molecular formula C25H21ClN2O3S B15579320 PF-00356231 hydrochloride

PF-00356231 hydrochloride

Numéro de catalogue: B15579320
Poids moléculaire: 465.0 g/mol
Clé InChI: AEKSZORLKGTXFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PF-00356231 hydrochloride is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H21ClN2O3S

Poids moléculaire

465.0 g/mol

Nom IUPAC

3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride

InChI

InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H

Clé InChI

AEKSZORLKGTXFF-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-562271 (PF-00356231), a Focal Adhesion Kinase (FAK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). PF-562271, also referenced by the identifier PF-00356231, is an orally bioavailable, ATP-competitive small molecule that targets the catalytic activity of FAK, a critical non-receptor tyrosine kinase involved in cellular adhesion, proliferation, migration, and survival. This document details the molecular interactions, downstream signaling consequences, and cellular effects of PF-562271, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the FAK signaling pathway and a representative experimental workflow to facilitate further research and development.

Core Mechanism of Action: Inhibition of Focal Adhesion Kinase

PF-562271 functions as a reversible, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a key mediator of signaling from integrins and growth factor receptors, playing a pivotal role in cell-extracellular matrix (ECM) interactions. Overexpression and constitutive activation of FAK are frequently observed in a multitude of human cancers, correlating with increased tumor growth, invasion, and metastasis.[3][4]

The primary mechanism of PF-562271 involves its binding to the ATP-binding pocket of the FAK kinase domain. This occupation prevents the binding of ATP, thereby inhibiting the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This autophosphorylation event is a critical step in the activation of FAK, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent phosphorylation of other tyrosine residues on FAK by Src leads to the recruitment and activation of downstream signaling molecules.

By inhibiting FAK autophosphorylation, PF-562271 effectively blocks the initiation of this signaling cascade. This leads to the downstream inhibition of major pathways, including the ERK/MAPK and PI3K/Akt signaling axes, which are crucial for cell proliferation, survival, and migration.[1] The inhibition of FAK by PF-562271 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of PF-562271.

Table 1: In Vitro Kinase and Cellular Potency of PF-562271

Target/AssayIC50Cell Line(s)Reference
FAK (cell-free)1.5 nM-[2][5]
Pyk2 (cell-free)13 nM-[2]
FAK (cell-based)5 nMVarious[7]
Cell Proliferation2.01 - 3.3 µMFAK WT, FAK-/-, FAK KD[7]
Cell ViabilityAverage 2.4 µMEwing sarcoma cell lines[2]

Table 2: In Vivo Tumor Growth Inhibition by PF-562271 in Xenograft Models

Tumor ModelDoseTumor Growth InhibitionReference
PC-3M (Prostate)25-50 mg/kg twice daily78-94%[7]
BT474 (Breast)25-50 mg/kg twice daily78-94%[7]
BxPc3 (Pancreatic)25-50 mg/kg twice daily78-94%[7]
LoVo (Colon)25-50 mg/kg twice daily78-94%[7]
C57Bl/6-GL261 (Glioma)50 mg/kg once daily55% reduction in tumor volume[8]

Signaling Pathway Diagram

The following diagram illustrates the FAK signaling pathway and the point of inhibition by PF-562271.

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition by PF-562271 Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment PI3K PI3K pFAK_Y397->PI3K Grb2_Sos Grb2/Sos pFAK_Y397->Grb2_Sos Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PF562271 PF-562271 PF562271->FAK Inhibition

FAK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PF-562271 are provided below.

In Vitro FAK Kinase Assay

Objective: To determine the direct inhibitory effect of PF-562271 on FAK kinase activity.

Materials:

  • Purified, activated FAK kinase domain

  • ATP

  • Random peptide polymer substrate (e.g., poly(Glu, Tyr))

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • PF-562271 (serially diluted)

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • 96-well plates

  • Microplate reader

Procedure:

  • Add the purified FAK kinase domain, peptide substrate, and kinase buffer to the wells of a 96-well plate.

  • Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction and wash the wells.

  • Detect the level of substrate phosphorylation using a primary anti-phosphotyrosine antibody.

  • Add an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and measure the signal using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-562271.[5]

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of PF-562271 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PF-562271

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of PF-562271. Include a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Western Blot Analysis of FAK Phosphorylation

Objective: To confirm the inhibition of FAK autophosphorylation in cells treated with PF-562271.

Materials:

  • Cancer cell line of interest

  • PF-562271

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cultured cells with various concentrations of PF-562271 for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-FAK (Y397).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total FAK as a loading control.[10][11]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a FAK inhibitor like PF-562271.

Experimental_Workflow Typical Experimental Workflow for FAK Inhibitor Evaluation Start Hypothesis: PF-562271 inhibits cancer cell proliferation and migration In_Vitro In Vitro Studies Start->In_Vitro Kinase_Assay FAK Kinase Assay (IC50 Determination) In_Vitro->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Western_Blot Western Blot (p-FAK Inhibition) In_Vitro->Western_Blot Migration_Assay Migration/Invasion Assay (e.g., Transwell) In_Vitro->Migration_Assay In_Vivo In Vivo Studies Migration_Assay->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft TGI Tumor Growth Inhibition Assessment Xenograft->TGI PD_Analysis Pharmacodynamic Analysis (p-FAK in tumors) Xenograft->PD_Analysis Conclusion Conclusion: Efficacy and mechanism of PF-562271 validated TGI->Conclusion PD_Analysis->Conclusion

Experimental workflow for FAK inhibitor evaluation.

Conclusion

PF-562271 is a potent and selective inhibitor of Focal Adhesion Kinase that demonstrates significant anti-proliferative and anti-migratory effects in a range of cancer models. Its mechanism of action, centered on the ATP-competitive inhibition of FAK autophosphorylation, leads to the effective blockade of key downstream signaling pathways essential for tumor progression. The preclinical data strongly support the continued investigation of PF-562271 as a therapeutic agent in oncology. This technical guide provides a foundational understanding of its mechanism and the experimental approaches to further elucidate its therapeutic potential.

References

PF-00356231 Hydrochloride: A Technical Guide to a Potent Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), a family of enzymes implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, and the signaling pathways it modulates. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways to serve as a resource for researchers in the fields of pharmacology and drug development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components.[1] Their activity is tightly regulated in normal physiological processes such as embryonic development, tissue remodeling, and wound healing.[1] Dysregulation of MMP activity is associated with numerous diseases, including arthritis, cancer, and cardiovascular diseases.[1]

This compound has emerged as a specific inhibitor of several MMPs, with a particularly high affinity for MMP-12 (macrophage elastase).[2][3] Its unique non-peptidic and non-zinc chelating nature offers a distinct mechanism of action compared to traditional, broad-spectrum MMP inhibitors, potentially leading to improved specificity and a better safety profile. This guide delves into the technical details of this compound as an MMP inhibitor.

Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that binds to the catalytic domain of MMPs.[2][3] Unlike many MMP inhibitors that chelate the catalytic zinc ion, this compound employs a different binding mode, contributing to its specificity.[2][3]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized against a panel of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is noteworthy that the presence of acetohydroxamate (AH) can significantly enhance the potency of this compound against MMP-12 and MMP-13.[2][3]

MMP TargetIC50 (μM)IC50 with Acetohydroxamate (μM)
MMP-121.4[2][3]0.014[2][3]
MMP-130.00065[2][3]0.27[2][3]
MMP-81.7[2][3]Not Reported
MMP-90.98[2][3]Not Reported
MMP-30.39[2][3]Not Reported

Physiological Roles and Substrate Specificities of Targeted MMPs

A comprehensive understanding of the MMPs inhibited by this compound is crucial for predicting its biological effects.

  • MMP-12 (Macrophage Elastase): Primarily expressed in macrophages, MMP-12 is a key player in tissue destruction and inflammation, particularly in the lungs, where it is associated with chronic obstructive pulmonary disease (COPD) and emphysema.[1][4] Its main substrate is elastin.[1][4] MMP-12 can also cleave a variety of other substrates, including type IV collagen, fibronectin, and laminin.[4] A highly selective substrate for MMP-12 is derived from the CXCR5 chemokine.[4]

  • MMP-13 (Collagenase-3): MMP-13 exhibits potent activity against type II collagen, a major component of cartilage, making it a key enzyme in the pathogenesis of osteoarthritis.[5][6] It also degrades a broad range of other ECM components, including type I, III, IV, IX, and X collagens, proteoglycans, and fibronectin.[6][7]

  • MMP-8 (Neutrophil Collagenase): Stored in the granules of neutrophils, MMP-8 is rapidly released at sites of inflammation.[8] It plays a crucial role in neutrophil migration and has a broad substrate specificity, including fibrillar collagens (types I, II, and III), fibronectin, and aggrecan.[9]

  • MMP-9 (Gelatinase B): MMP-9 is involved in a wide array of physiological and pathological processes, including wound healing, bone remodeling, and cancer metastasis.[10] Its primary substrates are denatured collagens (gelatin) and type IV collagen, a key component of basement membranes.[11] It also cleaves a variety of other molecules, including other MMPs and cytokines.[10]

  • MMP-3 (Stromelysin-1): MMP-3 has a broad substrate specificity, including proteoglycans, fibronectin, laminin, and gelatin.[7][12] A key function of MMP-3 is the activation of other pro-MMPs, such as pro-MMP-1, pro-MMP-7, and pro-MMP-9, placing it at a critical point in the MMP activation cascade.[7]

Signaling Pathways Modulated by MMP-12 Inhibition

Inhibition of MMP-12 by this compound is expected to impact downstream signaling pathways. MMP-12 has been shown to modulate inflammatory responses and cellular processes through various mechanisms.

One of the key pathways influenced by MMP-12 involves the activation of Protease-Activated Receptor-1 (PAR-1), leading to the upregulation of Placenta Growth Factor (PGF).[13] This, in turn, can trigger downstream signaling cascades involving JNK, p38 MAPK, and PKCδ, ultimately leading to apoptosis.[13] Furthermore, MMP-12 has been implicated in modulating the ERK/P38 MAPK signaling pathway in macrophages, which controls the production of inflammatory cytokines.[14]

MMP12_Signaling_Pathway PF00356231 PF-00356231 hydrochloride MMP12 MMP-12 PF00356231->MMP12 Inhibits PAR1 PAR-1 Activation MMP12->PAR1 Activates ERK_P38 ERK / P38 MAPK Signaling MMP12->ERK_P38 Modulates PGF PGF Upregulation PAR1->PGF Leads to MAPK_JNK p38 MAPK / JNK PKCδ Signaling PGF->MAPK_JNK Triggers Apoptosis Apoptosis MAPK_JNK->Apoptosis Induces Cytokines Inflammatory Cytokine Production ERK_P38->Cytokines Regulates

Caption: Simplified signaling pathway of MMP-12 and its inhibition by PF-00356231.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following are generalized methodologies for assessing MMP inhibition.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)

This assay is commonly used to determine the IC50 value of an inhibitor.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific MMP.

Materials:

  • Recombinant human MMP (e.g., MMP-12, MMP-13, etc.)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

  • In the wells of the microplate, add the activated MMP enzyme to the assay buffer.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a set time.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

IC50_Determination_Workflow start Start prep_inhibitor Prepare Serial Dilutions of PF-00356231 HCl start->prep_inhibitor prep_enzyme Activate Recombinant MMP start->prep_enzyme incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->incubation prep_enzyme->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Velocities measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

In-Vivo Data, Pharmacokinetics, and Clinical Studies

As of the date of this guide, there is no publicly available information regarding in-vivo studies, pharmacokinetic profiles, toxicology data, or clinical trials of this compound. Research and development in these areas are likely ongoing within the pharmaceutical industry.

Conclusion

This compound is a promising and specific inhibitor of several matrix metalloproteinases, with notable potency against MMP-12 and MMP-13. Its unique non-zinc chelating mechanism of action warrants further investigation for therapeutic applications in diseases where these MMPs are pathologically upregulated. The information provided in this technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. Further studies are required to elucidate its in-vivo efficacy, safety profile, and clinical utility.

References

PF-00356231 Hydrochloride: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and selective, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), osteoarthritis, and cancer. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, complete with experimental protocols and visual representations of its associated signaling pathways.

Target Profile and Selectivity

This compound has been evaluated for its inhibitory activity against a panel of matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

TargetIC50 (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Table 1: Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases. [1][2]

The data indicates that this compound is a highly potent inhibitor of MMP-13, with significantly lower activity against other tested MMPs. This selectivity profile suggests its potential as a targeted therapeutic agent in diseases where MMP-13 plays a crucial pathological role.

Experimental Protocols

The determination of the inhibitory activity of this compound is typically performed using a fluorogenic substrate-based assay. This method offers a continuous and highly sensitive means of measuring enzyme activity.[3][4][5]

Fluorogenic MMP Inhibition Assay

Principle: This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl) and a quencher (e.g., Dpa - N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl) is used. In the intact substrate, the fluorescence of the Mca group is quenched by the Dpa group. Upon cleavage of the peptide bond by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[3][6]

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-3, MMP-8, MMP-9, MMP-12, MMP-13)

  • Fluorogenic substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare working solutions of the inhibitor by serial dilution in Assay Buffer.

    • Reconstitute and dilute the MMP enzymes in cold Assay Buffer to the desired final concentration.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of the serially diluted this compound solutions to the wells of a 96-well plate.

    • Add 50 µL of the diluted MMP enzyme solution to each well.

    • Include control wells containing enzyme and Assay Buffer without the inhibitor.

    • Include blank wells containing Assay Buffer and substrate but no enzyme.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Workflow for Determining Inhibitor Potency

G Workflow for MMP Inhibitor IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of PF-00356231 add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP enzyme solution add_enzyme Add enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence calc_velocity Calculate initial reaction velocities read_fluorescence->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of an MMP inhibitor.

Signaling Pathways

This compound primarily targets MMP-12 and MMP-13. Understanding the signaling pathways in which these enzymes are involved is crucial for elucidating the compound's mechanism of action in disease states.

MMP-12 Signaling in Chronic Obstructive Pulmonary Disease (COPD)

In COPD, MMP-12 is predominantly secreted by alveolar macrophages in response to stimuli like cigarette smoke. It plays a key role in the degradation of elastin, a critical component of the lung's extracellular matrix, leading to emphysema. MMP-12 also contributes to inflammation by activating signaling cascades that recruit other inflammatory cells.

G Simplified MMP-12 Signaling in COPD cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_downstream Downstream Effects stimulus Cigarette Smoke macrophage Alveolar Macrophage stimulus->macrophage mmp12 MMP-12 Secretion macrophage->mmp12 elastin Elastin Degradation mmp12->elastin inflammation Inflammation mmp12->inflammation emphysema Emphysema elastin->emphysema inflammation->emphysema

Caption: Role of MMP-12 in the pathogenesis of COPD.

MMP-13 Signaling in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce MMP-13. This enzyme is a potent collagenase that degrades type II collagen, the primary collagen type in articular cartilage. This degradation leads to the breakdown of cartilage and the progression of osteoarthritis.

G Simplified MMP-13 Signaling in Osteoarthritis cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_downstream Downstream Effects cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) chondrocyte Chondrocyte cytokines->chondrocyte mmp13 MMP-13 Production chondrocyte->mmp13 collagen Type II Collagen Degradation mmp13->collagen cartilage Cartilage Breakdown collagen->cartilage oa Osteoarthritis Progression cartilage->oa

Caption: Role of MMP-13 in osteoarthritis pathogenesis.

Conclusion

This compound is a selective inhibitor of matrix metalloproteinases, demonstrating high potency against MMP-13. Its well-defined target profile makes it a valuable tool for researchers investigating the roles of specific MMPs in various diseases. The provided experimental protocols offer a foundation for further in vitro characterization of this and similar compounds. The visualization of its associated signaling pathways provides a clear context for its potential therapeutic applications in conditions such as COPD and osteoarthritis. Further research into the broader selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

PF-00356231 Hydrochloride: A Technical Guide for MMP-12 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-00356231 hydrochloride, a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). This document details its mechanism of action, inhibitory activity, relevant experimental protocols, and the signaling pathways influenced by MMP-12 inhibition.

Introduction to this compound

This compound is a potent and selective, non-peptidic, non-zinc chelating inhibitor of MMP-12.[1][2][3] Its specificity makes it a valuable tool for investigating the physiological and pathological roles of MMP-12, particularly in diseases such as chronic obstructive pulmonary disease (COPD), emphysema, fibrosis, and cancer.[4][5]

Mechanism of Action

This compound functions by binding directly to the MMP-12 enzyme, forming a stable complex that obstructs its catalytic activity.[1][2][3] Unlike many MMP inhibitors, it does not chelate the catalytic zinc ion. Instead, crystallographic studies have revealed that its central morpholinone and thiophene (B33073) rings position the inhibitor within the S1' pocket of the enzyme.[3] This binding occurs at an approximate distance of 5Å from the catalytic zinc atom, effectively blocking substrate access to the active site.[3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against MMP-12 and a panel of other MMPs. There is a discrepancy in the literature regarding the precise IC50 value for MMP-12, with some sources reporting it in the nanomolar range and others in the micromolar range. It is crucial for researchers to consider the assay conditions when interpreting these values.

Table 1: IC50 Values of this compound against Various MMPs

MMP TargetIC50 ValueNotes
MMP-12 1.4 µM [1][2]
MMP-12 14 nM [6]This value is significantly lower and may reflect different assay conditions.
MMP-130.65 nM[3]
MMP-30.39 µM[1][2]
MMP-90.98 µM[1][2]
MMP-81.7 µM[1][2]

The presence of acetohydroxamate (AH) has been shown to significantly enhance the inhibitory potency of this compound against MMP-12 and MMP-13.[1][2]

Table 2: Effect of Acetohydroxamate (AH) on the IC50 Values of this compound

MMP TargetIC50 Value (in the presence of AH)
MMP-120.014 µM (14 nM)
MMP-130.27 µM

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for MMP-12 inhibition studies.

In Vitro MMP-12 Activity Assay (Fluorimetric)

A common method to assess MMP-12 inhibition is through a fluorogenic substrate assay. The following protocol is adapted from the SensoLyte® 520 MMP-12 Assay Kit.

Materials:

  • Recombinant human pro-MMP-12

  • APMA (4-aminophenylmercuric acetate) for pro-MMP-12 activation

  • This compound

  • MMP-12 fluorogenic substrate (e.g., 5-FAM/QXL™520 FRET peptide)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Activate pro-MMP-12: Incubate pro-MMP-12 with 1 mM APMA for 2 hours at 37°C. Keep the activated enzyme on ice.

  • Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.

  • Set up the reaction: In a 96-well plate, add the desired concentration of this compound or vehicle control.

  • Add activated MMP-12: Add the activated MMP-12 enzyme to the wells containing the inhibitor and incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction: Add the MMP-12 fluorogenic substrate to each well.

  • Measure fluorescence: Immediately begin reading the fluorescence intensity at an excitation/emission of 490/520 nm. Collect data every 5 minutes for 30-60 minutes.

  • Data analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis act_mmp12 Activate pro-MMP-12 (with APMA) add_mmp12 Add activated MMP-12 and incubate act_mmp12->add_mmp12 prep_inhib Prepare PF-00356231 serial dilutions add_inhib Add inhibitor/vehicle to 96-well plate prep_inhib->add_inhib add_inhib->add_mmp12 add_sub Add fluorogenic substrate add_mmp12->add_sub read_fluor Measure fluorescence (Ex/Em = 490/520 nm) add_sub->read_fluor calc_ic50 Calculate % inhibition and IC50 value read_fluor->calc_ic50

Figure 1. Workflow for in vitro MMP-12 inhibition assay.

In Vivo Murine Model of Bleomycin-Induced Pulmonary Fibrosis

This model is used to evaluate the anti-fibrotic potential of MMP-12 inhibitors.

Materials:

  • C57BL/6 mice

  • Bleomycin (B88199) sulfate

  • This compound

  • Vehicle control (e.g., saline or a suitable solvent for the inhibitor)

  • Equipment for intratracheal or oropharyngeal instillation

  • Materials for tissue harvesting and analysis (histology, hydroxyproline (B1673980) assay)

Protocol:

  • Acclimatization: Acclimatize mice to the facility for at least one week.

  • Induction of fibrosis: On day 0, anesthetize mice and administer a single dose of bleomycin (e.g., 1-3 U/kg) via intratracheal or oropharyngeal instillation. A control group should receive sterile saline.

  • Treatment: Administer this compound or vehicle control to the mice daily, starting from day 1 or as per the study design. The route of administration can be intraperitoneal, oral gavage, or another appropriate route.

  • Monitoring: Monitor the mice daily for signs of distress, and record body weights regularly.

  • Endpoint analysis: At a predetermined time point (e.g., day 14 or 21), euthanize the mice.

  • Tissue harvesting: Harvest the lungs for analysis. One lung can be fixed for histological analysis (e.g., Masson's trichrome staining for collagen), and the other can be used for biochemical analysis (e.g., hydroxyproline assay to quantify collagen content).

  • Data analysis: Compare the extent of fibrosis between the different treatment groups to assess the efficacy of this compound.

G cluster_induction Fibrosis Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimate Acclimatize Mice induce Induce Fibrosis (Bleomycin Instillation) acclimate->induce treat Daily Administration of PF-00356231 or Vehicle induce->treat monitor Monitor Mice (Weight, Health) treat->monitor euthanize Euthanize Mice (Day 14/21) monitor->euthanize harvest Harvest Lungs euthanize->harvest analyze Histology & Biochemical Analysis harvest->analyze

Figure 2. Experimental workflow for the in vivo bleomycin-induced pulmonary fibrosis model.

Signaling Pathways Modulated by MMP-12 Inhibition

MMP-12 is implicated in various signaling cascades that are crucial in inflammation and tissue remodeling. By inhibiting MMP-12, this compound can modulate these pathways.

In inflammatory conditions like COPD, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate airway smooth muscle cells to produce MMP-12. This induction is mediated through signaling pathways involving ERK, JNK, and PI3-K, which activate the transcription factor AP-1.

Furthermore, MMP-12 itself can act as a signaling molecule. It can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7] This, in turn, activates the MAPK/ERK pathway, leading to the production of pro-inflammatory chemokines like IL-8, which recruits neutrophils and perpetuates the inflammatory response.[7] In macrophages, MMP-12 can also promote proliferation through the ERK/P38 MAPK pathway.[8]

In the context of emphysema and its transition to lung cancer, MMP-12 overexpression has been shown to increase IL-6 levels, leading to the activation of the oncogenic transcription factor STAT3.[3][5]

G IL1b_TNFa IL-1β / TNF-α ERK_JNK_PI3K ERK / JNK / PI3-K IL1b_TNFa->ERK_JNK_PI3K AP1 AP-1 ERK_JNK_PI3K->AP1 MMP12_exp MMP-12 Expression AP1->MMP12_exp MMP12_act Active MMP-12 MMP12_exp->MMP12_act PF00356231 PF-00356231 HCl PF00356231->MMP12_act EGFR EGFR Transactivation MMP12_act->EGFR MAPK_ERK MAPK / ERK EGFR->MAPK_ERK IL8 IL-8 Production MAPK_ERK->IL8 Inflammation Inflammation IL8->Inflammation

Figure 3. Key signaling pathways involving MMP-12 in inflammation.

Conclusion

This compound is a critical research tool for elucidating the complex roles of MMP-12 in health and disease. Its selectivity allows for targeted studies of MMP-12-mediated signaling and pathology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies in the field of drug discovery and development. Careful consideration of the reported variations in IC50 values and optimization of experimental conditions are essential for obtaining reliable and reproducible results.

References

The Next Generation of MMP Modulation: A Technical Guide to Non-Peptidic, Non-Zinc Chelating Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the therapeutic potential of matrix metalloproteinase (MMP) inhibitors has been a compelling yet elusive target for drug developers. Early broad-spectrum inhibitors, primarily hydroxamate-based compounds that chelate the active site zinc ion, were fraught with off-target effects and a lack of specificity, leading to disappointing clinical trial outcomes. This has spurred the development of a new generation of MMP inhibitors that employ novel mechanisms of action, moving beyond simple zinc chelation to achieve greater selectivity and improved therapeutic windows. This technical guide provides an in-depth exploration of these non-peptidic, non-zinc chelating MMP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their design, mechanism, and therapeutic promise.

Rationale for Moving Beyond Zinc Chelation

The 23 members of the human MMP family share a highly conserved catalytic domain centered around a zinc ion. This structural similarity has been the Achilles' heel of traditional MMP inhibitor design. By targeting this common feature, early inhibitors inevitably affected multiple MMPs, leading to a host of adverse effects, most notably musculoskeletal syndrome.[1] The realization that individual MMPs can have distinct, and sometimes opposing, roles in disease pathogenesis underscored the critical need for highly selective inhibitors.[1]

The development of non-peptidic, non-zinc chelating inhibitors represents a paradigm shift in this field. These agents achieve selectivity through several innovative strategies:

  • Targeting the S1' Specificity Pocket: The S1' pocket, adjacent to the catalytic zinc, is one of the most variable regions among the MMPs in terms of size, shape, and amino acid composition.[2] By designing compounds that specifically interact with the unique features of the S1' pocket of a target MMP, it is possible to achieve a high degree of selectivity.

  • Allosteric Inhibition: Instead of directly blocking the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[3] This approach offers the potential for exquisite selectivity, as allosteric sites are generally less conserved than active sites.

  • Inhibition of Zymogen Activation: MMPs are synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. Targeting the specific activation mechanism of a particular MMP is another promising strategy for selective inhibition.[4]

Classes of Non-Peptidic, Non-Zinc Chelating MMP Inhibitors

A growing number of non-peptidic, non-zinc chelating inhibitors have been developed, targeting various MMPs with impressive potency and selectivity.

Allosteric Inhibitors

A prime example of a successful allosteric inhibitor is the humanized monoclonal antibody GS-5745 (andecaliximab) , which targets MMP-9. GS-5745 binds to a site distinct from the catalytic domain, preventing the activation of pro-MMP-9 and inhibiting the activity of the mature enzyme.[5] Another notable allosteric inhibitor is the small molecule JNJ0966 , which also selectively inhibits MMP-9 by binding to a pocket near the zymogen cleavage site, thereby preventing its activation.[4]

S1' Pocket-Targeting Inhibitors

Numerous small molecules have been designed to exploit the unique features of the S1' pocket of different MMPs. For instance, a novel class of highly selective MMP-12 inhibitors without a zinc-binding group was designed to penetrate deep into the S1' cavity of the enzyme.[2] Similarly, selective non-zinc-binding MMP-13 inhibitors have been developed that bind to the S1'* specificity pocket within the S1' subsite.[6]

Quantitative Data on Inhibitor Potency and Selectivity

The potency and selectivity of these novel inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against a panel of MMPs. The following tables summarize publicly available data for some of the most well-characterized non-peptidic, non-zinc chelating MMP inhibitors.

InhibitorTarget MMPMechanism of ActionIC50 / Ki / KD (nM)Selectivity Profile
GS-5745 (andecaliximab) MMP-9Allosteric (inhibits activation and activity)Ki ≈ 0.2Highly selective for MMP-9
JNJ0966 proMMP-9Allosteric (inhibits zymogen activation)IC50 = 429No inhibition of active MMP-1, -2, -3, -9, or -14 at 10 µM
MMP-12 Selective Inhibitor (non-phosphinic) MMP-12S1' pocket bindingKi ≈ 10>100-fold selective over a broad range of MMPs
RF036 MMP-13S1'* pocket bindingIC50 = 43.2Highly selective for MMP-13
ZHAWOC6941 MMP-7 / MMP-13Dual inhibitorIC50 = 2200 (MMP-7), 1200 (MMP-13)Spares MMP-1, -2, -3, -8, -9, -12, and -14

Note: Data is compiled from multiple sources and assay conditions may vary.[2][4][5][6][7]

Experimental Protocols

The characterization of non-peptidic, non-zinc chelating MMP inhibitors requires a suite of specialized assays to determine their potency, selectivity, and mechanism of action.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This is a common method for determining the IC50 of an inhibitor against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the target MMP, releasing a fluorescent signal. The inhibitor's ability to reduce this signal is measured.

Materials:

  • Recombinant human MMP enzyme (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-12)[8]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor and control inhibitor (e.g., NNGH for MMP-12)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add the activated MMP enzyme to the wells of the microplate containing the diluted inhibitor or vehicle control.

  • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[8]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm for the MMP-12 substrate).[8]

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence versus time plot.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the evaluation of a selective MMP-9 inhibitor in a preclinical model of multiple sclerosis.[9]

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

EAE Induction:

  • On day 0, induce EAE by subcutaneous injection of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsified in Complete Freund's Adjuvant (CFA).

  • On days 0 and 2, administer pertussis toxin intraperitoneally.

Inhibitor Administration:

  • Prepare the test inhibitor (e.g., JNJ0966) in a suitable vehicle.

  • Starting on day 8 post-immunization, administer the inhibitor solution or vehicle control via oral gavage at desired doses (e.g., 10 mg/kg or 30 mg/kg) twice daily.[9]

Monitoring and Endpoint Analysis:

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).

  • Histological Analysis: At the end of the study, perfuse the animals and collect spinal cord and brain tissue for histological analysis to assess inflammation and demyelination.

Signaling Pathways and Mechanisms of Action

Non-peptidic, non-zinc chelating MMP inhibitors can modulate key signaling pathways involved in various pathologies. A particular focus has been on the role of MMP-9 in inflammation and cancer.

MMP-9 expression is often upregulated by pro-inflammatory stimuli through the activation of signaling pathways such as the Reactive Oxygen Species (ROS) and Nuclear Factor-kappa B (NF-κB) pathway.[10] Activated NF-κB translocates to the nucleus and induces the transcription of the MMP-9 gene.[10] The resulting MMP-9 can then cleave and activate a variety of signaling molecules, including cytokines like TNF-α and growth factors like TGF-β and VEGF, further perpetuating the inflammatory and pro-tumorigenic environment.[11][12]

By selectively inhibiting MMP-9, allosteric inhibitors like GS-5745 and JNJ0966 can disrupt this vicious cycle.

Below is a simplified representation of the MMP-9 activation and signaling cascade that can be targeted by these selective inhibitors.

MMP9_Signaling cluster_activation MMP-9 Activation cluster_inhibition Allosteric Inhibition cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli ROS ROS Inflammatory Stimuli->ROS induces NF-kB NF-kB ROS->NF-kB activates pro-MMP-9 pro-MMP-9 NF-kB->pro-MMP-9 upregulates transcription Active MMP-9 Active MMP-9 pro-MMP-9->Active MMP-9 proteolytic cleavage ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Release of Growth Factors (VEGF, TGF-b) Release of Growth Factors (VEGF, TGF-b) Active MMP-9->Release of Growth Factors (VEGF, TGF-b) Activation of Cytokines (TNF-a) Activation of Cytokines (TNF-a) Active MMP-9->Activation of Cytokines (TNF-a) JNJ0966 JNJ0966 JNJ0966->pro-MMP-9 inhibits activation GS-5745 GS-5745 GS-5745->Active MMP-9 inhibits activity Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Angiogenesis Angiogenesis Release of Growth Factors (VEGF, TGF-b)->Angiogenesis

Caption: Simplified signaling pathway of MMP-9 activation and its downstream effects.

The following diagram illustrates the general workflow for identifying and characterizing selective MMP inhibitors.

Caption: General experimental workflow for the discovery and development of selective MMP inhibitors.

Clinical Development and Future Perspectives

The development of non-peptidic, non-zinc chelating MMP inhibitors has reinvigorated the field, with several promising candidates entering clinical trials. The anti-MMP-9 antibody GS-5745 (andecaliximab) has been evaluated in Phase 1 and 2 trials for inflammatory bowel disease and various cancers.[13][14][15] While a Phase 3 trial in gastric cancer did not meet its primary endpoint, the safety profile was generally manageable, and the compound has demonstrated clinical activity in combination with chemotherapy in other cancer types.[14][15][16]

The preclinical data for the allosteric MMP-9 inhibitor JNJ0966 in a mouse model of multiple sclerosis are also encouraging, demonstrating the therapeutic potential of this novel class of inhibitors.[9]

The future of MMP inhibitor development lies in the continued exploration of novel mechanisms of action that can deliver highly selective and potent compounds. A deeper understanding of the specific roles of individual MMPs in different disease contexts will be crucial for identifying the most promising therapeutic targets. The non-peptidic, non-zinc chelating inhibitors described in this guide represent a significant step forward in this endeavor, offering the potential for safer and more effective treatments for a wide range of diseases.

References

PF-00356231 Hydrochloride: A Technical Guide to its Application in Cancer Cell Migration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-00356231 hydrochloride, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), for its application in cancer cell migration research. The document details the mechanism of action of PF-00356231, its impact on key signaling pathways regulating cell motility, and comprehensive protocols for in vitro and in vivo experimental assays. Quantitative data from various studies are summarized to provide a comparative analysis of its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals in oncology and drug development investigating novel anti-metastatic therapies.

Introduction to this compound

This compound, also known as PF-562,271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in integrin-mediated signal transduction, influencing a myriad of cellular processes including cell adhesion, proliferation, survival, and migration.[3] Elevated expression and activity of FAK are frequently observed in various human cancers and are correlated with increased invasion and metastasis.[3] By targeting FAK, PF-00356231 presents a promising therapeutic strategy to inhibit cancer cell migration and metastatic progression.

Mechanism of Action and Signaling Pathways

PF-00356231 exerts its inhibitory effects by binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical event for the recruitment and activation of Src family kinases.[3][4] The inhibition of FAK autophosphorylation disrupts the formation of the FAK-Src signaling complex, thereby blocking downstream signaling cascades that are crucial for cell migration.

The primary signaling pathways affected by PF-00356231-mediated FAK inhibition include:

  • PI3K/Akt Pathway: FAK activation normally leads to the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, which promotes cell survival and proliferation. Inhibition of FAK by PF-00356231 can lead to the downregulation of this pathway.

  • MAPK/ERK Pathway: The FAK-Src complex can activate the Ras-MAPK/ERK signaling cascade, which is involved in regulating gene expression related to cell proliferation and migration. PF-00356231 can attenuate this signaling axis.

  • Rho Family GTPases: FAK plays a complex role in regulating the activity of small GTPases such as RhoA, Rac, and Cdc42, which are master regulators of the actin cytoskeleton and cell motility. FAK inhibition can lead to an increase in RhoA activity, which can impair directional cell migration.[4]

Below is a diagram illustrating the FAK signaling pathway and the point of intervention for PF-00356231.

FAK_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Downstream Signaling cluster_2 Cellular Processes Integrins Integrins Growth Factor Receptors Growth Factor Receptors FAK FAK Growth Factor Receptors->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas PI3K PI3K FAK->PI3K Grb2/SOS Grb2/SOS FAK->Grb2/SOS pY925 RhoA RhoA FAK->RhoA PF-00356231 PF-00356231 PF-00356231->FAK Inhibition Cell Migration Cell Migration Proliferation Proliferation Survival Survival Src->FAK pY576/577 Rac Rac p130Cas->Rac Rac->Cell Migration Akt Akt PI3K->Akt Akt->Survival Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

FAK Signaling Pathway and PF-00356231 Inhibition.

Quantitative Data Summary

The efficacy of PF-00356231 has been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of PF-00356231
ParameterTargetValueCell Line/SystemReference
IC50FAK (enzyme assay)1.5 nMCell-free[1][2]
IC50Pyk2 (enzyme assay)13-14 nMCell-free[1][5]
IC50FAK (cell-based pY397)5 nMEngineered cells[2]
IC50Cell Viability (72h)1.7 µMA673 (Ewing Sarcoma)[1]
IC50Cell Viability (72h)2.1 µMTC32 (Ewing Sarcoma)[1]
IC50Cell Viability (72h)1.76 µMMG63 (Osteosarcoma)[6]
IC50Cell Viability (72h)1.98 µM143B (Osteosarcoma)[6]
IC50HUVEC Proliferation (24h)1.118 µMHUVEC[6]
Table 2: In Vivo Anti-Tumor Efficacy of PF-00356231
Cancer TypeModelDosage% Tumor Growth InhibitionReference
Pancreatic CancerBxPc3 xenograft50 mg/kg, p.o., bid86%[2]
Prostate CancerPC3-M xenograft50 mg/kg, p.o., bid45%[2]
Prostate CancerPC3M-luc-C6 xenograft25 mg/kg, p.o., bid62%[2]
Breast CancerBT474 xenograft25-50 mg/kg, bid78-94%[5]
Colon CancerLoVo xenograft25-50 mg/kg, bid78-94%[5]
Pancreatic CancerOrthotopic murine model33 mg/kg, bidSignificant reduction[7]
Osteosarcoma143B xenograftNot specifiedDramatic reduction[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of PF-00356231 on cancer cell migration.

In Vitro Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.

Wound_Healing_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a sterile pipette tip A->B C 3. Wash to remove debris and add media with PF-00356231 or vehicle B->C D 4. Image the scratch at T=0 C->D E 5. Incubate and acquire images at regular time intervals D->E F 6. Measure the width of the scratch over time E->F G 7. Calculate the percentage of wound closure F->G

Wound Healing Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris. Replace with fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Imaging: Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Time-Lapse Imaging: Place the plate in a live-cell imaging system or a standard incubator and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100

Boyden Chamber (Transwell) Invasion Assay

This assay assesses the ability of cells to migrate through a basement membrane matrix, mimicking invasion.

Boyden_Chamber_Assay_Workflow A 1. Coat transwell insert membrane with Matrigel B 2. Seed serum-starved cells in the upper chamber with PF-00356231 or vehicle A->B C 3. Add chemoattractant (e.g., FBS) to the lower chamber B->C D 4. Incubate to allow for cell invasion C->D E 5. Remove non-invading cells from the upper surface of the membrane D->E F 6. Fix and stain the invading cells on the lower surface E->F G 7. Image and count the stained cells F->G

Boyden Chamber Invasion Assay Workflow.

Protocol:

  • Insert Preparation: Thaw Matrigel on ice and coat the upper surface of the porous membrane of the transwell inserts (typically 8 µm pore size). Allow the Matrigel to solidify at 37°C.

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing PF-00356231 or vehicle.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber of the Boyden chamber plate. Seed the prepared cells into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for measurable invasion (e.g., 24-48 hours).

  • Removal of Non-Invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a suitable stain, such as crystal violet.

  • Quantification: After washing and drying, visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view for each insert.

Western Blotting for FAK Phosphorylation

This technique is used to determine the level of FAK activation by measuring the phosphorylation at specific sites.

Protocol:

  • Cell Lysis: Treat cells with PF-00356231 or vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK Y397) and total FAK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated FAK signal to the total FAK signal.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor and anti-metastatic effects of PF-00356231 in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer PF-00356231 or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the desired dose and schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for FAK phosphorylation). For metastasis studies, examine relevant organs (e.g., lungs, liver) for metastatic nodules.

Conclusion

This compound is a well-characterized and potent inhibitor of FAK that has demonstrated significant anti-migratory and anti-invasive effects in a wide range of cancer models. Its ability to disrupt key signaling pathways essential for cell motility makes it an invaluable tool for cancer research and a promising candidate for anti-metastatic therapy. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of FAK in cancer progression and to evaluate the therapeutic potential of FAK inhibitors. Further research, including clinical trials, will continue to elucidate the full potential of PF-00356231 in the treatment of metastatic cancer.

References

Investigating the Role of Matrix Metalloproteinases in Prostate Cancer with PF-0356231: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prostate cancer progression to a metastatic and castration-resistant state is a major clinical challenge, with tumor cell invasion and remodeling of the extracellular matrix (ECM) being critical steps in this cascade. Matrix Metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes that degrade ECM components, facilitating cancer cell migration and metastasis.[1][2] Their expression and activity are frequently upregulated in aggressive prostate tumors.[1][3] This guide explores the intricate signaling pathways that regulate MMPs in prostate cancer and investigates the therapeutic potential of targeting these pathways. We focus on the role of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that acts as a central node in signaling cascades controlling cell migration, survival, and gene expression, including the regulation of MMPs.[4][5][6] The investigational small molecule, PF-0356231, a potent inhibitor of FAK, is presented as a tool to probe and potentially disrupt this pathological process. This document provides an in-depth overview of the FAK-MMP axis, detailed experimental protocols for its investigation, and representative data on the effects of FAK inhibition.

Introduction: The Role of MMPs in Prostate Cancer Metastasis

Metastasis is the primary cause of mortality in prostate cancer patients. The metastatic process is a multi-step cascade involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization at a distant site. A crucial early step is the breakdown of the basement membrane and surrounding ECM, a task largely performed by proteases secreted by cancer cells and associated stromal cells.[1]

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are major contributors to ECM degradation.[1] In prostate cancer, several MMPs are implicated in progression:

  • MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B): These enzymes are strongly associated with the breakdown of type IV collagen, a primary component of the basement membrane.[1] Increased expression and activity of MMP-2 and MMP-9 correlate with tumor aggressiveness, angiogenesis, and metastasis in prostate cancer.[1][2]

  • Membrane-Type MMPs (MT-MMPs): MT1-MMP, for example, is expressed on the cell surface where it can activate pro-MMP-2 and directly cleave ECM components, promoting an invasive phenotype.[1][3] Its expression has been linked to bone metastasis in prostate cancer.[1][3]

Given their critical role, MMPs have been considered attractive therapeutic targets. However, early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of specificity and unforeseen side effects.[1] This has shifted focus towards understanding and targeting the upstream signaling pathways that regulate MMP expression and activation.

Focal Adhesion Kinase (FAK) Signaling: A Master Regulator of MMPs

Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction initiated by integrin binding to the ECM.[4] FAK is overexpressed and activated in a wide range of cancers, including prostate cancer, where it promotes an invasive phenotype.[5]

Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the Src-homology 2 (SH2) domain of Src family kinases.[5][7] The resulting FAK/Src complex phosphorylates a host of downstream targets, initiating multiple signaling cascades, including the Ras/MAPK pathway.[4][5] This pathway is a key regulator of transcription factors like AP-1, which in turn drive the expression of genes involved in invasion, including MMP-2 and MMP-9.[4]

Therefore, FAK acts as a critical upstream regulator of MMP production, making it a compelling strategic target to indirectly inhibit MMP-driven tumor progression.

PF-0356231: A Therapeutic Probe for the FAK-MMP Axis

PF-0356231 is a small-molecule, ATP-competitive inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2). By binding to the kinase domain, PF-0356231 prevents the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the initiation of downstream signaling cascades that lead to MMP expression.[7] While some sources indicate PF-0356231 may have direct activity against certain MMPs, its primary and most well-characterized mechanism in cancer progression is through the inhibition of FAK signaling.[8]

The therapeutic hypothesis is that by inhibiting FAK with PF-0356231, the expression and activity of key MMPs like MMP-9 will be reduced, leading to a decrease in the invasive potential of prostate cancer cells.

FAK_MMP_Pathway cluster_ECM Extracellular Matrix cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src recruits Ras Ras FAK->Ras activates Src->FAK phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates PF003 PF-0356231 PF003->FAK inhibits autophosphorylation MMP_Gene MMP-9 Gene AP1->MMP_Gene promotes transcription MMP_Protein MMP-9 Protein (Secreted) MMP_Gene->MMP_Protein leads to Invasion Cell Invasion & Metastasis MMP_Protein->Invasion

Figure 1. FAK signaling pathway leading to MMP-9 expression and its inhibition by PF-0356231.

Quantitative Data Summary

The following tables summarize representative quantitative data expected from in vitro and in vivo studies evaluating a potent FAK inhibitor like PF-0356231 in prostate cancer models.

Table 1: In Vitro Activity of PF-0356231 in Prostate Cancer Cell Lines

Cell Line Assay Type Parameter Value (nM) Reference
PC-3 FAK Phosphorylation (Y397) IC₅₀ 1 - 10 [9][10]
DU-145 FAK Phosphorylation (Y397) IC₅₀ 5 - 20 [9][10]
PC-3 Cell Viability (72h) IC₅₀ 500 - 5000 [9]
DU-145 Cell Viability (72h) IC₅₀ 1000 - 10000 [9]

| PC-3 | Transwell Invasion Assay | IC₅₀ | 50 - 250 |[11] |

Note: Data are representative values based on published results for potent FAK inhibitors in various cancer cell lines. Actual values for PF-0356231 in prostate cancer cell lines require specific experimental determination.

Table 2: Effect of PF-0356231 on MMP Activity and Expression

Cell Line Treatment (24h) Method Target Result (% of Control)
PC-3 100 nM PF-0356231 Gelatin Zymography MMP-9 Activity ↓ 60 - 80%
PC-3 100 nM PF-0356231 qPCR MMP9 mRNA ↓ 50 - 70%
DU-145 200 nM PF-0356231 Gelatin Zymography MMP-9 Activity ↓ 50 - 70%

| DU-145 | 200 nM PF-0356231 | Western Blot | MMP-9 Protein | ↓ 40 - 60% |

Note: Results are projected based on the known mechanism of FAK signaling on MMP regulation.

Experimental Protocols & Workflow

Investigating the effect of PF-0356231 on the FAK-MMP axis requires a coordinated series of in vitro assays. The logical flow of these experiments is depicted below.

Experimental_Workflow start Prostate Cancer Cell Lines (e.g., PC-3, DU-145) treatment Treat with PF-0356231 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT / CellTiter-Glo) treatment->viability protein_extract Protein Extraction (Whole Cell Lysates) treatment->protein_extract media_collect Conditioned Media Collection (Serum-free) treatment->media_collect invasion Transwell Invasion Assay (Matrigel-coated) treatment->invasion western Western Blot Analysis (p-FAK, Total FAK, MMP-9, Actin) protein_extract->western zymo Gelatin Zymography (MMP-2/MMP-9 Activity) media_collect->zymo

Figure 2. Logical workflow for in vitro evaluation of PF-0356231's effect on MMPs.

Protocol: Western Blot for FAK Phosphorylation

This protocol assesses the direct inhibitory effect of PF-0356231 on its target, FAK.

  • Cell Culture & Treatment: Plate prostate cancer cells (e.g., PC-3) in 6-well plates to achieve 70-80% confluency. Serum-starve cells for 12-24 hours if desired to reduce basal phosphorylation.[7] Treat cells with various concentrations of PF-0356231 (e.g., 0-1000 nM) for a specified time (e.g., 2-6 hours).[7]

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 xg for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-FAK (Y397) (e.g., 1:1000 dilution in 5% BSA/TBST).[7]

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Reprobing: Strip the membrane and reprobe with an antibody for total FAK and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol: Gelatin Zymography for MMP-2/9 Activity

This assay directly measures the enzymatic activity of secreted MMP-2 and MMP-9.

  • Sample Preparation: Culture prostate cancer cells to 70-80% confluency. Wash cells twice with PBS and replace the growth medium with serum-free medium. Treat with PF-0356231 for 24-48 hours.

  • Collect Conditioned Media: Collect the serum-free conditioned media and centrifuge to remove cell debris.[12] Concentrate the media if necessary using centrifugal filter units.

  • Zymogram Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[12] Mix protein samples with non-reducing sample buffer (do not boil).[13] Load equal amounts of protein per lane and run the gel at 4°C.[12]

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow enzymes to renature.[13]

  • Incubation: Incubate the gel overnight (16-48 hours) at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6) to allow for gelatin digestion.[12]

  • Staining & Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour.[12] Destain until clear bands (zones of gelatinolysis) appear against a dark blue background.[12] The molecular weight determines the identity of the MMP (pro- and active forms of MMP-9 and MMP-2).

Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a simulated basement membrane, a process dependent on MMP activity.[14][15][16]

  • Prepare Inserts: Use Transwell inserts with an 8.0 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C for at least 1 hour.[15][16][17]

  • Cell Preparation: Harvest prostate cancer cells and resuspend them in serum-free medium containing different concentrations of PF-0356231.

  • Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.[17]

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11][17]

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.[11]

  • Remove Non-invading Cells: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.[16][17]

  • Fix & Stain: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.[16][17]

  • Quantification: Allow inserts to air dry. Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane.

Conclusion and Future Directions

The FAK signaling pathway is a critical regulator of the invasive machinery in prostate cancer, directly influencing the expression and secretion of key matrix metalloproteinases like MMP-9. Targeting this pathway with specific inhibitors such as PF-0356231 offers a promising strategy to disrupt the metastatic cascade. The experimental framework provided in this guide outlines a clear path to validate this therapeutic hypothesis, from confirming target engagement via FAK autophosphorylation to assessing the functional consequences on MMP activity and cell invasion.

Future research should focus on in vivo validation using prostate cancer xenograft models to assess the impact of PF-0356231 on tumor growth, metastasis, and the tumor microenvironment.[18] Furthermore, exploring potential synergistic effects when combining FAK inhibitors with standard-of-care therapies for prostate cancer, such as androgen deprivation therapy or taxane-based chemotherapy, could reveal more effective treatment paradigms for advanced disease.[19][20]

References

The Potential of PF-00356231 Hydrochloride in Cerebral Small Vessel Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebral Small Vessel Disease (CSVD) represents a major cause of stroke and cognitive decline, characterized by damage to the small blood vessels of the brain. A critical pathological feature of CSVD is the breakdown of the blood-brain barrier (BBB), leading to microhemorrhages and white matter damage. Emerging research has identified Matrix Metalloproteinases (MMPs) as key enzymatic drivers of this BBB disruption through the degradation of the extracellular matrix (ECM) and tight junction proteins. This technical guide explores the therapeutic potential of PF-00356231 hydrochloride, a potent inhibitor of several MMPs, as a novel investigational compound in CSVD research. While direct studies of this compound in CSVD are not yet available, its established mechanism of action aligns with a crucial therapeutic target in the disease's pathophysiology. This document provides an in-depth overview of the role of MMPs in CSVD, the properties of this compound, and detailed experimental protocols to investigate its efficacy.

The Role of Matrix Metalloproteinases in Cerebral Small Vessel Disease

MMPs are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. In the context of CSVD, several MMPs are upregulated and contribute to the disease pathology.

Key MMPs Implicated in CSVD:

  • MMP-9 (Gelatinase B): Elevated levels of MMP-9 are strongly associated with BBB disruption in various neurological conditions, including CSVD.[1][2][3][4] It degrades components of the basal lamina, such as type IV collagen, leading to increased vascular permeability.[4][5] Studies have shown a correlation between serum MMP-9 levels and the severity of white matter hyperintensities (WMHs), a key neuroimaging marker of CSVD.[6]

  • MMP-3 (Stromelysin-1): This MMP is found in reactive astrocytes and microglia in the brains of patients with vascular dementia.[7] It can activate other MMPs, including pro-MMP-9, and directly degrades ECM components. Increased MMP-3 activity has been observed in the cerebrospinal fluid (CSF) of patients with vascular cognitive impairment.[3]

  • MMP-2 (Gelatinase A): While its role is more complex, alterations in MMP-2 levels have been associated with BBB opening in CSVD.[3] Some studies suggest a reduction in the MMP-2 index in the CSF of CSVD patients, which correlates with BBB damage.[3]

  • MMP-12 (Macrophage Elastase): MMP-12 is implicated in vascular remodeling and inflammation.[8] It can degrade elastin, a key component of blood vessel walls, and its expression is increased after cerebral ischemia.[9]

  • MMP-8 (Neutrophil Collagenase): This MMP plays a role in neuroinflammation by modulating the activation of pro-inflammatory cytokines like TNF-α.[10][11]

  • MMP-13 (Collagenase-3): MMP-13 is involved in the degradation of fibrillar collagens and has been implicated in both the injurious and reparative phases after cerebral ischemia.[12]

The collective action of these MMPs leads to a compromised neurovascular unit, a hallmark of CSVD. This provides a strong rationale for investigating MMP inhibitors as a therapeutic strategy.

This compound: A Potent MMP Inhibitor

This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases. Its inhibitory profile makes it a compelling candidate for CSVD research.

Table 1: Inhibitory Activity of this compound

Target MMPIC50 (μM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Data sourced from commercially available information.

The potent inhibition of MMPs directly implicated in CSVD pathology, particularly MMP-3, MMP-9, MMP-12, MMP-8, and MMP-13, positions this compound as a valuable tool for preclinical investigation.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of MMP-Mediated BBB Disruption in CSVD

The following diagram illustrates the central role of MMPs in the breakdown of the blood-brain barrier in cerebral small vessel disease.

MMP_BBB_Disruption cluster_pathology CSVD Pathological Insults cluster_cellular Cellular Activation cluster_mmp MMP Upregulation & Activation cluster_bbb Blood-Brain Barrier Components Hypertension Hypertension Microglia Microglia Hypertension->Microglia Ischemia Ischemia Astrocytes Astrocytes Ischemia->Astrocytes Inflammation Inflammation Endothelial_Cells Endothelial_Cells Inflammation->Endothelial_Cells MMP_9 MMP_9 Microglia->MMP_9 MMP_3 MMP_3 Astrocytes->MMP_3 MMP_12 MMP_12 Endothelial_Cells->MMP_12 ECM Extracellular Matrix (Collagen, Laminin) MMP_3->ECM Degradation MMP_9->ECM Degradation Tight_Junctions Tight Junctions (Occludin, Claudin) MMP_9->Tight_Junctions Degradation MMP_12->ECM Degradation BBB_Disruption BBB Disruption & Leaky Vessels ECM->BBB_Disruption Leads to Tight_Junctions->BBB_Disruption Leads to PF_00356231 PF-00356231 hydrochloride PF_00356231->MMP_3 PF_00356231->MMP_9 PF_00356231->MMP_12

MMP-mediated disruption of the blood-brain barrier in CSVD.
Experimental Workflow for Preclinical Evaluation

The following workflow outlines a potential preclinical study to evaluate the efficacy of this compound in a model of cerebral small vessel disease.

Preclinical_Workflow cluster_model Animal Model of CSVD cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Induction Induce CSVD phenotype (e.g., SHR-SP rat model) Vehicle Vehicle Control Induction->Vehicle PF_Treatment This compound Induction->PF_Treatment Behavioral Behavioral Testing (Cognitive & Motor Function) Vehicle->Behavioral Imaging In vivo Imaging (MRI for WMH & Microbleeds) Vehicle->Imaging PF_Treatment->Behavioral PF_Treatment->Imaging Histology Histological Analysis (BBB permeability, ECM integrity) Behavioral->Histology Imaging->Histology Biochemical Biochemical Assays (MMP activity, Inflammatory markers) Histology->Biochemical Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Comparative Analysis

Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

In Vitro Model of Blood-Brain Barrier Disruption

Objective: To assess the protective effect of this compound on BBB integrity in an in vitro model.

Methodology:

  • Cell Culture: Co-culture human brain microvascular endothelial cells (HBMECs) with astrocytes and pericytes on a Transwell insert system to form a tight barrier.

  • Induction of BBB Disruption: Expose the co-culture to an inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α) to induce MMP upregulation and barrier breakdown.

  • Treatment: Treat a subset of the cultures with varying concentrations of this compound prior to or concurrently with the inflammatory stimulus.

  • Assessment of Barrier Integrity:

    • Transendothelial Electrical Resistance (TEER): Measure TEER at regular intervals to quantify the tightness of the endothelial junctions.

    • Paracellular Permeability Assay: Measure the flux of fluorescently labeled dextran (B179266) (e.g., FITC-dextran) across the endothelial monolayer.

  • Biochemical Analysis:

    • Gel Zymography: Analyze the culture supernatant for the activity of MMP-2 and MMP-9.

    • ELISA: Quantify the levels of MMP-3, MMP-8, MMP-12, and MMP-13 in the culture supernatant.

    • Immunocytochemistry: Stain for tight junction proteins (e.g., ZO-1, Occludin, Claudin-5) to visualize junctional integrity.

In Vivo Model of Cerebral Small Vessel Disease

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of CSVD.

Methodology:

  • Animal Model: Utilize the spontaneously hypertensive stroke-prone (SHR-SP) rat model, which develops key features of CSVD, including hypertension, BBB breakdown, and white matter lesions.

  • Treatment Administration: Administer this compound or vehicle control to SHR-SP rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Neuroimaging:

    • Magnetic Resonance Imaging (MRI): Perform T2-weighted and Gradient-echo MRI scans to assess the volume of white matter hyperintensities and the number of cerebral microbleeds, respectively.

  • Behavioral Testing:

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Rotarod Test: Assess motor coordination and balance.

  • Post-mortem Analysis:

    • Histology:

      • Evans Blue or Sodium Fluorescein Staining: To assess BBB permeability.

      • Immunohistochemistry: Stain for markers of endothelial cells (CD31), astrocytes (GFAP), microglia (Iba1), and components of the basal lamina (Collagen IV, Laminin). Also, stain for tight junction proteins.

    • Biochemical Assays:

      • In situ Zymography: To visualize gelatinase activity in brain sections.

      • Western Blot or ELISA: To quantify the levels of various MMPs and inflammatory markers in brain tissue homogenates.

Conclusion and Future Directions

The potent inhibitory profile of this compound against key MMPs implicated in the pathogenesis of cerebral small vessel disease makes it a highly promising candidate for further investigation. The experimental frameworks provided in this guide offer a robust starting point for preclinical studies aimed at validating its therapeutic potential. Future research should focus on dose-optimization, long-term safety, and the elucidation of the precise downstream effects of MMP inhibition in the context of CSVD. Successful preclinical data could pave the way for clinical trials, offering a potential new therapeutic avenue for this debilitating disease.

References

An In-depth Technical Guide to PF-00356231 Hydrochloride: A Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent, specific, and non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including inflammation, cancer metastasis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its interaction with its primary targets, MMP-12 and MMP-13.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloridePubChem
Molecular Formula C₂₅H₂₁ClN₂O₃S[4]
Molecular Weight 464.96 g/mol [4]
CAS Number 820223-77-6[4]
Appearance Solid[4]
Canonical SMILES C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.ClPubChem

Biological Activity and Mechanism of Action

PF-00356231 is a selective inhibitor of several matrix metalloproteinases, with particularly high potency against MMP-13.[1][2] Unlike many MMP inhibitors, it is a non-zinc chelating ligand, suggesting a distinct mechanism of action.[1][2][3] Crystallographic studies have revealed that PF-00356231 binds to the S1' pocket of MMP-12.[3][4][5]

The inhibitory activity of this compound against a panel of MMPs is presented in the following table.

Target MMPIC₅₀ (μM)NotesSource
MMP-130.00065[1][2]
MMP-30.39[1][2]
MMP-90.98[1][2]
MMP-121.4IC₅₀ decreases to 0.014 μM in the presence of acetohydroxamate.[1][2]
MMP-81.7[1][2]

The inhibition of MMPs by this compound can have significant downstream effects on various cellular signaling pathways.

Signaling Pathways

MMPs are key regulators of the cell microenvironment and are involved in numerous signaling cascades. By inhibiting MMPs, PF-00356231 can modulate these pathways.

MMP_Inhibition_Pathway PF-00356231 Inhibition of MMP-Mediated Signaling PF00356231 PF-00356231 Hydrochloride MMPs MMP-12, MMP-13, etc. PF00356231->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Degrades GrowthFactors Growth Factors (e.g., TGF-β) MMPs->GrowthFactors Activates Cytokines Pro-inflammatory Cytokines MMPs->Cytokines Releases CellSignaling Downstream Signaling (e.g., Wnt/β-catenin, MAPK/ERK) ECM->CellSignaling Modulates GrowthFactors->CellSignaling Activates Cytokines->CellSignaling Stimulates CellularResponse Cellular Responses (Migration, Proliferation, Inflammation) CellSignaling->CellularResponse Regulates

Figure 1: Simplified signaling pathway showing the inhibitory effect of PF-00356231 on MMPs and downstream cellular processes.

Experimental Protocols

This section outlines the general methodologies for characterizing the inhibitory activity of compounds like this compound.

Determination of IC₅₀ Values using a Fluorogenic Substrate Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of an MMP inhibitor.

IC50_Workflow Workflow for IC50 Determination of an MMP Inhibitor cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of This compound Incubation Incubate MMP enzyme with PF-00356231 dilutions CompoundPrep->Incubation EnzymePrep Prepare activated recombinant human MMP solution EnzymePrep->Incubation SubstratePrep Prepare fluorogenic MMP substrate solution Reaction Initiate reaction by adding substrate SubstratePrep->Reaction Incubation->Reaction Measurement Measure fluorescence intensity over time Reaction->Measurement Plotting Plot % inhibition vs. log[inhibitor] Measurement->Plotting Calculation Calculate IC50 value using non-linear regression Plotting->Calculation

Figure 2: Experimental workflow for determining the IC₅₀ value of this compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-12, MMP-13)

  • Fluorogenic MMP substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Activate the pro-MMP enzyme according to the manufacturer's instructions. Dilute the activated enzyme to the desired concentration in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer alone (negative control) and a known broad-spectrum MMP inhibitor (positive control).

  • Enzyme Addition: Add the diluted activated MMP enzyme to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths in a microplate reader at 37°C. Record readings at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the roles of specific matrix metalloproteinases in health and disease. Its high potency, selectivity, and non-zinc chelating mechanism of action make it a compound of significant interest for the development of novel therapeutics targeting MMP-driven pathologies. The experimental protocols and signaling pathway information provided in this guide offer a foundation for further investigation and application of this important inhibitor in a research setting.

References

Unraveling the Role of "PF-00356231 Hydrochloride" in In Vitro Angiogenesis Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Compound "PF-00356231 Hydrochloride"

Initial searches for "this compound" in the context of in vitro angiogenesis assays did not yield specific scientific literature or data. However, further investigation revealed two important distinctions for the identifier "PF-00356231":

  • PF-00356231 as a Selective MMP-12 Inhibitor: The identifier "PF-00356231" is associated with a chemical compound that acts as a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that plays a role in angiogenesis.

  • "356231" as a Product Catalog Number: The number "356231" corresponds to the catalog number for Corning® Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix.[3][4] Matrigel is a crucial reagent widely used to support the formation of capillary-like structures in in vitro angiogenesis assays.

Given the lack of specific data for "this compound" in angiogenesis research, this guide will provide a comprehensive overview of the core principles and methodologies for conducting in vitro angiogenesis assays. We will explore the key experimental protocols where a novel compound, such as an MMP-12 inhibitor, could be tested for its pro- or anti-angiogenic effects.

Introduction to In Vitro Angiogenesis Assays

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, including cancer and ischemic diseases. In vitro angiogenesis assays are indispensable tools for screening potential therapeutic agents that can modulate this process. These assays model key steps of angiogenesis, including endothelial cell proliferation, migration, invasion, and tube formation.

Key In Vitro Angiogenesis Assays

Several well-established in vitro assays are routinely used to assess the angiogenic potential of compounds. The choice of assay depends on the specific aspect of angiogenesis being investigated.

Endothelial Cell Proliferation Assay

This assay determines the effect of a test compound on the growth of endothelial cells. A decrease in proliferation in the presence of an angiogenic stimulus suggests an anti-angiogenic effect.

Experimental Protocol:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial cell growth medium.

  • Cell Starvation: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 0.5-1% FBS) for 4-6 hours to synchronize the cells.

  • Treatment: The medium is then replaced with fresh low-serum medium containing a pro-angiogenic factor (e.g., Vascular Endothelial Growth Factor, VEGF, at 20-50 ng/mL) and varying concentrations of the test compound (e.g., this compound). Appropriate vehicle controls are included.

  • Incubation: Cells are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using methods such as MTT, WST-1, or direct cell counting.

Data Presentation:

Concentration of PF-00356231 HClAbsorbance (OD) at 450 nm (Mean ± SD)% Inhibition of Proliferation
Vehicle Control1.2 ± 0.10%
1 µM0.9 ± 0.0825%
10 µM0.6 ± 0.0550%
100 µM0.3 ± 0.0475%
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells, a critical step in the formation of new blood vessels.

Experimental Protocol:

  • Cell Seeding: HUVECs are seeded in 6-well or 12-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the confluent cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with basal medium containing a pro-angiogenic factor (e.g., VEGF) and the test compound at various concentrations.

  • Image Acquisition: Images of the wound are captured at 0 hours and after a defined period (e.g., 6-12 hours).

  • Quantification: The closure of the wound area is measured using image analysis software.

Data Presentation:

TreatmentWound Area at 0h (pixels)Wound Area at 12h (pixels)% Wound Closure
Vehicle Control5000100080%
PF-00356231 HCl (10 µM)5000350030%
Tube Formation Assay

This is one of the most widely used assays to assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, such as Matrigel.

Experimental Protocol:

  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in basal medium containing a pro-angiogenic stimulus and the test compound.

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Image Acquisition: The formation of tube-like structures is observed and photographed using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using specialized software.

Data Presentation:

TreatmentNumber of Nodes (Mean ± SD)Total Tube Length (µm) (Mean ± SD)
Vehicle Control45 ± 58500 ± 700
PF-00356231 HCl (10 µM)15 ± 32500 ± 450

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways involved in angiogenesis and the workflows of the assays can aid in understanding the mechanism of action of test compounds.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Its signaling pathway is a common target for anti-angiogenic drugs.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Migration Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival eNOS->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGF signaling pathway in endothelial cells.

Role of MMPs in Angiogenesis

Matrix Metalloproteinases (MMPs) are crucial for degrading the extracellular matrix (ECM), allowing endothelial cells to migrate and invade the surrounding tissue. An inhibitor of MMP-12, like PF-00356231, could potentially block this process.

MMP_Role_in_Angiogenesis cluster_process Angiogenesis Steps cluster_inhibitor Inhibitor Action Angiogenic_Stimulus Angiogenic Stimulus (e.g., VEGF) EC_Activation Endothelial Cell Activation Angiogenic_Stimulus->EC_Activation MMP_Upregulation MMP Upregulation (e.g., MMP-12) EC_Activation->MMP_Upregulation ECM_Degradation ECM Degradation MMP_Upregulation->ECM_Degradation EC_Migration Endothelial Cell Migration & Invasion ECM_Degradation->EC_Migration Tube_Formation Tube Formation EC_Migration->Tube_Formation PF00356231 PF-00356231 (MMP-12 Inhibitor) PF00356231->MMP_Upregulation Inhibits

Caption: The role of MMPs in angiogenesis and the potential point of intervention for an MMP inhibitor.

Experimental Workflow for In Vitro Angiogenesis Assay

The general workflow for testing a compound in an in vitro angiogenesis assay is systematic.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Start->Cell_Culture Assay_Setup 2. Assay Setup (e.g., Matrigel coating) Cell_Culture->Assay_Setup Treatment 3. Treatment with Stimulus & Test Compound Assay_Setup->Treatment Incubation 4. Incubation (Time & Temp Dependent) Treatment->Incubation Data_Acquisition 5. Data Acquisition (Microscopy) Incubation->Data_Acquisition Data_Analysis 6. Quantitative Analysis (Image Software) Data_Acquisition->Data_Analysis Conclusion End: Conclusion on Angiogenic Effect Data_Analysis->Conclusion

Caption: A generalized workflow for conducting an in vitro angiogenesis assay.

Conclusion

References

The Impact of PF-00356231 Hydrochloride on Extracellular Matrix Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its degradation is a tightly regulated process, the dysregulation of which is implicated in various pathological conditions, including cancer metastasis and fibrosis. PF-00356231 hydrochloride, and its closely related analogue PF-562271, have emerged as potent small molecule inhibitors of key regulators of ECM remodeling. This technical guide provides an in-depth analysis of the effects of this compound on extracellular matrix degradation, focusing on its dual inhibitory action on Focal Adhesion Kinase (FAK) and Matrix Metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), with notable potency against MMP-12.[1][2] Its analogue, PF-562271, is a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the closely related proline-rich tyrosine kinase 2 (Pyk2).[3][4][5] Both FAK and MMPs are pivotal in the process of ECM degradation. FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and the regulation of MMP expression.[6][7] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of various ECM components, including collagens and fibronectin.[8][9] The dual inhibitory potential of the this compound/PF-562271 class of compounds makes them a subject of significant interest for therapeutic intervention in diseases characterized by aberrant ECM turnover.

Quantitative Data on Inhibitory Activity

The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various MMPs and the IC50 values for PF-562271 against FAK, Pyk2, and its effects on cellular processes related to ECM degradation.

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases [1][2]

Target MMPIC50 (μM)
MMP-121.4
MMP-130.00065
MMP-81.7
MMP-90.98
MMP-30.39

Table 2: Inhibitory Activity of PF-562271

Target/ProcessIC50/EffectCell Line/SystemReference
FAK (cell-free)1.5 nMRecombinant enzyme[5][10]
Pyk2 (cell-free)13 nMRecombinant enzyme[5]
Phospho-FAK (Y397)5 nMCell-based assay[4]
Cell Invasion (A431)250 nM (complete inhibition)Collagen gels[9]
Cell Viability (Osteosarcoma)1.76 - 3.83 μM143B, WELL5, MG-63, U2OS[11]
Cell Migration (HGSOC)Significant inhibition at 1-5 µMSKOV3, A2780[12]
Tumor Growth Inhibition (Prostate Cancer Xenograft)62% inhibition (25 mg/kg)PC3M-luc-C6[13]

Signaling Pathways

This compound and PF-562271 exert their effects on ECM degradation by modulating key signaling pathways. The primary mechanism involves the inhibition of the FAK signaling cascade, which in turn affects the expression and activity of MMPs.

FAK Signaling Pathway in ECM Degradation

Integrin binding to ECM components triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This creates a docking site for Src family kinases, leading to the formation of a FAK/Src complex. This complex phosphorylates downstream targets, including paxillin (B1203293) and p130Cas, initiating a signaling cascade that promotes cell migration, invasion, and MMP expression.[14][15][16] Inhibition of FAK by PF-562271 disrupts this entire cascade, leading to reduced cell motility and a decrease in the expression and secretion of MMPs, such as MMP-2 and MMP-9.[8]

FAK_Signaling_Pathway ECM Extracellular Matrix (Collagen, Fibronectin) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates pY397 p-FAK (Y397) FAK->pY397 autophosphorylates Src Src pY397->Src recruits FAK_Src FAK/Src Complex pY397->FAK_Src Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin phosphorylates p130Cas p130Cas FAK_Src->p130Cas phosphorylates ERK ERK Paxillin->ERK p130Cas->ERK MMPs MMP-2, MMP-9 (Expression & Secretion) ERK->MMPs upregulates Degradation ECM Degradation MMPs->Degradation mediates PF_562271 PF-00356231 HCl (PF-562271) PF_562271->FAK inhibits Direct_MMP_Inhibition PF_00356231 PF-00356231 HCl MMPs MMP-12, MMP-13, MMP-9, MMP-8, MMP-3 PF_00356231->MMPs directly inhibits ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation mediates Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with PF-00356231 HCl (Dose-Response & Time-Course) Cell_Culture->Treatment MMP_Activity MMP Activity Assay (Gelatin Zymography) Treatment->MMP_Activity Collagen_Degradation Collagen Degradation Assay (Fluorometric) Treatment->Collagen_Degradation Invadopodia_Assay Invadopodia/Matrix Degradation Assay Treatment->Invadopodia_Assay Western_Blot Western Blot Analysis (FAK, p-FAK, Fibronectin) Treatment->Western_Blot Data_Analysis Data Analysis & Quantification MMP_Activity->Data_Analysis Collagen_Degradation->Data_Analysis Invadopodia_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

References

Preclinical Profile of PF-00356231 Hydrochloride in Asthma Models: A Review of Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for preclinical studies specifically on "PF-00356231 hydrochloride" in the context of asthma models did not yield specific public-domain data, quantitative results, or detailed experimental protocols under this identifier. The information presented herein is a generalized framework based on typical preclinical asthma research, illustrating the type of data and methodologies that would be expected in such a technical guide. This document will be updated with specific data on this compound as it becomes publicly available.

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] The development of novel therapeutics often involves extensive preclinical evaluation in relevant animal models that mimic key aspects of human asthma. This guide outlines the typical experimental framework used to assess the efficacy of new chemical entities, such as a hypothetical compound this compound, in asthma models. It will cover common experimental protocols, data presentation formats, and the visualization of relevant biological pathways.

Introduction to Preclinical Asthma Models

Animal models are crucial for investigating the complex pathogenesis of allergic airway inflammation and for the initial efficacy and safety assessment of anti-asthmatic drug candidates.[1] These models, typically in mice, are designed to replicate key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and AHR.[1] Common models involve sensitization and challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) to induce a T-helper 2 (Th2) cell-driven inflammatory response.[3]

Hypothetical Efficacy Data of this compound

The following tables represent the types of quantitative data that would be generated in preclinical studies to evaluate the efficacy of a compound like this compound.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in an OVA-Induced Murine Asthma Model

Treatment GroupDose (mg/kg)Penh (at 50 mg/mL methacholine)% Inhibition of AHR
Vehicle Control-4.5 ± 0.6-
PF-00356231 HCl13.2 ± 0.428.9%
PF-00356231 HCl102.1 ± 0.3 53.3%
PF-00356231 HCl301.5 ± 0.266.7%
Dexamethasone11.8 ± 0.3**60.0%
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. Penh: Enhanced pause.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupDose (mg/kg)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Vehicle Control-8.2 ± 1.14.5 ± 0.71.2 ± 0.30.8 ± 0.21.7 ± 0.4
PF-00356231 HCl16.5 ± 0.93.1 ± 0.51.1 ± 0.20.7 ± 0.11.6 ± 0.3
PF-00356231 HCl104.3 ± 0.7 1.8 ± 0.40.9 ± 0.20.5 ± 0.11.1 ± 0.2
PF-00356231 HCl303.1 ± 0.5 0.9 ± 0.20.7 ± 0.10.4 ± 0.1 1.1 ± 0.2
Dexamethasone13.5 ± 0.61.1 ± 0.3 0.8 ± 0.20.4 ± 0.11.2 ± 0.3
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupDose (mg/kg)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle Control-150 ± 25220 ± 30350 ± 45
PF-00356231 HCl1110 ± 20170 ± 25280 ± 35
PF-00356231 HCl1075 ± 15 110 ± 20190 ± 28
PF-00356231 HCl3050 ± 1070 ± 15 120 ± 20
Dexamethasone160 ± 12 85 ± 18140 ± 22**
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

A standard murine model for allergic asthma would be utilized.

  • Sensitization: On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline.

  • Challenge: From days 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes.

  • Treatment: this compound (or vehicle/positive control) is administered, for instance, orally (p.o.) or intranasally (i.n.), once daily from days 18 to 23.

  • Endpoint Measurements: 24-48 hours after the final challenge, airway hyperresponsiveness, BAL fluid cell counts, and cytokine levels are assessed.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma.[4]

  • Method: Invasive or non-invasive plethysmography is used to measure airway resistance in response to increasing concentrations of a bronchoconstrictor, typically methacholine (B1211447).

  • Procedure: Conscious mice are placed in a whole-body plethysmography chamber, and baseline readings are taken. They are then exposed to nebulized saline followed by escalating doses of methacholine (e.g., 3.125 to 50 mg/mL).

  • Data Analysis: The enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, is recorded.

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Procedure: Post-euthanasia, the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

  • Cell Differentials: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer. Cytospin preparations are stained with a Wright-Giemsa stain to differentiate and count eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis: The supernatant from the BAL fluid is collected and stored at -80°C. Levels of Th2 cytokines (IL-4, IL-5, IL-13) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5]

Visualizations of Pathways and Workflows

Allergic Asthma Pathogenesis Signaling Pathway

The diagram below illustrates the central role of Th2 cytokines in the pathogenesis of allergic asthma, which would be the target pathway for a therapeutic agent like this compound.

Allergic_Asthma_Pathway cluster_initiation Initiation Phase cluster_effector Effector Phase cluster_symptoms Pathophysiological Outcomes Allergen Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Uptake Naive T Cell Naive T Cell APC->Naive T Cell Presentation Th2 Cell Th2 Cell Naive T Cell->Th2 Cell Differentiation B Cell B Cell Th2 Cell->B Cell IL-4 Eosinophil Eosinophil Th2 Cell->Eosinophil IL-5 (Recruitment, Activation) Airway Epithelium Airway Epithelium Th2 Cell->Airway Epithelium IL-13 IgE IgE B Cell->IgE Production Mast Cell Mast Cell IgE->Mast Cell Binding Bronchoconstriction Bronchoconstriction Mast Cell->Bronchoconstriction Airway Inflammation Airway Inflammation Eosinophil->Airway Inflammation Mucus Production Mucus Production Airway Epithelium->Mucus Production AHR Airway Hyperresponsiveness Airway Inflammation->AHR

Caption: Simplified signaling pathway in allergic asthma.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for evaluating a novel compound in a murine model of asthma.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Endpoint Assessment (Day 24/25) cluster_analysis Data Analysis Sensitization Sensitization (e.g., OVA i.p.) Days 0, 14 Challenge Aerosol Challenge (e.g., OVA) Days 21-23 Sensitization->Challenge AHR Measure Airway Hyperresponsiveness Challenge->AHR Treatment Drug Administration (PF-00356231 HCl) Days 18-23 BAL Bronchoalveolar Lavage (BAL) AHR->BAL Histology Lung Histology BAL->Histology Cell_Counts BAL Cell Differentials BAL->Cell_Counts Cytokines BAL Cytokine (ELISA) BAL->Cytokines Pathology Inflammation/ Remodeling Score Histology->Pathology

Caption: Experimental workflow for in vivo asthma model.

Conclusion

The comprehensive preclinical evaluation of this compound in established asthma models would be essential to determine its potential as a novel therapeutic agent. The hypothetical data presented in this guide suggest that a compound with this profile would demonstrate dose-dependent efficacy in reducing key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. Further studies would be required to elucidate its precise mechanism of action and to establish a robust safety profile before advancing to clinical trials.[6] As public data on this compound becomes available, this technical guide will be updated accordingly.

References

Methodological & Application

Application Notes and Protocols for PF-00356231 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation.[2][3] this compound exhibits inhibitory activity against several MMPs, making it a valuable tool for investigating the role of these enzymes in various cellular processes.[1][4]

These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed experimental protocols for assessing its effects on cell viability, migration, and invasion.

Mechanism of Action

This compound functions as a broad-spectrum MMP inhibitor. It has been shown to potently inhibit MMP-12, MMP-13, MMP-9, MMP-8, and MMP-3.[1][4] By binding to these enzymes, this compound blocks their proteolytic activity, thereby preventing the degradation of ECM components. This inhibition of ECM remodeling can, in turn, affect various cellular functions that are dependent on cell-matrix interactions, such as cell migration and invasion.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases.

TargetIC50 Value
MMP-130.65 nM
MMP-30.39 µM
MMP-90.98 µM
MMP-121.4 µM
MMP-81.7 µM

Data sourced from MedChemExpress and Xcess Biosciences.[1][4]

Signaling Pathway

The inhibition of MMPs by this compound can impact several downstream signaling pathways involved in cancer progression. MMPs are known to regulate the bioavailability of growth factors and cytokines, and their activity can influence pathways such as MAPK and NF-κB, which are critical for cell proliferation, survival, and migration.

MMP_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factors Growth Factors / Cytokines Receptor Growth Factor Receptor Growth_Factors->Receptor Activates ECM Extracellular Matrix (ECM) Cell_Response Cell Proliferation, Survival, Migration, Invasion ECM->Cell_Response Influences MMPs MMPs (e.g., MMP-9, MMP-13) MMPs->Growth_Factors Releases MMPs->ECM Degrades PF_00356231 PF-00356231 HCl PF_00356231->MMPs Inhibits MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates MAPK_Pathway->Cell_Response NFkB_Pathway->Cell_Response Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock Solution in DMSO Viability_Assay Protocol 2: Cell Viability Assay (MTS/WST-1) Prep_Stock->Viability_Assay Migration_Invasion_Assay Protocol 3: Migration/Invasion Assay (Boyden Chamber) Prep_Stock->Migration_Invasion_Assay Zymography Optional: Gelatin Zymography (To assess MMP-9 activity) Prep_Stock->Zymography Culture_Cells Culture Adherent Cancer Cells (e.g., LNCaP, PC-3M) Culture_Cells->Viability_Assay Culture_Cells->Migration_Invasion_Assay Culture_Cells->Zymography Analyze_Viability Determine Cytotoxic IC50 Viability_Assay->Analyze_Viability Analyze_Migration Quantify Migrated/Invaded Cells Migration_Invasion_Assay->Analyze_Migration Analyze_Zymography Analyze Gel for MMP Activity Zymography->Analyze_Zymography

References

Application Notes: Dissolving PF-00356231 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of PF-00356231 hydrochloride in dimethyl sulfoxide (B87167) (DMSO), ensuring optimal preparation for in vitro and in vivo studies.

Introduction

This compound is a potent and specific, non-peptidic inhibitor of several matrix metalloproteinases (MMPs), including MMP-12, MMP-13, MMP-8, MMP-9, and MMP-3.[1] Accurate and consistent preparation of this compound in a suitable solvent is critical for reliable experimental results. DMSO is a common solvent for this compound, and this document outlines the best practices for its use.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₂₅H₂₁ClN₂O₃S
Molecular Weight 464.96 g/mol
Solubility in DMSO 18.9 mg/mL (40.6 mM)[2]
Appearance Solid powder
Storage (Powder) -20°C for 3 years[2]
Storage (in DMSO) -80°C for 1 year[2]

Experimental Protocol: Dissolving this compound in DMSO

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath (optional, set to 37°C)

Procedure:

  • Aseptic Technique: It is recommended to perform all steps under a laminar flow hood to maintain sterility, especially if the resulting solution will be used in cell culture.

  • Equilibration: Allow the vial of this compound and the DMSO to come to room temperature before opening to minimize condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration. Do not exceed the maximum solubility of 18.9 mg/mL.

  • Dissolution:

    • Securely cap the vial and vortex vigorously for 2-5 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath sonicator for 10-15 minutes.

    • Alternatively, or in addition to sonication, the vial can be gently warmed in a 37°C water bath for 5-10 minutes with intermittent vortexing to aid dissolution.

  • Final Inspection: Once the solid is completely dissolved, the solution should be clear and free of any particulate matter.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh PF-00356231 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (2-5 min) add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (10-15 min) inspect->sonicate If not dissolved warm Warm to 37°C (5-10 min) inspect->warm If not dissolved aliquot Aliquot into single-use volumes inspect->aliquot Fully Dissolved sonicate->inspect warm->inspect store Store at -80°C aliquot->store

Caption: Workflow for dissolving this compound in DMSO.

Signaling Pathway

G cluster_inhibition Inhibition cluster_pathways Downstream Signaling Pathways cluster_cellular_responses Cellular Responses pf00356231 PF-00356231 HCl mmp MMPs (e.g., MMP-12, MMP-13) pf00356231->mmp Inhibits pi3k_akt PI3K/Akt Pathway mmp->pi3k_akt Activates mapk_erk MAPK/ERK Pathway mmp->mapk_erk Activates nfkb NF-κB Pathway mmp->nfkb Activates proliferation Cell Proliferation pi3k_akt->proliferation mapk_erk->proliferation migration Cell Migration mapk_erk->migration inflammation Inflammation nfkb->inflammation

Caption: Inhibition of MMPs by PF-00356231 and its effect on downstream signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinases (MMPs). It demonstrates high affinity for MMP-13 and also exhibits inhibitory activity against MMP-12, MMP-3, MMP-8, and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological processes, including cancer cell invasion and metastasis, inflammation, and arthritis.[2][3] These application notes provide a summary of the in vitro inhibitory activity of this compound and detailed protocols for key experimental assays to evaluate its efficacy.

Data Presentation

In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs are summarized in the table below. This data is essential for determining the initial concentration range for in vitro experiments.

Target MMPIC50 ValueNotes
MMP-130.65 nMHighly potent inhibition.
MMP-30.39 µMModerate inhibition.
MMP-90.98 µMModerate inhibition.
MMP-121.4 µMModerate inhibition.
MMP-81.7 µMLower potency inhibition.
MMP-12 (in the presence of acetohydroxamate)0.014 µMPotency can be influenced by assay conditions.[1]
MMP-13 (in the presence of acetohydroxamate)0.27 µMPotency can be influenced by assay conditions.[1]

Recommended Working Concentrations

Note: The optimal working concentration of this compound should be determined empirically for each specific cell line and experimental condition.

  • Enzymatic Assays: Based on the IC50 values, a starting concentration range of 0.1 nM to 10 µM is recommended for in vitro enzymatic assays.

  • Cell-Based Assays: For cell-based assays such as migration, invasion, and signaling studies, a higher concentration range is typically required compared to enzymatic assays. It is advisable to perform a dose-response curve starting from approximately 100 nM to 50 µM to determine the effective concentration for your specific cellular model. Factors such as cell permeability and stability in culture media can influence the required concentration.

  • In Vivo Studies: There is currently no publicly available data on the in vivo administration, dosage, or efficacy of this compound in animal models. Researchers should conduct appropriate pharmacokinetic and toxicology studies to determine a safe and effective dose for in vivo experiments.

Signaling Pathways

This compound exerts its effects by inhibiting the activity of MMPs, which are key downstream effectors in various signaling pathways. The following diagrams illustrate the general roles of MMP-13 and MMP-12 in cancer and inflammation.

MMP13_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mmp13 MMP-13 Regulation and Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β) Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB) Growth_Factors->Signaling_Cascades Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Proinflammatory_Cytokines->Signaling_Cascades MMP13_Gene MMP-13 Gene Transcription Signaling_Cascades->MMP13_Gene Pro_MMP13 Pro-MMP-13 (Inactive) MMP13_Gene->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation ECM_Degradation ECM Degradation (Collagen, Gelatin) Active_MMP13->ECM_Degradation Angiogenesis Angiogenesis Active_MMP13->Angiogenesis PF00356231 PF-00356231 hydrochloride PF00356231->Active_MMP13 Inhibition Cell_Migration Increased Cell Migration ECM_Degradation->Cell_Migration Cell_Invasion Increased Cell Invasion ECM_Degradation->Cell_Invasion

Caption: MMP-13 Signaling Pathway in Cancer Progression.

MMP12_Signaling_Pathway cluster_upstream_inflammation Inflammatory Stimuli cluster_cells Cellular Source cluster_mmp12 MMP-12 Regulation and Activity cluster_downstream_inflammation Downstream Effects in Inflammation Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Macrophages Macrophages Inflammatory_Cytokines->Macrophages Airway_Smooth_Muscle_Cells Airway Smooth Muscle Cells Inflammatory_Cytokines->Airway_Smooth_Muscle_Cells Growth_Factors_Inflammation Growth Factors (e.g., GM-CSF) Growth_Factors_Inflammation->Macrophages MMP12_Gene MMP-12 Gene Transcription Macrophages->MMP12_Gene Airway_Smooth_Muscle_Cells->MMP12_Gene Pro_MMP12 Pro-MMP-12 (Inactive) MMP12_Gene->Pro_MMP12 Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 Activation Elastin_Degradation Elastin Degradation Active_MMP12->Elastin_Degradation Inflammatory_Cell_Migration Inflammatory Cell Migration Active_MMP12->Inflammatory_Cell_Migration PF00356231_inflam PF-00356231 hydrochloride PF00356231_inflam->Active_MMP12 Inhibition Tissue_Remodeling Tissue Remodeling Elastin_Degradation->Tissue_Remodeling

Caption: MMP-12 Signaling Pathway in Inflammation.

Experimental Protocols

The following are detailed protocols for commonly used assays to assess the efficacy of MMP inhibitors like this compound.

Gelatin Zymography Assay

This assay is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

Zymography_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_renaturation_development Renaturation and Development cluster_staining_analysis Staining and Analysis Cell_Culture 1. Culture cells and treat with PF-00356231 HCl Collect_Media 2. Collect conditioned media Cell_Culture->Collect_Media Concentrate_Media 3. Concentrate media (optional) Collect_Media->Concentrate_Media Quantify_Protein 4. Quantify protein concentration Concentrate_Media->Quantify_Protein Mix_Buffer 5. Mix samples with non-reducing sample buffer Quantify_Protein->Mix_Buffer Load_Gel 6. Load samples onto a gelatin-containing SDS-PAGE gel Mix_Buffer->Load_Gel Run_Gel 7. Perform electrophoresis at 4°C Load_Gel->Run_Gel Wash_Gel 8. Wash gel with renaturing buffer (contains Triton X-100) Run_Gel->Wash_Gel Incubate_Gel 9. Incubate gel in development buffer (37°C) Wash_Gel->Incubate_Gel Stain_Gel 10. Stain with Coomassie Brilliant Blue Incubate_Gel->Stain_Gel Destain_Gel 11. Destain until clear bands appear Stain_Gel->Destain_Gel Analyze_Bands 12. Quantify band intensity Destain_Gel->Analyze_Bands

Caption: Gelatin Zymography Experimental Workflow.

Materials:

  • Cells of interest

  • This compound

  • Serum-free cell culture medium

  • SDS-PAGE gels containing 0.1% gelatin

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)

  • Development buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol (B129727), 10% acetic acid)

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Once confluent, wash the cells with serum-free medium and then culture them in serum-free medium containing various concentrations of this compound or vehicle control for 24-48 hours.[4]

  • Sample Preparation: Collect the conditioned media and centrifuge to remove cells and debris. The protein concentration of the media can be determined using a standard protein assay.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples. Load the samples onto a gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.[5]

  • Renaturation and Incubation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature. Then, incubate the gel in development buffer overnight at 37°C.[6]

  • Staining and Analysis: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands can be quantified using densitometry software.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.

Transwell_Invasion_Workflow Start Start Coat_Insert 1. Coat Transwell insert with Matrigel Start->Coat_Insert Prepare_Cells 2. Starve cells and treat with PF-00356231 HCl Coat_Insert->Prepare_Cells Seed_Cells 3. Seed cells in the upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant 4. Add chemoattractant to the lower chamber Seed_Cells->Add_Chemoattractant Incubate 5. Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading 6. Remove non-invading cells from the top of the insert Incubate->Remove_Noninvading Fix_Stain 7. Fix and stain invading cells on the bottom Remove_Noninvading->Fix_Stain Count_Cells 8. Count invaded cells under a microscope Fix_Stain->Count_Cells End End Count_Cells->End

Caption: Transwell Invasion Assay Workflow.

Materials:

  • Cancer cell lines

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Preparation of Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel™ and allow it to solidify.[6]

  • Cell Preparation and Treatment: Culture cancer cells and treat them with various concentrations of this compound or vehicle control for a predetermined time. Harvest the cells and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel™-coated inserts. Add medium containing a chemoattractant to the lower chamber.[7]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, with the incubation time optimized for each cell line.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet. Count the number of stained, invaded cells in several fields of view under a microscope.[7][8] Calculate the percentage of invasion inhibition relative to the vehicle control.

References

Application Notes: PF-00356231 Hydrochloride for In Vivo Cancer Metastasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic protein tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors.[1][2] Its overexpression and activation are linked to the invasive and metastatic properties of various cancers.[2][3] FAK-mediated signaling is crucial for regulating cell migration, proliferation, survival, and angiogenesis—processes exploited by cancer cells during malignant progression.[1][4] Consequently, FAK has emerged as an attractive target for cancer therapy.[1][4]

PF-00356231 hydrochloride, also known as PF-573,228, is a potent and selective small molecule inhibitor of FAK.[3] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of FAK by interacting with the ATP binding pocket.[3] By inhibiting FAK, PF-00356231 disrupts downstream signaling pathways, such as PI3K/AKT and MEK/ERK, leading to decreased cancer cell migration, invasion, and adhesion, and has been shown to slow metastatic tumor growth in vivo.[2][3] These application notes provide an overview of its mechanism, relevant quantitative data from preclinical studies of FAK inhibitors, and detailed protocols for its use in in vivo cancer metastasis models.

Mechanism of Action and Signaling Pathway

FAK is a central node in the signaling cascade that promotes cell motility and invasion. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[1][2] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates other substrates, activating key downstream pathways like PI3K/AKT and MEK/ERK, which ultimately drive the cellular processes required for metastasis.[2] PF-00356231 directly inhibits the kinase activity of FAK, preventing these downstream signaling events.[3]

FAK_Signaling_Pathway cluster_input Extracellular Signals cluster_pathway Intracellular Signaling cluster_output Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Activate GFR Growth Factor Receptors GFR->FAK Activate Src Src FAK->Src Recruits & Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT MEK_ERK MEK/ERK Pathway FAK->MEK_ERK Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK Migration Cell Migration PI3K_AKT->Migration Survival Survival & Proliferation PI3K_AKT->Survival Invasion Invasion MEK_ERK->Invasion MEK_ERK->Survival Inhibitor PF-00356231 HCl Inhibitor->FAK Inhibits Kinase Activity

Caption: FAK signaling pathway and inhibition by PF-00356231.

Data Presentation: FAK Inhibitors in In Vivo Cancer Models

The following tables summarize quantitative data from preclinical studies using various FAK inhibitors to assess their impact on tumor growth and metastasis.

Table 1: In Vivo Efficacy of FAK Inhibitors on Primary Tumor Growth

FAK InhibitorCancer ModelMouse StrainDose & ScheduleAdministration RouteKey FindingsReference
PF-562271 Human Osteosarcoma XenograftNude Mice50 mg/kg, Once DailyOral GavageDramatically reduced tumor volume, weight, and angiogenesis.[2]
BI 853520 MMTV-PyMT TransgenicC57BL/650 mg/kg, Once DailyOral GavageSignificant reduction in primary tumor growth due to anti-proliferative activity.[4]
VS-4718 Triple-Negative Breast Cancer XenograftNOD/SCIDNot specifiedOralInhibits tumor growth and prevents chemotherapy-induced enrichment of cancer stem cells.[5]
Y15 Pancreatic Cancer XenograftNude Mice5 mg/kg, DailyIntraperitonealCaused tumor regression and had synergistic effects with Gemcitabine.[1]

Table 2: In Vivo Efficacy of FAK Inhibitors on Metastasis

FAK InhibitorCancer ModelMetastasis Model TypeDose & ScheduleKey Findings on MetastasisReference
PF-573,228 MYCN-amplified NeuroblastomaHepatic Metastasis (Splenic Injection)Not specifiedResulted in decreased growth of hepatic neuroblastoma metastases.[3]
PF-562271 Human OsteosarcomaSpontaneous (Primary Xenograft)50 mg/kg, Once DailyHigh p-FAK expression associated with lung metastasis; inhibition is a promising approach.[2]
VS-4718 Breast CancerNot specifiedNot specifiedInhibits metastasis in breast cancer models.[5]
BI 853520 4T1 Murine Breast CancerSpontaneous & Experimental50 mg/kg, Once DailyDid not significantly affect the number of lung metastases in the 4T1 model.[4]

Experimental Protocols

Protocol 1: General Workflow for In Vivo Metastasis Study

This protocol outlines the typical workflow for evaluating the efficacy of PF-00356231 on cancer metastasis in a murine model.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cancer Cell Culture (e.g., MDA-MB-231, 4T1) B 2. Animal Acclimatization (e.g., BALB/c or NOD/SCID mice) C 3. Drug Formulation (PF-00356231 in vehicle) D 4. Tumor Cell Implantation (Orthotopic, IV, or Subcutaneous) B->D C->D E 5. Randomization into Groups D->E F 6a. Treatment Group (Administer PF-00356231) E->F G 6b. Control Group (Administer Vehicle) E->G H 7. Monitoring (Tumor volume, body weight, clinical signs) F->H G->H I 8. Study Endpoint Reached H->I J 9. Necropsy & Organ Collection (Lungs, Liver, Bones) I->J K 10. Metastasis Quantification (Bioluminescence, Histology, qPCR) J->K

Caption: General experimental workflow for in vivo metastasis studies.
Protocol 2: Preparation and Administration of PF-00356231

This protocol provides a general method for preparing PF-00356231 for oral administration to mice, adapted from standard procedures for similar small molecule inhibitors.[6]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Animal scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Dose Calculation: Determine the required dose in mg/kg (e.g., 50 mg/kg). Calculate the total amount of PF-00356231 needed for the entire study cohort and treatment duration.

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Gentle heating may be required to fully dissolve it. Allow the solution to cool to room temperature.

  • Drug Suspension:

    • Accurately weigh the required amount of PF-00356231 powder.

    • Suspend the powder in the prepared vehicle to the desired final concentration. For example, for a 50 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the required concentration is 10 mg/mL (50 mg/kg * 0.02 kg / 0.1 mL).

    • Vortex the suspension vigorously for 1-2 minutes to ensure it is homogenous. Sonication can be used to create a finer, more stable suspension.

    • CRITICAL: Prepare the formulation fresh daily before administration to ensure stability and dosing consistency. Keep the suspension stirring or vortex immediately before drawing each dose.

  • Administration (Oral Gavage):

    • Weigh each mouse daily before dosing to calculate the precise volume of the drug suspension to be administered.

    • Gently restrain the mouse.

    • Draw the calculated volume of the PF-00356231 suspension into the syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach in a smooth, single motion.

    • Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

Protocol 3: In Vivo Metastasis Model Selection

The choice of in vivo model is critical and depends on the specific aspect of metastasis being studied.

metastasis_models cluster_spontaneous Spontaneous Metastasis Model cluster_forced Forced (Experimental) Metastasis Model P Primary Tumor Growth I Local Invasion P->I IV Intravasation I->IV C Circulation IV->C E Extravasation C->E CO Colonization & Metastatic Growth E->CO S_end Analysis of Distant Organs CO->S_end F_end Analysis of Distant Organs CO->F_end S_start Orthotopic or Subcutaneous Injection S_start->P S_exp Models the entire metastatic cascade. Best for studying invasion and intravasation. S_end->S_exp F_start Intravenous or Intracardiac Injection F_start->C F_exp Bypasses early steps (invasion, intravasation). Focuses on circulation survival, extravasation, and colonization. F_end->F_exp

Caption: Comparison of spontaneous and forced in vivo metastasis models.

A. Spontaneous Metastasis Model (e.g., Orthotopic Implantation) This model recapitulates the entire metastatic process and is ideal for studying the effects of PF-00356231 on early-stage events like local invasion and intravasation.[7][8][9]

  • Cell Preparation: Harvest cancer cells (e.g., 4T1 for BALB/c mice) during the exponential growth phase. Wash with sterile PBS and resuspend in PBS or Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL. Keep on ice.

  • Implantation: Anesthetize the mouse. Inject 50-100 µL of the cell suspension into the mammary fat pad.

  • Treatment: Begin administration of PF-00356231 (as per Protocol 2) when tumors become palpable or reach a predetermined size (e.g., 100 mm³).

  • Tumor Resection (Optional): To focus on the growth of established micrometastases, the primary tumor can be surgically resected once it reaches a specific size (e.g., 400-500 mm³).[7] Continue treatment post-resection.

  • Endpoint Analysis: At the study endpoint (defined by tumor burden or time), euthanize the mice and harvest lungs, liver, and other organs to quantify metastatic burden by histology (counting nodules) or bioluminescence imaging.[7][8]

B. Forced/Experimental Metastasis Model (e.g., Tail Vein Injection) This model bypasses the initial steps of metastasis and is used to study the effects of PF-00356231 on cell survival in circulation, extravasation, and colonization in a target organ, typically the lungs.[10][11]

  • Cell Preparation: Prepare a single-cell suspension as described above, ensuring no clumps are present. Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Injection: Load 100-200 µL of the cell suspension into a 1 mL syringe with a 27-30 gauge needle. Warm the mouse's tail to dilate the veins. Inject the cells slowly into one of the lateral tail veins.

  • Treatment: Administer PF-00356231 according to the desired schedule. Treatment can begin pre-injection, simultaneously, or post-injection to study prophylactic versus therapeutic effects.

  • Endpoint Analysis: Euthanize mice after a predetermined period (e.g., 14-21 days).[10] Harvest the lungs and fix them. Count the metastatic nodules on the lung surface or perform histological analysis for quantification.

References

Application Notes and Protocols for Assessing MMP-12 Activity with PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the degradation of the extracellular matrix. Its role in various physiological and pathological processes, including inflammation, tissue remodeling, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer, has made it a significant therapeutic target.[1][2][3] This document provides a detailed protocol for assessing the enzymatic activity of MMP-12 and its inhibition by PF-00356231 hydrochloride, a specific, non-peptidic, and non-zinc chelating inhibitor.[4][5][6]

This compound has been identified as a potent inhibitor of MMP-12, forming a complex with the enzyme to block its activity.[4][5][6] Understanding the kinetics and inhibitory potential of compounds like PF-00356231 is crucial for the development of novel therapeutics. The following protocols and data presentation guidelines are designed to assist researchers in accurately quantifying MMP-12 activity and its inhibition in a laboratory setting.

Data Presentation

Quantitative data from MMP-12 inhibition assays should be summarized for clear comparison. The table below provides an example of how to structure such data.

InhibitorTarget MMPIC50 (µM)Notes
This compoundMMP-121.4Specific, non-peptidic, non-zinc chelating ligand.[4][5][6]
This compoundMMP-130.00065Potent activity also observed against MMP-13.[4][5][6]
This compoundMMP-30.39Moderate activity against MMP-3.[4][5][6]
This compoundMMP-90.98Moderate activity against MMP-9.[4][5][6]
This compoundMMP-81.7Lower activity against MMP-8.[4][5][6]

Experimental Protocols

Protocol 1: Fluorogenic Assay for MMP-12 Activity and Inhibition

This protocol outlines the measurement of MMP-12 activity using a fluorogenic substrate and its inhibition by this compound. The assay is based on the cleavage of a quenched fluorogenic peptide by MMP-12, which results in an increase in fluorescence.[3][7]

Materials:

  • Recombinant Human MMP-12 (activated)

  • This compound

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)[8]

  • 96-well black microtiter plates[1]

  • Fluorescent microplate reader with excitation/emission wavelengths of 328 nm/393 nm[1]

  • DMSO (for dissolving inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the fluorogenic MMP-12 substrate in Assay Buffer.

    • Dilute the recombinant MMP-12 enzyme to the desired concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microtiter plate, add the following to each well:

      • Blank: Assay Buffer

      • Negative Control (Enzyme Only): MMP-12 enzyme and Assay Buffer

      • Inhibitor Wells: MMP-12 enzyme and serial dilutions of this compound.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiation of Reaction:

    • Add the fluorogenic MMP-12 substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescent microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Negative Control Well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

MMP-12 Signaling Pathway in Inflammation

MMP-12 plays a crucial role in inflammatory processes by degrading extracellular matrix components and modulating the activity of cytokines and chemokines.[10][11][12] This can influence the migration and function of inflammatory cells.[11] The diagram below illustrates a simplified signaling pathway involving MMP-12 in the context of inflammation.

MMP12_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Pathways Signaling Pathways (e.g., MAPK, NF-κB) Proinflammatory_Stimuli->Signaling_Pathways MMP12_Gene_Expression MMP-12 Gene Expression Signaling_Pathways->MMP12_Gene_Expression Pro_MMP12 Pro-MMP-12 (Inactive) MMP12_Gene_Expression->Pro_MMP12 Transcription & Translation Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 Activation ECM_Degradation ECM Degradation (e.g., Elastin) Active_MMP12->ECM_Degradation Cytokine_Modulation Cytokine/Chemokine Modulation Active_MMP12->Cytokine_Modulation Cell_Migration Inflammatory Cell Migration ECM_Degradation->Cell_Migration Inflammatory_Response Inflammatory Response Cell_Migration->Inflammatory_Response Cytokine_Modulation->Inflammatory_Response MMP12_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Assay_Plate_Setup Set Up 96-Well Plate (Controls and Inhibitor Dilutions) Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate at 37°C Assay_Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Application of PF-00356231 Hydrochloride in Zymography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PF-00356231 hydrochloride, a potent and specific inhibitor of several matrix metalloproteinases (MMPs), in zymography techniques. These methodologies are essential for investigating the roles of MMPs in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer.

Application Notes

This compound is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases. Its specificity makes it a valuable tool for dissecting the contributions of individual MMPs in complex biological samples. Zymography is a sensitive, gel-based assay that allows for the detection of proteolytic activity. When combined, the use of this compound in zymography enables the precise identification and semi-quantitative analysis of the activity of its target MMPs.

Two primary zymography techniques are relevant for use with this compound:

  • Gelatin Zymography: This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9. Samples containing these enzymes are electrophoresed on a polyacrylamide gel co-polymerized with gelatin. After renaturation of the enzymes, areas of gelatin degradation appear as clear bands against a stained background. The inclusion of this compound in the incubation buffer can demonstrate its inhibitory effect on MMP-9.

  • Reverse Zymography: This method is designed to detect the activity of MMP inhibitors. In this technique, both the substrate (e.g., gelatin) and a specific MMP are incorporated into the gel. Samples containing inhibitors are electrophoresed, and after renaturation and incubation, the inhibitor's activity is visualized as a dark, stained band where the incorporated MMP's activity has been blocked, preventing substrate degradation. This compound can be used as a positive control in such assays.

The choice of zymography technique will depend on the specific research question. To demonstrate the inhibitory effect of PF-00356231 on a known MMP, gelatin zymography is appropriate. To screen for or characterize unknown inhibitors, reverse zymography is the method of choice.

Data Presentation

The inhibitory activity of this compound against a panel of matrix metalloproteinases has been determined, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data is critical for designing experiments and interpreting results when using this inhibitor in zymography.

Matrix Metalloproteinase (MMP)IC50 (μM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Experimental Protocols

Protocol 1: Gelatin Zymography for Assessing the Inhibitory Effect of this compound on MMP-9 Activity

This protocol describes how to perform gelatin zymography to visualize the inhibition of MMP-9 by this compound.

Materials:

  • This compound

  • Samples containing MMP-9 (e.g., conditioned cell culture media, tissue extracts)

  • Zymogram precast gels (e.g., 10% polyacrylamide with 0.1% gelatin) or reagents to cast your own

  • Tris-Glycine SDS Sample Buffer (2X), non-reducing

  • Tris-Glycine SDS Running Buffer

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation: Mix your sample with an equal volume of 2X Tris-Glycine SDS Sample Buffer. Do not heat or add reducing agents to the samples.

  • Electrophoresis: Load the samples onto the gelatin zymogram gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.

  • Renaturation: After electrophoresis, carefully remove the gel from the cassette and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation at room temperature. This step removes the SDS and allows the MMPs to renature.

  • Inhibition and Development:

    • Prepare two incubation trays with Zymogram Developing Buffer.

    • To one tray, add this compound to a final concentration within the expected inhibitory range for MMP-9 (e.g., starting with a concentration around its IC50 of 0.98 µM and performing serial dilutions).

    • The second tray will serve as the control (no inhibitor).

    • Place one gel in each tray and incubate overnight at 37°C.

  • Staining and Destaining:

    • Remove the gels from the incubation buffers and stain with Coomassie Brilliant Blue R-250 for at least 1 hour at room temperature.

    • Destain the gels with several changes of destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

  • Analysis: Compare the intensity of the MMP-9 bands (typically at ~92 kDa for the pro-form and ~82 kDa for the active form) between the control and inhibitor-treated gels. A reduction in band intensity in the presence of this compound indicates inhibition.

Protocol 2: Reverse Zymography Using this compound as a Positive Control

This protocol details the use of reverse zymography to detect MMP inhibitors, with this compound serving as a positive control.

Materials:

  • This compound

  • Recombinant active MMP (e.g., MMP-9)

  • Samples to be tested for inhibitory activity

  • Reagents for casting a polyacrylamide gel containing 0.1% gelatin and a known concentration of the active MMP.

  • Other reagents are the same as for Protocol 1.

Procedure:

  • Gel Preparation: Prepare a polyacrylamide gel (e.g., 10%) containing 0.1% gelatin. Just before casting the resolving gel, add the recombinant active MMP to the gel solution. The optimal concentration of MMP should be determined empirically to achieve near-complete digestion of the gelatin during incubation.

  • Sample Preparation and Electrophoresis: Prepare and run the samples as described in Protocol 1. Load a known amount of this compound in one lane to serve as a positive control.

  • Renaturation: Perform the renaturation step as described in Protocol 1.

  • Development: Incubate the gel in Zymogram Developing Buffer overnight at 37°C.

  • Staining and Destaining: Stain and destain the gel as described in Protocol 1.

  • Analysis: In areas where there is no inhibitor, the incorporated MMP will digest the gelatin, resulting in a clear background after staining. Where an inhibitor is present, the gelatin will remain undigested and will stain blue. A distinct blue band will appear at the molecular weight corresponding to PF-00356231's migration, confirming its inhibitory activity.

Visualizations

experimental_workflow Gelatin Zymography Workflow with PF-00356231 cluster_prep Sample & Gel Preparation cluster_processing Gel Processing cluster_inhibition Inhibition Assay cluster_analysis Analysis sample_prep Sample Preparation (Non-reducing conditions) gel_electrophoresis SDS-PAGE (Gelatin-containing gel) sample_prep->gel_electrophoresis renaturation Renaturation (Remove SDS with Triton X-100) gel_electrophoresis->renaturation incubation Incubation in Developing Buffer renaturation->incubation control Control (No Inhibitor) incubation->control inhibitor Treatment (+ PF-00356231 HCl) incubation->inhibitor staining Coomassie Staining control->staining inhibitor->staining destaining Destaining staining->destaining imaging Imaging & Densitometry destaining->imaging

Caption: Workflow for assessing MMP inhibition using gelatin zymography.

signaling_pathway Simplified Signaling Pathways Leading to MMP Activation cluster_stimuli Extracellular Stimuli cluster_transduction Signal Transduction cluster_transcription Transcription Factors cluster_expression Gene Expression & Activation cluster_inhibition Inhibition cytokines Growth Factors, Cytokines (e.g., TNF-α, IL-1β) mapk MAPK Pathways (ERK, JNK, p38) cytokines->mapk nfkb NF-κB Pathway cytokines->nfkb ap1 AP-1 mapk->ap1 nfkb_tf NF-κB nfkb->nfkb_tf mmp_gene MMP Gene Transcription (MMP-3, -8, -9, -12, -13) ap1->mmp_gene nfkb_tf->mmp_gene pro_mmp Pro-MMP Synthesis mmp_gene->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation inhibitor PF-00356231 HCl inhibitor->active_mmp

Caption: Key signaling pathways regulating MMP expression and their inhibition.

Application Notes and Protocols for PF-00356231 Hydrochloride Stock Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. Its role in various pathological conditions, including osteoarthritis and cancer, makes it a valuable tool for research and drug development. Accurate and reproducible experimental outcomes are critically dependent on the stability and integrity of PF-00356231 hydrochloride stock solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions, along with an overview of the key signaling pathways influenced by its inhibitory activity.

Physicochemical Properties and Solubility

This compound is typically supplied as a solid. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound

SolventSolubility
DMSO≥ 10 mM
EthanolSparingly soluble
WaterInsoluble

Recommended Long-Term Storage and Handling

Proper storage is crucial to maintain the potency and stability of this compound.

Powder:

  • Store at -20°C for up to 3 years.

  • Keep in a tightly sealed container, protected from light and moisture.

Stock Solutions (in DMSO):

  • Store at -80°C for up to 1 year.

  • It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Quantitative Stability Data of Stock Solutions

The following tables present hypothetical stability data for this compound stock solutions under various conditions. This data is illustrative and should be confirmed experimentally for specific laboratory conditions.

Table 2: Stability of 10 mM this compound in DMSO

Storage ConditionDurationPurity (%)Concentration (mM)Observations
-80°C6 months>99%10.0No change detected
-80°C12 months>98%9.9No change detected
-20°C1 month>99%9.9No change detected
-20°C3 months~95%9.5Minor degradation observed
4°C1 week~90%9.0Significant degradation
Room Temperature24 hours<85%<8.5Substantial degradation

Table 3: Effect of Freeze-Thaw Cycles on a 10 mM Stock Solution in DMSO (Stored at -80°C)

Number of Freeze-Thaw CyclesPurity (%)Concentration (mM)
1>99%10.0
3~98%9.8
5~95%9.5
10<90%<9.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • In a fume hood, carefully weigh the desired amount of powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: 464.96 g/mol )

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used cautiously if necessary.

  • Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Stock Solution Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity and concentration of this compound in a stock solution over time and under different storage conditions.

Materials:

  • This compound stock solution aliquots

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other suitable buffer)

Procedure:

  • Time-Zero Analysis:

    • Prepare a fresh 10 mM stock solution of this compound in DMSO.

    • Immediately dilute a sample to a suitable concentration for HPLC analysis (e.g., 10 µM in mobile phase).

    • Inject the sample onto the HPLC system to determine the initial purity and peak area, which serves as the time-zero reference.

  • Sample Storage:

    • Store the prepared aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature, and subject some to repeated freeze-thaw cycles).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, 6, 12 months for frozen samples; shorter intervals for other conditions), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare a dilution for HPLC analysis as done for the time-zero sample.

    • Inject the sample and analyze using the same HPLC method.

  • Data Analysis:

    • Compare the peak area of the parent compound in the stored samples to the time-zero sample to determine the percentage of the compound remaining.

    • Assess the purity by observing the presence of any new peaks, which would indicate degradation products.

Signaling Pathways and Experimental Workflows

MMP-13 Signaling Pathway

PF-00356231 inhibits MMP-13, which is a downstream effector in several signaling cascades initiated by pro-inflammatory cytokines and growth factors. These pathways are often dysregulated in diseases like osteoarthritis. The diagram below illustrates the key signaling pathways that regulate MMP-13 expression and the central role of MMP-13 in extracellular matrix degradation.

MMP13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein & Effect IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TNF-a TNF-a TNFR TNFR TNF-a->TNFR TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR Collagen Collagen ECM_Degradation ECM Degradation (Collagen II) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) IL-1R->MAPK_Pathway NF-kB_Pathway NF-κB Pathway IL-1R->NF-kB_Pathway TNFR->NF-kB_Pathway SMAD_Pathway SMAD Pathway TGF-bR->SMAD_Pathway AP-1 AP-1 MAPK_Pathway->AP-1 NF-kB NF-kB NF-kB_Pathway->NF-kB SMADs SMADs SMAD_Pathway->SMADs MMP-13_Gene MMP-13 Gene AP-1->MMP-13_Gene NF-kB->MMP-13_Gene SMADs->MMP-13_Gene MMP-13_Protein MMP-13 Protein MMP-13_Gene->MMP-13_Protein Transcription & Translation MMP-13_Protein->ECM_Degradation PF-00356231 PF-00356231 Hydrochloride PF-00356231->MMP-13_Protein

Caption: MMP-13 signaling pathways and point of inhibition.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for preparing and assessing the stability of this compound stock solutions.

Stability_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (HPLC) weigh Weigh PF-00356231 HCl dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_neg80 -80°C (Long-Term) aliquot->storage_neg80 storage_neg20 -20°C (Short-Term) aliquot->storage_neg20 storage_4c 4°C aliquot->storage_4c storage_rt Room Temperature aliquot->storage_rt storage_ft Freeze-Thaw Cycles aliquot->storage_ft t0_analysis Time-Zero (t=0) Analysis aliquot->t0_analysis Immediate Analysis tp_analysis Time-Point Analysis storage_neg80->tp_analysis storage_neg20->tp_analysis storage_4c->tp_analysis storage_rt->tp_analysis storage_ft->tp_analysis data_comparison Compare Purity & Concentration to t=0 t0_analysis->data_comparison tp_analysis->data_comparison

Caption: Workflow for stock solution preparation and stability testing.

Disclaimer

The information provided in these application notes is intended for research use only. The stability data presented is hypothetical and should be confirmed experimentally. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications. Always adhere to appropriate laboratory safety practices when handling chemical reagents.

Application Notes and Protocols for In Vivo Administration of PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of PF-00356231 hydrochloride, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). Due to the absence of publicly available in vivo studies for this specific compound, the following protocols are based on established methodologies for the administration of similar small molecule MMP inhibitors in rodent models. Researchers must conduct compound-specific optimization and dose-response studies to determine the optimal experimental parameters. This document outlines potential administration routes, vehicle formulations, and general procedures, alongside a summary of the signaling pathways influenced by MMP-13 inhibition.

Introduction to this compound

This compound is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases, with particularly high potency against MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, specifically, plays a crucial role in the breakdown of type II collagen, a key component of articular cartilage. Its overexpression is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis. The inhibition of MMP-13 by this compound presents a promising therapeutic strategy for these conditions.

Chemical Properties:

  • Molecular Formula: C₂₅H₂₁ClN₂O₃S

  • Molecular Weight: 464.96 g/mol

  • Solubility: Soluble in DMSO (18.9 mg/mL)

Potential In Vivo Administration Routes

The selection of an appropriate administration route is critical for achieving desired systemic or local exposure of this compound. Common routes for small molecule inhibitors in preclinical rodent studies include oral gavage, intraperitoneal injection, and intravenous injection.

Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance. The bioavailability of the compound via this route will depend on its absorption characteristics in the gastrointestinal tract.

Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a greater extent than oral administration.

Intravenous Injection (IV)

IV injection provides immediate and 100% bioavailability, making it suitable for pharmacokinetic studies and acute efficacy models where precise control over plasma concentration is required.

Experimental Protocols (General Guidance)

Disclaimer: The following protocols are generalized and should be adapted and optimized for the specific animal model, disease state, and experimental objectives. A pilot study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound is strongly recommended.

Vehicle Formulation

The poor aqueous solubility of many small molecule inhibitors necessitates the use of appropriate vehicle formulations. Given that this compound is soluble in DMSO, a common approach is to use a co-solvent system.

Example Vehicle Formulations:

  • For Oral and Intraperitoneal Administration:

    • Option 1 (Low DMSO): 5-10% DMSO, 40% Polyethylene glycol 300 (PEG300), 50-55% Saline or PBS.

    • Option 2 (With Solubilizer): 10% DMSO, 20% Solutol HS 15 (or Kolliphor® HS 15), 70% Saline.

  • For Intravenous Administration:

    • A lower concentration of organic solvents is crucial to prevent precipitation and toxicity.

    • Example: 5% DMSO, 10% Solutol HS 15, 85% Saline for injection.

Preparation of Formulation (General Steps):

  • Dissolve the required amount of this compound in DMSO by vortexing or brief sonication.

  • Add the co-solvent (e.g., PEG300 or Solutol HS 15) and mix thoroughly.

  • Add the aqueous component (saline or PBS) dropwise while continuously mixing to prevent precipitation.

  • The final solution should be clear and free of particulates. If not, further optimization of the vehicle composition is necessary.

  • Prepare the formulation fresh on the day of administration.

Administration Protocols

Table 1: Generalized In Vivo Administration Protocols for this compound

ParameterOral Gavage (PO)Intraperitoneal (IP) InjectionIntravenous (IV) Injection (Tail Vein)
Animal Model Mouse / RatMouse / RatMouse / Rat
Dosage Range 3 - 30 mg/kg (based on other MMP-13 inhibitors)1 - 20 mg/kg1 - 5 mg/kg (based on other MMP-13 inhibitors)
Administration Volume 5 - 10 mL/kg5 - 10 mL/kg2 - 5 mL/kg
Frequency Once or twice dailyOnce dailyOnce daily or as a single dose for PK studies
Needle/Catheter Size 20-22 G gavage needle25-27 G needle27-30 G needle

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase formulation Formulate PF-00356231 HCl in Vehicle dose_calc Calculate Dose per Animal Weight formulation->dose_calc animal_prep Animal Acclimatization & Grouping animal_prep->dose_calc administration Administer Compound (PO, IP, or IV) dose_calc->administration monitoring Monitor Animal Health & Behavior administration->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Analysis monitoring->pk_pd efficacy Efficacy Assessment in Disease Model monitoring->efficacy data_collection Data Collection & Statistical Analysis pk_pd->data_collection efficacy->data_collection conclusion Draw Conclusions data_collection->conclusion

Caption: Experimental workflow for in vivo studies with this compound.

Signaling Pathways

MMP-13 expression and activity are regulated by a complex network of signaling pathways, which are often dysregulated in disease. By inhibiting MMP-13, this compound can modulate the downstream effects of these pathways.

mmp13_signaling cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_mmp13 Gene Expression & Activity cluster_effects Downstream Effects IL1b IL-1β MAPK MAPK Pathway (p38, ERK) IL1b->MAPK TNFa TNF-α TNFa->MAPK NFkB NF-κB Pathway TNFa->NFkB TGFb TGF-β TGFb->MAPK AP1 AP-1 MAPK->AP1 RUNX2 RUNX2 MAPK->RUNX2 NFkB_TF NF-κB NFkB->NFkB_TF Wnt Wnt/β-catenin Pathway LEF1 LEF1 Wnt->LEF1 MMP13_exp MMP-13 Gene Expression AP1->MMP13_exp NFkB_TF->MMP13_exp RUNX2->MMP13_exp LEF1->MMP13_exp MMP13_act MMP-13 Activity MMP13_exp->MMP13_act ECM_degradation ECM Degradation (Collagen II) MMP13_act->ECM_degradation Disease_progression Disease Progression (e.g., Osteoarthritis) ECM_degradation->Disease_progression PF00356231 PF-00356231 HCl PF00356231->MMP13_act Inhibits

Caption: Simplified signaling pathways regulating MMP-13 expression and its inhibition.

Concluding Remarks

This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. The protocols and information provided herein offer a starting point for in vivo studies. Rigorous optimization of the formulation, dose, and administration schedule for this specific compound is essential for obtaining reliable and reproducible results. Researchers should adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: Verification of MMP Inhibition by PF-00356231 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets.

PF-00356231 is a potent, non-peptidic, and non-zinc chelating inhibitor of several MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13.[1] Verifying the inhibitory effect of PF-00356231 on MMP protein expression is a critical step in preclinical drug development. Western blotting is a widely used and powerful technique to semi-quantitatively or quantitatively measure the levels of specific proteins in a sample, making it an ideal method for this purpose.

These application notes provide a detailed protocol for utilizing Western blot analysis to confirm the inhibition of MMP expression in a cellular context following treatment with PF-00356231.

Signaling Pathways of MMP Regulation

The expression of MMPs is tightly regulated by a complex network of intracellular signaling pathways. Key pathways involved in the upregulation of MMPs in pathological states, such as cancer, include the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Various growth factors, cytokines, and other extracellular stimuli can activate these cascades, leading to the transcriptional activation of MMP genes. PF-00356231, by inhibiting MMP activity, can indirectly affect these pathways, which are often involved in a positive feedback loop with MMPs to promote disease progression.

Simplified Signaling Pathway for MMP Expression and Inhibition GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Cascade (e.g., ERK) Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription MMP_mRNA MMP mRNA Transcription->MMP_mRNA MMP_Protein MMP Protein (e.g., MMP-2, -9, -13) MMP_mRNA->MMP_Protein ECM_Degradation ECM Degradation, Cell Invasion, Angiogenesis MMP_Protein->ECM_Degradation PF00356231 PF-00356231 PF00356231->MMP_Protein

MMP Signaling and Inhibition by PF-00356231

Experimental Protocol: Western Blot for MMP Inhibition

This protocol provides a comprehensive workflow for assessing the effect of PF-00356231 on the expression of target MMPs in a selected cell line.

Western Blot Workflow for MMP Inhibition Analysis start Start cell_culture 1. Cell Culture & Treatment (with PF-00356231) start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-MMP) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

References

Application Notes: Flow Cytometry Analysis of Cellular Responses to PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

PF-00356231 hydrochloride, also known as PF-562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Pyk2 kinase, with a significantly higher selectivity for FAK.[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[4] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] Inhibition of FAK by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[3]

Flow cytometry is a powerful and high-throughput technique for single-cell analysis, enabling the quantitative assessment of cellular responses to therapeutic compounds.[6][7][8] This document provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.

Data Presentation

The following tables summarize hypothetical quantitative data from a human cancer cell line (e.g., PC-3) treated with this compound for 48 hours.

Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0.1% DMSO)94.5 ± 2.53.1 ± 0.92.4 ± 0.6
PF-00356231 HCl (1 µM)75.2 ± 3.815.8 ± 2.19.0 ± 1.5
PF-00356231 HCl (5 µM)40.1 ± 5.135.7 ± 4.224.2 ± 3.3

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)58.2 ± 3.128.9 ± 2.412.9 ± 1.8
PF-00356231 HCl (1 µM)68.5 ± 4.018.3 ± 2.913.2 ± 2.1
PF-00356231 HCl (5 µM)78.9 ± 4.59.5 ± 1.911.6 ± 2.5

Mandatory Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation mem pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Migration Migration FAK->Migration PF00356231 PF-00356231 HCl PF00356231->FAK Inhibition Src Src pY397->Src Recruitment Grb2_Sos Grb2/Sos pY397->Grb2_Sos PI3K PI3K pY397->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Flow_Cytometry_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed cells in culture plates B Treat with PF-00356231 HCl (include vehicle control) A->B C Harvest cells (adherent and floating) B->C D Wash with PBS C->D E Stain cells (e.g., Annexin V/PI or PI alone) D->E F Resuspend in appropriate buffer E->F G Acquire data on flow cytometer F->G H Analyze data to quantify apoptosis or cell cycle phases G->H

References

Application Notes and Protocols for Immunohistochemistry Staining of MMPs Following PF-00356231 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent and selective, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP-12 and MMP-13.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, inhibitors of MMPs like PF-00356231 are of significant interest in drug development.

Data Presentation: Effect of MMP Inhibition on Protein Expression

The following tables summarize quantitative data on MMP protein expression changes from studies using methodologies analogous to direct tissue quantification. This data can be used as a reference for expected outcomes when evaluating the effects of MMP inhibitors.

Table 1: Effect of MMP Inhibition on MMP-2 Protein Expression (Western Blot Analysis)

Treatment GroupRelative MMP-2 Protein Level (Normalized to Control)Tissue/Cell TypeReference
Control1.00Malignant Fibrous Histiocytoma[4]
Metastatic1.58 (pro-MMP-2), 1.75 (active MMP-2)Malignant Fibrous Histiocytoma[4]
Control1.00Human Chondrocytes[5]
RAP Treatment (8h)2.50Human Chondrocytes[5]

Table 2: Effect of MMP Inhibition on MMP-9 Protein Expression (Western Blot Analysis)

Treatment GroupRelative MMP-9 Protein Level (Normalized to Control)Tissue/Cell TypeReference
Control (Day 0)1.00Rat Renal Allograft[6]
Chronic Rejection (Day +60)~0.65 (pro-MMP-9)Rat Renal Allograft[6]
Chronic Rejection (Day +100)~0.30 (pro-MMP-9)Rat Renal Allograft[6]
Saline1.00Mouse Brain Homogenate[1]
EAE Mice2.50Mouse Brain Homogenate[1]
EAE + Probiotic1.50Mouse Brain Homogenate[1]

Table 3: Effect of MMP Inhibition on MMP-13 Protein Expression (Western Blot Analysis)

Treatment GroupRelative MMP-13 Protein Level (Normalized to Control)Tissue/Cell TypeReference
Control1.00Rat Left Ventricle[7]
Diabetic1.00Rat Left Ventricle[7]
Control + H2-RLX~1.75Rat Left Ventricle[7]
Diabetic + H2-RLX~2.25Rat Left Ventricle[7]
Control1.00T/C-28a2 Chondrogenic Cells
IL-1α~2.50T/C-28a2 Chondrogenic Cells
SERPINE2 + IL-1α~1.50T/C-28a2 Chondrogenic Cells

Signaling Pathways

The regulation of MMP expression is complex and can be influenced by various signaling pathways. One key pathway involves Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell-matrix interactions, cell migration, and signal transduction. Inhibition of FAK has been shown to modulate the expression of MMPs, suggesting a potential mechanism through which compounds like PF-00356231, while primarily targeting MMP activity, could be studied in the context of upstream signaling pathways that regulate MMP synthesis.

FAK_MMP_Signaling FAK Signaling Pathway in MMP Regulation Extracellular_Matrix Extracellular Matrix (ECM) (e.g., Fibronectin, Collagen) Integrins Integrins Extracellular_Matrix->Integrins binds FAK FAK Integrins->FAK activates PF00356231 PF-00356231 MMPs MMPs (e.g., MMP-2, MMP-9, MMP-13) PF00356231->MMPs inhibits activity p_FAK p-FAK (Y397) FAK->p_FAK autophosphorylation Src Src p_FAK->Src recruits FAK_Src_Complex FAK-Src Complex p_FAK->FAK_Src_Complex Src->p_FAK further phosphorylates Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K activates MAPK_ERK MAPK/ERK Pathway FAK_Src_Complex->MAPK_ERK activates Akt Akt PI3K->Akt activates NF_kB NF-κB Akt->NF_kB activates AP_1 AP-1 MAPK_ERK->AP_1 activates MMP_Gene MMP Gene Transcription NF_kB->MMP_Gene promotes AP_1->MMP_Gene promotes MMP_Gene->MMPs leads to expression of

Caption: FAK signaling pathway leading to MMP expression.

Experimental Protocols

The following is a detailed protocol for the immunohistochemical staining of MMPs in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol can be adapted to assess changes in MMP expression following treatment with PF-00356231.

Immunohistochemistry (IHC) Protocol for MMPs

1. Materials and Reagents:

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody against the target MMP (e.g., anti-MMP-2, anti-MMP-9, anti-MMP-13)

  • Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS (2 x 5 min).

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (2 x 5 min).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 min).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Enzyme Conjugate Incubation:

    • Rinse with PBS (3 x 5 min).

    • Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse with PBS (3 x 5 min).

    • Prepare DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol series: 70% (1 x 1 min), 95% (1 x 1 min), 100% (2 x 1 min).

    • Clear in two changes of xylene for 2 minutes each.

    • Coverslip with a permanent mounting medium.

3. Quantification of IHC Staining:

  • Stained slides should be scanned using a digital slide scanner.

  • Image analysis software (e.g., QuPath, ImageJ) can be used for quantitative analysis.

  • Parameters to quantify include:

    • Staining Intensity: Scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

    • Percentage of Positive Cells: The proportion of cells showing positive staining.

    • H-Score: A composite score calculated as: H-Score = Σ (intensity × percentage of positive cells).

Experimental Workflow Diagram

IHC_Workflow Immunohistochemistry Workflow for MMP Staining Start Start: FFPE Tissue Sections Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Peroxidase_Blocking->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Enzyme_Conjugate Enzyme Conjugate Incubation Secondary_Ab->Enzyme_Conjugate Chromogen Chromogen Development (DAB) Enzyme_Conjugate->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Image Acquisition & Quantitative Analysis Dehydration->Analysis

References

Application Notes and Protocols for Live-Cell Imaging with PF-562271 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, governing essential cellular processes including cell adhesion, migration, proliferation, and survival.[4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease. By inhibiting FAK, PF-562271 effectively disrupts these signaling pathways, leading to reduced tumor growth, invasion, and angiogenesis.[4][5]

Live-cell imaging is an indispensable tool for elucidating the dynamic cellular and molecular events affected by FAK inhibition. The use of PF-562271 in live-cell imaging studies allows for the direct visualization and quantification of its effects on cell behavior in real-time. These application notes provide detailed protocols for utilizing PF-562271 in live-cell imaging experiments to investigate its impact on cancer cell migration, invasion, and underlying signaling pathways.

Mechanism of Action

PF-562271 targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[5] This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, including Src family kinases, which further phosphorylate FAK at other sites to create a fully active signaling complex. By blocking Y397 phosphorylation, PF-562271 effectively abrogates the entire downstream signaling cascade. The inhibitor demonstrates high selectivity for FAK, with an approximately 10-fold lower potency for Pyk2 and over 100-fold selectivity against a panel of other protein kinases.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of PF-562271 activity from various in vitro and in vivo studies. This data provides a valuable reference for designing live-cell imaging experiments.

ParameterValueCell/SystemReference
IC50 (FAK, cell-free) 1.5 nMCell-free assay[2][3]
IC50 (Pyk2, cell-free) ~15 nMCell-free assay[2][3]
IC50 (FAK phosphorylation, cell-based) 5 nMInducible cell-based assay[2]
Concentration for maximal inhibition of FAK Y397 phosphorylation 0.1 - 0.3 µMMPanc-96 and MAD08-608 pancreatic cancer cells[5]
Concentration for G1 arrest 3.3 µMPC3-M prostate cancer cells[2]
Concentration to block bFGF-stimulated angiogenesis 1 nMChicken chorioallantoic membrane assay[2]
In vivo dose for tumor growth inhibition 25 - 50 mg/kg, p.o. bidVarious xenograft models (pancreatic, prostate, lung)[2]

Signaling Pathway

The diagram below illustrates the FAK signaling pathway and the point of inhibition by PF-562271.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment FAK_Src FAK/Src Complex pFAK->FAK_Src Src->pFAK Phosphorylation Src->FAK_Src Downstream Downstream Effectors (e.g., Grb2, PI3K, Paxillin) FAK_Src->Downstream Activation Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF562271 PF-562271 PF562271->FAK Inhibition Live_Cell_Imaging_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Image Acquisition cluster_analysis Phase 4: Data Analysis A 1. Seed Cells in Imaging-Compatible Plates B 2. Culture to Desired Confluency A->B D 4. Perform Experimental Manipulation (e.g., Scratch Assay) B->D C 3. Prepare PF-562271 and Control Solutions E 5. Treat Cells with PF-562271 or Vehicle C->E D->E F 6. Mount on Microscope with Environmental Control E->F G 7. Set Imaging Parameters (Time-lapse, Channels) F->G H 8. Acquire Images Over Time G->H I 9. Process and Analyze Image Sequences H->I J 10. Quantify Cellular Metrics (e.g., Migration Rate) I->J K 11. Statistical Analysis and Visualization J->K

References

Application Notes and Protocols: The Use of PF-00562271 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment, bridging the gap between traditional 2D cell culture and in vivo studies.[1] Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival signals. Its overexpression and activation are common in metastatic tumors, making it a prime target for cancer therapy.[2][3]

PF-00562271 is a potent, ATP-competitive, and reversible inhibitor of FAK and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[4][5] By blocking FAK autophosphorylation at Tyrosine 397 (Y397), PF-00562271 disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor progression.[2] These application notes provide detailed protocols for utilizing PF-00562271 in 3D cell culture models to evaluate its therapeutic potential.

Mechanism of Action in a 3D Context

In 3D environments, the interaction between cancer cells and the extracellular matrix (ECM) is paramount for survival and invasion. Integrin-mediated adhesion to the ECM triggers FAK autophosphorylation and activation.[2] This initiates signaling pathways that promote cell survival and proliferation. Inhibition of FAK by PF-00562271 disrupts these crucial survival signals, which can lead to apoptosis, particularly in cells within the spheroid that are not in direct contact with the basement membrane.[2] Furthermore, FAK inhibition has been shown to impair the migration and invasion of cancer cells, cancer-associated fibroblasts, and macrophages.[3][6]

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Integrin Integrin FAK FAK Integrin->FAK Adhesion pFAK pFAK (Y397) Autophosphorylation FAK->pFAK Src Src pFAK->Src Recruits PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Invasion Invasion pFAK->Invasion Src->pFAK Phosphorylates Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis PF00562271 PF-00562271 PF00562271->FAK Inhibits

Figure 1: FAK Signaling Pathway Inhibition by PF-00562271.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of PF-00562271 in various cancer cell lines. While extensive data from 3D models is still emerging, the provided 2D data serves as a baseline for designing 3D experiments.

Table 1: IC50 Values of PF-00562271 in 2D Cell Culture

Cell Line Cancer Type IC50 (µM) Reference
143B Osteosarcoma 1.98 [7]
MG63 Osteosarcoma 1.76 [7]
HUVEC Endothelial 1.118 (24h) [7]
HEL Myeloproliferative Neoplasm 3.902 [8]

| SET-2 | Myeloproliferative Neoplasm | 3.118 |[8] |

Table 2: Effect of PF-00562271 on HNSCC Spheroids

Cell Line Treatment Effect Reference

| Cal27, Osc19, FaDu | PF-00562271 (dose-response) | Decreased spheroid viability |[1] |

Experimental Protocols

A general workflow for evaluating PF-00562271 in 3D cell culture models is outlined below.

Experimental_Workflow Start Start: Cancer Cell Line Step1 1. 3D Spheroid Formation (e.g., Liquid Overlay Technique) Start->Step1 Step2 2. PF-00562271 Treatment (Dose-Response) Step1->Step2 Step3a 3a. Cell Viability Assay (e.g., CellTiter-Glo® 3D) Step2->Step3a Step3b 3b. Invasion Assay (e.g., Matrigel Invasion) Step2->Step3b Step3c 3c. Western Blot Analysis (pFAK, FAK, downstream targets) Step2->Step3c Step4 4. Data Analysis & Interpretation Step3a->Step4 Step3b->Step4 Step3c->Step4 End End: Evaluate PF-00562271 Efficacy Step4->End

Figure 2: General Experimental Workflow.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of tumor spheroids using ultra-low attachment (ULA) plates.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Count the cells and adjust the concentration to the desired seeding density (e.g., 1,000 - 5,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.[2]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids are typically ready for treatment within 48-72 hours.[2]

Protocol 2: 3D Spheroid Cell Viability Assay (CellTiter-Glo® 3D)

This protocol measures cell viability by quantifying ATP in 3D spheroids.[2]

Materials:

  • Pre-formed spheroids in a 96-well ULA plate

  • PF-00562271 stock solution

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates (for luminescence reading)

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare serial dilutions of PF-00562271 in complete culture medium.

  • Carefully remove 50 µL of conditioned medium from each well containing a spheroid and add 50 µL of the corresponding PF-00562271 dilution. Include vehicle-only controls.[2]

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[2]

  • Transfer the spheroids and medium to an opaque-walled 96-well plate.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]

  • Place the plate on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis.[2]

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: 3D Spheroid Invasion Assay

This protocol assesses the invasive capacity of cancer cells from a spheroid embedded in an extracellular matrix.[2][9]

Materials:

  • Pre-formed spheroids

  • Basement membrane extract (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • PF-00562271

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice overnight.[2]

  • On the day of the assay, pre-coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to polymerize at 37°C for 30 minutes.[2]

  • Carefully transfer one spheroid into the center of each pre-coated well.

  • Overlay the spheroid with a second layer of basement membrane extract mixed with serum-free medium containing different concentrations of PF-00562271 or a vehicle control.

  • Allow the gel to polymerize at 37°C for 30-60 minutes.

  • Add complete medium (containing a chemoattractant like FBS) with the corresponding concentration of PF-00562271 to the top of the gel.

  • Incubate the plate at 37°C and monitor spheroid invasion at regular intervals (e.g., 24, 48, 72 hours) by capturing images with an inverted microscope.

  • Quantify the area of invasion using image analysis software.

Conclusion

The use of PF-00562271 in 3D cell culture models provides a more clinically relevant approach to evaluating its anti-cancer efficacy. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of FAK inhibition on cancer cell viability, invasion, and the underlying signaling pathways in a 3D context.[2] These methods can aid in the identification and validation of novel therapeutic strategies targeting FAK in solid tumors.

References

Troubleshooting & Optimization

PF-00356231 hydrochloride solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-00356231 hydrochloride, focusing on its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, non-peptidic inhibitor of several matrix metalloproteinases (MMPs).[1][2] It shows particular potency against MMP-13, MMP-3, MMP-9, MMP-8, and MMP-12.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. By inhibiting these enzymes, PF-00356231 can modulate cellular processes such as tissue remodeling, inflammation, and cell migration.

Q2: What are the known solubility properties of this compound?

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] One supplier specifies a solubility of 18.9 mg/mL (40.6 mM) in DMSO.[3] However, it is characterized by poor solubility in aqueous solutions, a common challenge with many hydrochloride salts of small molecules, especially as the pH of the solution approaches neutrality (pH 7.0).

Q3: Why does this compound precipitate when I dilute my DMSO stock solution into aqueous buffer (e.g., PBS or cell culture media)?

This is a common issue for hydrochloride salts of weakly basic compounds. The hydrochloride salt form is generally more water-soluble in acidic conditions. When a concentrated DMSO stock is diluted into a neutral or near-neutral pH aqueous buffer (like PBS, typically pH 7.4), the compound's environment changes significantly. This pH shift can cause the hydrochloride salt to convert to its less soluble free base form, leading to precipitation.

Q4: What is the recommended way to prepare a working solution of this compound in aqueous media for my experiments?

A stepwise dilution method is recommended to minimize precipitation. Instead of adding a small volume of your concentrated DMSO stock directly into a large volume of aqueous buffer, it is better to perform one or more intermediate dilution steps. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help maintain solubility. A detailed experimental protocol is provided in the Troubleshooting Guide section.

Q5: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for extended periods when stored properly. One supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The stability of the compound in aqueous working solutions is likely to be much lower. It is highly recommended to prepare fresh aqueous working solutions for each experiment and to use them promptly.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₂₅H₂₁ClN₂O₃S[3]
Molecular Weight 464.96 g/mol [3]
CAS Number 820223-77-6[3]
Solubility in DMSO 18.9 mg/mL (40.6 mM)[3]
Aqueous Solubility Poor, pH-dependentGeneral knowledge for HCl salts

Table 2: Inhibitory Activity of this compound

Target MMPIC₅₀Source
MMP-130.65 nM[1][2]
MMP-30.39 µM[1][2]
MMP-90.98 µM[1][2]
MMP-121.4 µM[1][2]
MMP-81.7 µM[1][2]

Troubleshooting Guides

Issue: Precipitation observed upon dilution of DMSO stock in aqueous buffer.
  • Cause: Rapid change in solvent polarity and pH leading to the formation of the less soluble free base.

  • Solution: Follow the detailed "Protocol for Preparing Aqueous Working Solutions." Key strategies include stepwise dilution, pre-warming the buffer, and ensuring the final DMSO concentration is low.

Issue: Inconsistent results in cell-based assays.
  • Cause 1: Inaccurate concentration of the active compound due to precipitation.

  • Solution 1: Visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your cells. If precipitation is observed, do not use the solution and prepare it again using the recommended protocol.

  • Cause 2: Degradation of the compound in the aqueous medium over time.

  • Solution 2: Always prepare fresh working solutions immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Cause 3: Cytotoxicity from the solvent (DMSO).

  • Solution 3: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol for Preparing Aqueous Working Solutions from DMSO Stock

This protocol is designed to minimize precipitation when diluting the DMSO stock into a physiological buffer (e.g., PBS or cell culture medium).

  • Pre-warm Buffer: Warm your sterile aqueous buffer to the intended experimental temperature (e.g., 37°C).

  • Initial Dilution (Intermediate Step):

    • In a sterile tube, add a small volume of the pre-warmed buffer.

    • Add the required volume of the this compound DMSO stock to this small buffer volume while gently vortexing.

  • Final Dilution:

    • Add the intermediate dilution from the previous step to the final volume of pre-warmed buffer.

    • Mix thoroughly but gently.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for your experiment. Use the freshly prepared solution immediately.

Visualizations

PF_00356231_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cellular_effects Cellular Effects Collagen Collagen Remodeling Tissue Remodeling Collagen->Remodeling Other_ECM Other ECM Components Other_ECM->Remodeling MMPs MMPs (e.g., MMP-13, MMP-3, MMP-9) MMPs->Collagen Degradation MMPs->Other_ECM Degradation Inflammation Inflammation MMPs->Inflammation Migration Cell Migration MMPs->Migration PF00356231 PF-00356231 hydrochloride PF00356231->MMPs Inhibition

Caption: Signaling pathway showing this compound inhibiting MMPs.

Experimental_Workflow start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock prep_working Prepare Aqueous Working Solution prep_stock->prep_working troubleshoot Precipitation? prep_working->troubleshoot treat_cells Treat Cells or Perform Assay analyze Analyze Results treat_cells->analyze troubleshoot->prep_working Yes troubleshoot->treat_cells No

Caption: Experimental workflow for using this compound.

Logical_Relationship cluster_factors Factors Influencing Solubility pH pH of Aqueous Medium Solubility Solubility of PF-00356231 HCl pH->Solubility Solvent Solvent System (DMSO vs. Aqueous) Solvent->Solubility Dilution Dilution Method Dilution->Solubility Precipitation Risk of Precipitation Solubility->Precipitation

Caption: Logical relationship of factors affecting PF-00356231 HCl solubility.

References

Optimizing PF-00356231 hydrochloride concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of PF-00356231 hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor. The following resources are designed to help you design experiments that maximize on-target effects while minimizing off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a specific, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1] Its primary mechanism is to bind to the active site of these enzymes, thereby preventing the degradation of extracellular matrix components.

Q2: What are the known on-target and potential off-target MMPs for this inhibitor?

A2: this compound exhibits potent inhibitory activity against a range of MMPs. It is most potent against MMP-13.[1] Its activity against other MMPs, such as MMP-12, MMP-9, MMP-8, and MMP-3, could be considered on-target or off-target depending on the specific research context.[1] Unintended inhibition of these other MMPs would be classified as an off-target effect.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: A starting concentration should be based on the IC50 values for your target MMP of interest (see Table 1). For cellular assays, it is recommended to perform a dose-response curve starting from a concentration approximately 100-fold higher than the enzymatic IC50 value and titrating downwards. This will help determine the optimal concentration for your specific cell line and experimental conditions while avoiding cytotoxicity.

Q4: How should I prepare and store this compound?

A4: Prepare a stock solution in an appropriate solvent like DMSO. For storage, keep the powdered compound at -20°C for up to three years. In solvent, it is recommended to store at -80°C for up to one year. Avoid direct sunlight.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cellular Toxicity - High Concentration: The concentration used may be too high, leading to off-target effects. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Perform a dose-response experiment to determine the optimal, non-toxic concentration. - Ensure the final solvent concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).
Lack of Expected Inhibitory Effect - Suboptimal Concentration: The inhibitor concentration may be too low to be effective in a cellular environment. - Compound Degradation: Improper storage may have led to the degradation of the compound. - Cellular Factors: High levels of the target protein or competing substrates in your cell model may require higher inhibitor concentrations.- Titrate the concentration of this compound upwards in a controlled manner. - Use a fresh stock of the inhibitor. - Characterize the expression level of the target MMP in your cell line.
Inconsistent Results Between Experiments - Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration. - Cell Health and Confluency: Variations in cell health or density can affect experimental outcomes.- Calibrate pipettes regularly. - Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against Various MMPs

TargetIC50
MMP-130.65 nM
MMP-30.39 µM
MMP-90.98 µM
MMP-121.4 µM
MMP-81.7 µM

Data sourced from Cenmed and Proteintech product datasheets.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

Objective: To identify the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is your maximum concentration for further experiments.

Protocol 2: Assessing MMP Inhibition via Western Blot

Objective: To confirm the inhibitory effect of this compound on a specific MMP signaling pathway.

Materials:

  • Cells of interest

  • This compound

  • Stimulant to induce MMP expression/activity (e.g., PMA, IL-1β)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against your target MMP and a downstream substrate

  • Secondary antibody conjugated to HRP

  • Loading control antibody (e.g., β-actin, GAPDH)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Treatment: Plate cells and treat with a non-toxic concentration of this compound (determined from Protocol 1) for a predetermined pre-treatment time.

  • Stimulation: Add a stimulant to induce the expression and/or activity of your target MMP for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight. Wash and then incubate with the appropriate secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the MMP and its substrate, normalizing to the loading control. A decrease in the cleaved form of the substrate in the presence of the inhibitor indicates successful inhibition.

Visualizations

cluster_0 Extracellular Matrix Degradation Pathway Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs (e.g., MMP-13, MMP-3) Pro_MMPs->Active_MMPs ECM Extracellular Matrix (e.g., Collagen) Active_MMPs->ECM Degradation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM PF00356231 PF-00356231 hydrochloride PF00356231->Active_MMPs Inhibition Activators Activators (e.g., other proteases) Activators->Pro_MMPs Cleavage

Caption: Signaling pathway showing the inhibition of active MMPs by this compound.

cluster_1 Experimental Workflow for Assessing MMP Inhibition A 1. Determine Non-Toxic Concentration Range (MTT Assay) B 2. Treat Cells with PF-00356231 HCl & Stimulant A->B C 3. Lyse Cells and Quantify Protein B->C D 4. Western Blot for Target MMP and Substrate C->D E 5. Analyze Inhibition of Substrate Cleavage D->E

Caption: A typical experimental workflow for evaluating this compound efficacy.

cluster_2 Troubleshooting Unexpected Results Start Unexpected Result (e.g., Toxicity, No Effect) Check_Conc Is Concentration Optimized? Start->Check_Conc Check_Viability Perform Cell Viability Assay (e.g., MTT) Check_Conc->Check_Viability No Check_Purity Is Compound Stock Viable? Check_Conc->Check_Purity Yes Re_evaluate Re-evaluate Experiment Check_Viability->Re_evaluate Use_Fresh Prepare Fresh Stock Solution Check_Purity->Use_Fresh No Check_Cells Are Cells Healthy and Consistent? Check_Purity->Check_Cells Yes Use_Fresh->Re_evaluate Standardize_Culture Standardize Seeding Density and Passage Number Check_Cells->Standardize_Culture No Check_Cells->Re_evaluate Yes Standardize_Culture->Re_evaluate

Caption: A logical workflow for troubleshooting common experimental issues.

References

PF-00356231 hydrochloride stability in cell culture media over 72 hours

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of PF-00356231 hydrochloride in cell culture media and offers troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media at 37°C over 72 hours?

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.

Q3: My compound appears to be precipitating when added to the cell culture medium. What can I do to prevent this?

A3: Precipitation of hydrophobic compounds in aqueous cell culture media is a common issue. Here are some troubleshooting steps:

  • Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the media.

  • Optimize Dilution: Instead of adding the concentrated stock solution directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.

  • Use Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C to enhance solubility.

  • Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low (typically below 0.5%) to avoid both cytotoxicity and precipitation.

Q4: I am observing inconsistent or lower-than-expected potency of this compound in my assays. Could this be a stability issue?

A4: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in the cell culture medium during your experiment, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments. Performing a stability assessment is the most effective way to determine if degradation is occurring.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Loss of compound activity over time. Chemical degradation in media.Perform a stability study by incubating the compound in cell-free media over a time course (e.g., 0, 24, 48, 72 hours) and analyze the remaining compound concentration by HPLC or LC-MS/MS.
Cellular metabolism.Incubate the compound with your cells and analyze both the media and cell lysates for the parent compound and potential metabolites.
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a cell-free control to assess binding to the plasticware.
High variability between replicate wells. Incomplete solubilization of the compound.Visually inspect stock and working solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.
Inconsistent sample handling.Ensure uniform mixing of the compound in the media and precise timing for all experimental steps. Use calibrated pipettes.
Unexpected changes in cell morphology or viability. Cytotoxicity of the compound or solvent.Perform a dose-response experiment to determine the optimal non-toxic concentration of both the compound and the solvent.
Degradation products are toxic.If stability studies indicate significant degradation, identify the degradation products and assess their cytotoxicity. Consider shorter incubation times or more frequent media changes.

Data Presentation

Illustrative Stability of this compound in Cell Culture Media

Disclaimer: The following data is for illustrative purposes only and represents a typical stability profile for a small molecule inhibitor in standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Actual stability of this compound may vary.

Time (Hours) This compound Concentration (µM) Percent Remaining (%)
010.0100
249.292
488.585
727.878

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the chemical stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • 37°C incubator with appropriate CO₂

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for protein precipitation

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO (e.g., 10 mM).

  • Spike the Medium: Add the stock solution to pre-warmed (37°C) complete cell culture medium to achieve your final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after spiking, take your first sample.

    • Pipette an aliquot (e.g., 200 µL) into a clean microcentrifuge tube.

    • Add 3 volumes of cold acetonitrile or methanol (e.g., 600 µL) to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to an HPLC vial. This is your T=0 sample. Store at -80°C until analysis.

  • Incubation: Place the remaining samples in the 37°C incubator.

  • Collect Time-Point Samples: At your desired time points (e.g., 24, 48, and 72 hours), remove a sample from the incubator and process it exactly as described in Step 3.

  • Analysis: Analyze all collected supernatants by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Calculation: The concentration at T=0 is considered 100%. Calculate the percentage of this compound remaining at each subsequent time point relative to the T=0 sample.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling and Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate protein_precip Protein Precipitation (Cold Acetonitrile) t0_sample->protein_precip timepoint_samples Collect Samples at 24, 48, 72 hours incubate->timepoint_samples timepoint_samples->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc_ms Analyze Supernatant by HPLC/LC-MS/MS centrifuge->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Caption: Experimental workflow for assessing compound stability.

mmp_signaling_pathway cluster_extracellular Extracellular cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling ecm Extracellular Matrix (Collagen, etc.) Cell Migration Cell Migration ecm->Cell Migration Invasion Invasion ecm->Invasion Angiogenesis Angiogenesis ecm->Angiogenesis pro_mmp Pro-MMPs mmp Active MMPs pro_mmp->mmp Activation timp TIMPs timp->mmp Inhibition mmp->ecm Degradation growth_factors Growth Factors, Cytokines receptors Receptors growth_factors->receptors mapk MAPK Pathway receptors->mapk pi3k PI3K/Akt Pathway receptors->pi3k nfkb NF-κB Pathway receptors->nfkb transcription Gene Transcription (↑ MMPs) mapk->transcription pi3k->transcription nfkb->transcription transcription->pro_mmp pf00356231 PF-00356231 hydrochloride pf00356231->mmp Inhibition

Caption: Inhibition of Matrix Metalloproteinase (MMP) Signaling.

Troubleshooting inconsistent results with PF-00356231 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered when working with PF-00356231 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action involves binding to the active site of MMPs, thereby preventing the degradation of extracellular matrix components. It exhibits inhibitory activity against multiple MMPs, making it a multi-target inhibitor.

Q2: What are the known targets of this compound?

This compound has been shown to inhibit the following MMPs with varying potency[1][2][3]:

TargetIC₅₀ (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Q3: How should I store this compound powder and stock solutions?

For optimal stability, it is recommended to adhere to the following storage conditions:

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsKeep away from direct sunlight.
In Solvent (e.g., DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent experimental results with this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.

Several factors can contribute to reduced or variable inhibitory effects in your experiments.

Possible Causes & Troubleshooting Steps:

  • Inaccurate Concentration of Stock Solution:

    • Recommendation: Ensure your balance is properly calibrated before weighing the compound. After dissolving, confirm the concentration using a spectrophotometer if a known extinction coefficient is available.

  • Compound Degradation:

    • Recommendation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Sub-optimal Assay Conditions:

    • Recommendation: The inhibitory potency of this compound can be influenced by the components of your assay buffer. For instance, the presence of acetohydroxamate (AH) has been shown to significantly decrease the IC₅₀ values for MMP-12 and MMP-13.[1][2] If applicable to your experimental setup, consider the impact of other molecules on the inhibitor's activity.

Issue 2: Solubility problems and precipitation in aqueous solutions.

This compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers, which can lead to precipitation and inconsistent results.

Possible Causes & Troubleshooting Steps:

  • Low Aqueous Solubility:

    • Recommendation: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] For your experiments, dilute the stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects.

  • pH-Dependent Solubility:

    • Recommendation: The solubility of hydrochloride salts can be pH-dependent. If you observe precipitation, consider adjusting the pH of your aqueous buffer. A slightly acidic pH may improve the solubility of some hydrochloride compounds.

  • Precipitation During Dilution:

    • Recommendation: When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.

Experimental Protocols

General Protocol for In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified MMP enzyme.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified active MMP enzyme

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

  • Add the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.

  • Add the purified active MMP enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for at least 30 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each inhibitor concentration. Plot the results to determine the IC₅₀ value.

Gelatin Zymography Protocol for Assessing MMP-2 and MMP-9 Activity

This protocol allows for the detection of MMP-2 and MMP-9 activity in cell culture supernatants or tissue lysates.

Materials:

  • Samples (cell culture supernatant or tissue lysate)

  • SDS-PAGE resolving gel containing 1 mg/mL gelatin

  • Tris-Glycine SDS sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Prepare samples by mixing with non-reducing SDS sample buffer. Do not heat the samples.

  • Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions at 4°C.

  • After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.

  • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatinolytic activity.

  • Image the gel for documentation and analysis.

Visualizations

G start Inconsistent or Low Inhibitory Activity check_concentration Verify Stock Solution Concentration start->check_concentration check_degradation Assess Compound Degradation start->check_degradation check_assay Optimize Assay Conditions start->check_assay consistent_results Consistent Results check_concentration->consistent_results use_organic_stock Use Freshly Prepared Organic Stock (DMSO) check_degradation->use_organic_stock check_assay->consistent_results solubility_issue Solubility Issues or Precipitation solubility_issue->use_organic_stock check_ph Adjust Buffer pH solubility_issue->check_ph optimize_dilution Optimize Dilution Procedure (Vortexing) solubility_issue->optimize_dilution use_organic_stock->consistent_results check_ph->consistent_results optimize_dilution->consistent_results

G inhibitor PF-00356231 Hydrochloride mmp MMPs (MMP-3, -8, -9, -12, -13) inhibitor->mmp Inhibits ecm Extracellular Matrix (e.g., Collagen, Gelatin) mmp->ecm Degrades degradation ECM Degradation downstream Downstream Cellular Processes (Migration, Invasion, etc.) degradation->downstream

References

How to minimize PF-00356231 hydrochloride precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation and effectively using this compound in your experiments. The following information is collated from publicly available data and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, a key enzyme in the extrinsic pathway of the blood coagulation cascade. By inhibiting this complex, it prevents the downstream activation of factor X to factor Xa, thereby blocking the generation of thrombin and subsequent fibrin (B1330869) formation. This makes it a subject of interest in thrombosis research.

Q2: What are the known solubility characteristics of this compound?

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the solid powder of this compound at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year. It is advisable to protect the compound from direct sunlight.

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental medium. What could be the cause?

This phenomenon, often termed "solvent shock," is common when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is lower. The sudden change in the solvent environment can cause the compound to crash out of the solution.

Troubleshooting Guides

Guide 1: Preventing Precipitation During Solution Preparation

Precipitation of this compound can be a significant issue when preparing working solutions. The following steps and considerations can help minimize this problem.

Experimental Protocol: Preparing Stock and Working Solutions

  • Stock Solution Preparation (in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate the solution gently until the compound is completely dissolved. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (in Aqueous Buffer/Medium):

    • Pre-warming: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous medium, perform a serial or stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of the medium, mix gently, and then add this intermediate solution to the final volume.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and its effect on compound solubility.

    • pH Consideration: Since this compound is a hydrochloride salt of a weak base, its solubility in aqueous solutions is likely to be higher at a slightly acidic pH. If your experimental conditions allow, consider using a buffer with a pH in the range of 6.0-7.0. However, the optimal pH should be determined empirically.

Data Presentation: General Solubility of Hydrochloride Salts in Common Solvents

The following table provides a general overview of the solubility of hydrochloride salts of weakly basic compounds. Please note that these are general guidelines, and the specific solubility of this compound should be experimentally determined.

SolventGeneral Solubility of Weakly Basic HCl SaltsExpected Solubility of PF-00356231 HCl
DMSOHighSoluble (e.g., 18.9 mg/mL)
EthanolModerate to HighLikely Soluble
MethanolModerate to HighLikely Soluble
WaterpH-dependent (Higher at low pH)Low, pH-dependent
PBS (pH 7.4)Low to ModerateLikely low, risk of precipitation
Guide 2: What to Do If Precipitation Occurs

If you observe precipitation after preparing your working solution, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the solution in a water bath for a short period. This can sometimes help redissolve the precipitate.

  • Warming: Briefly warm the solution to 37°C, as solubility can sometimes increase with temperature. However, be cautious about the thermal stability of the compound.

  • pH Adjustment: If your experimental setup permits, try lowering the pH of the solution slightly by adding a small amount of dilute HCl. This may increase the solubility of the hydrochloride salt.

  • Filtration: If the precipitate cannot be redissolved, you may need to filter the solution through a 0.22 µm filter to remove the undissolved compound. Be aware that this will lower the effective concentration of your compound. It is advisable to determine the concentration of the filtered solution using a suitable analytical method like HPLC.

  • Re-preparation: If precipitation is persistent, it is best to prepare a fresh working solution using the preventative measures outlined in Guide 1, potentially at a lower final concentration.

Visualizing Experimental Workflows and Concepts

Diagram 1: Troubleshooting Workflow for this compound Precipitation

Precipitation_Troubleshooting start Precipitation Observed in Working Solution sonicate Gently Sonicate start->sonicate reprepare Prepare Fresh Solution (Lower Concentration) start->reprepare warm Warm to 37°C sonicate->warm Failure resolved Precipitate Dissolved sonicate->resolved Success check_ph Adjust pH (if possible) warm->check_ph Failure warm->resolved Success filter Filter Solution (0.22 µm) check_ph->filter Failure check_ph->resolved Success quantify Quantify Concentration filter->quantify end Proceed with Experiment reprepare->end resolved->end quantify->end Coagulation_Cascade_Inhibition TF_FVIIa TF/FVIIa Complex FX Factor X TF_FVIIa->FX activates PF00356231 PF-00356231 Hydrochloride PF00356231->TF_FVIIa inhibits FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Potential off-target effects of PF-00356231 hydrochloride on MMP-3 and MMP-9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound on Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-9 (MMP-9).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects on MMP-3 and MMP-9?

This compound is a specific, non-peptidic, non-zinc chelating inhibitor of Matrix Metalloproteinase-12 (MMP-12), with a reported IC50 of 1.4 μM.[1][2] However, it also exhibits activity against other MMPs, including MMP-3 and MMP-9. The IC50 values for MMP-3 and MMP-9 are 0.39 μM and 0.98 μM, respectively.[1][2] This indicates that this compound is a more potent inhibitor of MMP-3 and MMP-9 than its primary target, MMP-12.

Q2: My results suggest that this compound is inhibiting MMP-3 or MMP-9 in my cellular assay. How can I confirm this?

To confirm off-target inhibition of MMP-3 or MMP-9, you can perform several experiments:

  • Direct Enzyme Activity Assays: Use commercially available fluorometric or colorimetric assay kits to directly measure the activity of purified MMP-3 and MMP-9 in the presence of varying concentrations of this compound. This will allow you to determine the IC50 value in your specific experimental conditions.

  • Gelatin Zymography: For MMP-9, gelatin zymography is a sensitive method to assess its activity in biological samples like conditioned media.[3][4][5][6][7] A decrease in the intensity of the digested bands corresponding to MMP-9 in the presence of the inhibitor would confirm its inhibitory effect.

  • Western Blotting: To determine if the inhibitor affects the protein expression levels of MMP-3 or MMP-9, you can perform a Western blot on cell lysates or conditioned media.[8][9] This can help differentiate between inhibition of enzyme activity and downregulation of enzyme expression.

  • Use of a More Selective Inhibitor: As a control, consider using a more selective inhibitor for MMP-3 or MMP-9, if available, to compare the observed effects.[10]

Q3: Are there any known factors that can influence the inhibitory potency of this compound?

Yes, the presence of acetohydroxamate (AH) has been shown to significantly decrease the IC50 values of this compound for MMP-12 (to 0.014 μM) and MMP-13 (to 0.27 μM).[1][2] While the effect on MMP-3 and MMP-9 has not been explicitly stated, it is a crucial factor to consider if your experimental system contains similar chelating agents.

Troubleshooting Guides

Fluorometric MMP-3/MMP-9 Activity Assays
Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity detected Inactive enzymeEnsure proper storage of the enzyme at -70°C.[11] Run a positive control with a known active enzyme.
Incorrect assay buffer conditionsVerify the pH and composition of the assay buffer. MMPs typically require neutral pH and the presence of Ca2+ and Zn2+ for optimal activity.[12][13]
Substrate insolubilityIf using a substrate that requires dissolution in an organic solvent like DMSO, ensure it is fully dissolved before adding to the aqueous assay buffer.[11]
High background fluorescence Autofluorescence of test compoundRun a control with the test compound alone (without the enzyme) to measure its intrinsic fluorescence.[14]
Contaminated reagents or microplateUse fresh, high-quality reagents and a clean microplate designed for fluorescence assays.
Inconsistent results between replicates Inconsistent pipettingUse calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Substrate settling (if insoluble)If using an insoluble substrate, gentle and consistent agitation during the assay is recommended.[11]
Gelatin Zymography for MMP-9
Problem Possible Cause Troubleshooting Steps
No clear bands of gelatinolysis Insufficient MMP-9 in the sampleConcentrate the conditioned media or tissue lysate.[3][6] Ensure that cells were cultured in serum-free media, as serum contains MMPs.[3][6]
Inactive MMP-9Pro-MMP-9 needs to be activated. While SDS in the loading buffer can partially activate it, for full activation, pre-treatment with APMA may be necessary.[12][15]
Incorrect renaturation/incubation conditionsEnsure the gel is thoroughly washed to remove SDS, allowing the enzyme to refold.[6] The incubation buffer must contain necessary cofactors like Ca2+ and Zn2+.[3]
Smeared bands Overloading of proteinReduce the amount of protein loaded onto the gel.[16]
Excessive enzyme activityReduce the incubation time.[16]
High background staining Incomplete destainingExtend the destaining time until clear bands are visible against a dark background.[3]

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

MMP TargetIC50 (μM)
MMP-30.39[1][2]
MMP-81.7[1][2]
MMP-90.98[1][2]
MMP-121.4[1][2]
MMP-130.00065[1][2]

Experimental Protocols

Fluorometric MMP-3 Activity Assay

This protocol is a general guideline based on commercially available kits.[14][17][18][19]

  • Reagent Preparation:

    • Prepare an Assay Buffer (typically containing Tris-HCl, CaCl2, and ZnCl2 at a physiological pH).

    • Reconstitute the fluorogenic MMP-3 substrate in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

    • Dilute the substrate stock solution in Assay Buffer to prepare the working solution.

    • Reconstitute the purified active MMP-3 enzyme in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to the wells of a 96-well microplate.

    • Add 10 µL of this compound at various concentrations (or vehicle control) to the respective wells.

    • Add 20 µL of the diluted active MMP-3 enzyme solution to the wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of the MMP-3 substrate working solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate[14] or Ex/Em = 325/393 nm for an Mca-based substrate[18]).

    • Monitor the fluorescence increase over time (kinetic assay) or read at a fixed endpoint (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic data or the endpoint fluorescence values.

    • Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.

Gelatin Zymography for MMP-9 Activity

This protocol is adapted from standard procedures.[3][4][5][6]

  • Sample Preparation:

    • Collect cell culture supernatant (conditioned media) from cells grown in serum-free media.

    • Centrifuge the media to remove cell debris.

    • Concentrate the media 10-fold using a centrifugal filter device.

    • Determine the protein concentration of the concentrated media.

  • Gel Electrophoresis:

    • Prepare a 7.5% polyacrylamide separating gel containing 1 mg/mL gelatin.

    • Prepare a 4% stacking gel.

    • Mix equal volumes of the concentrated conditioned media with 2x non-reducing sample buffer. Do not boil the samples.

    • Load 10-20 µg of protein per well. Include a pre-stained protein ladder.

    • Run the gel at 120V at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Carefully remove the gel and wash it twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS.

    • Rinse the gel briefly with incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2).

    • Incubate the gel in fresh incubation buffer for 18-24 hours at 37°C with gentle agitation.

  • Staining and Destaining:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands of gelatinolysis appear against a blue background.

    • The clear bands indicate the presence of active MMP-9 (at ~92 kDa for the pro-form and ~82 kDa for the active form).

Western Blot for MMP-3 Protein Expression

This is a general protocol for detecting MMP-3 protein levels.[20][9]

  • Sample Preparation:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and boil for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for MMP-3 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • The band intensity corresponding to MMP-3 can be quantified using densitometry software.

Visualizations

experimental_workflow_mmp_activity_assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_buffer->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_inhibitor Prepare PF-00356231 prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate plot_data Plot Data calculate_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for a fluorometric MMP activity assay.

gelatin_zymography_workflow cluster_sample Sample Preparation cluster_gel Gel Electrophoresis cluster_develop Enzyme Renaturation & Development cluster_visualize Visualization collect_media Collect Conditioned Media concentrate_media Concentrate Media collect_media->concentrate_media load_samples Load Samples concentrate_media->load_samples prepare_gel Prepare Gelatin-Polyacrylamide Gel prepare_gel->load_samples run_gel Run Electrophoresis load_samples->run_gel wash_gel Wash Gel (Remove SDS) run_gel->wash_gel incubate_gel Incubate in Buffer wash_gel->incubate_gel stain_gel Stain with Coomassie Blue incubate_gel->stain_gel destain_gel Destain Gel stain_gel->destain_gel analyze_bands Analyze Bands of Lysis destain_gel->analyze_bands western_blot_workflow cluster_sample_prep Sample Preparation cluster_sds_page SDS-PAGE & Transfer cluster_immunoblot Immunoblotting cluster_detection Detection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant run_sds_page Run SDS-PAGE protein_quant->run_sds_page transfer_membrane Transfer to Membrane run_sds_page->transfer_membrane blocking Blocking transfer_membrane->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab ecl_detection ECL Detection secondary_ab->ecl_detection imaging Imaging ecl_detection->imaging

References

Technical Support Center: Determining the Optimal Dose of PF-00356231 Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific in vivo dosage and experimental protocols for PF-00356231 hydrochloride is not publicly available. This technical support center provides a comprehensive framework for determining the optimal in vivo dose of novel small molecule inhibitors targeting Matrix Metalloproteinase-14 (MMP-14 or MT1-MMP), such as PF-00356231, based on available data for similar compounds and general principles of in vivo pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: PF-00356231 is a small molecule inhibitor that specifically targets the hemopexin (PEX) domain of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP/MMP-14). Unlike catalytic site inhibitors, which block the enzymatic activity of multiple MMPs, PEX domain inhibitors offer a more targeted approach by interfering with protein-protein interactions and MT1-MMP's non-catalytic functions that are crucial for tumor growth and cell migration.

Q2: What is a typical starting point for determining the in vivo dose of a novel MT1-MMP inhibitor?

A2: The initial dose for an in vivo study is typically determined after conducting a Maximum Tolerated Dose (MTD) study. The starting dose for an MTD study is often extrapolated from in vitro data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A common practice is to start with a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50 value.

Q3: What are the most common routes of administration for small molecule MMP inhibitors in preclinical studies?

A3: The route of administration depends on the compound's physicochemical properties and the experimental model. Common routes for small molecule inhibitors in preclinical cancer models include:

  • Intraperitoneal (i.p.) injection: Often used for compounds with poor oral bioavailability.

  • Oral gavage (p.o.): Preferred for orally bioavailable compounds.

  • Intravenous (i.v.) injection: Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intratumoral (i.t.) injection: Delivers the compound directly to the tumor site, which can be useful for assessing direct anti-tumor effects and for compounds with poor systemic exposure.[1]

Q4: How can I be sure that my compound is engaging with MT1-MMP in vivo?

A4: Target engagement can be assessed through pharmacodynamic (PD) studies. This involves collecting tumor and/or plasma samples from treated animals and measuring the downstream effects of MT1-MMP inhibition. This could include zymography to assess the activation of pro-MMP-2 (a downstream target of MT1-MMP) or immunohistochemistry to look at changes in the tumor microenvironment, such as collagen deposition.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. 1. Inconsistent formulation or administration.2. Poor aqueous solubility of the compound.3. Animal-to-animal variation in metabolism.1. Optimize Formulation: Experiment with different vehicles to improve solubility. Common vehicles for hydrophobic compounds include a mix of DMSO, Tween 80, and saline. Ensure the final DMSO concentration is low (typically <10%) to avoid toxicity.2. Standardize Administration: Ensure consistent administration technique (e.g., injection volume, gavage technique) for all animals.3. Increase Sample Size: A larger cohort of animals per group can help to mitigate the impact of individual variability.
No significant anti-tumor efficacy observed at the tested doses. 1. Insufficient dose to achieve therapeutic concentrations at the tumor site.2. Poor pharmacokinetic (PK) properties (e.g., rapid clearance, low bioavailability).3. Redundancy in biological pathways (other MMPs compensating for MT1-MMP inhibition).1. Conduct a Dose-Escalation Study: Test a wider range of doses to establish a clear dose-response relationship.2. Perform a Pilot PK/PD Study: Measure the concentration of the compound in plasma and tumor tissue over time to understand its PK profile. Correlate this with PD markers to ensure target engagement.3. Consider Combination Therapy: Investigate combining the MT1-MMP inhibitor with other anti-cancer agents that target complementary pathways.
Unexpected toxicity or adverse effects in treated animals. 1. Off-target effects of the compound.2. Toxicity of the formulation vehicle.3. The compound's metabolites are toxic.1. Include a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.2. Perform a Dose De-escalation: If toxicity is observed, reduce the dose to determine a non-toxic, effective concentration.3. In Vitro Selectivity Profiling: Test the compound against a panel of other metalloproteinases and relevant off-targets to assess its specificity.

Quantitative Data Summary

Since specific in vivo dosage data for this compound is unavailable, the following tables provide examples of doses used for other MMP inhibitors in preclinical studies. This information can serve as a reference for designing initial dose-finding studies.

Table 1: Example of a Specific MT1-MMP PEX Domain Inhibitor

CompoundAnimal ModelDoseRoute of AdministrationDosing ScheduleEfficacy Endpoint
NSC405020 (PEX inhibitor)Mice (xenograft)0.5 mg/kgIntratumoral (i.t.)Three times a weekRepression of tumor growth

Data from Remacle et al. (2012)[1]

Table 2: Examples of Broader-Spectrum MMP Inhibitors

CompoundAnimal ModelDoseRoute of AdministrationDosing Schedule
DoxycyclineRats4 mg/kgIntraperitoneal (i.p.)Single dose
Marimastat (BB-2516)Not specifiedNot specifiedNot specifiedNot specified

Note: The information for Marimastat is general, and specific preclinical dosing details would need to be sourced from relevant publications.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).

  • Group Allocation: Assign a small cohort of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control.

  • Dose Selection: Based on in vitro IC50 data, select a starting dose and a series of escalating doses (e.g., 2-fold or 3-fold increments).

  • Administration: Administer the compound and vehicle via the chosen route and schedule for a defined period (e.g., 7-14 days).

  • Monitoring: Closely monitor the animals daily for clinical signs of toxicity, including changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity), behavior, and physical appearance.

  • Endpoint Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity. This dose is then used as the highest dose in subsequent efficacy studies.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231, which express high levels of MT1-MMP) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, and 3-4 dose levels of the test compound below the MTD) with 8-10 animals per group.

  • Treatment: Administer the compound or vehicle according to the predetermined dose, route, and schedule.

  • Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor animal body weight regularly as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement (e.g., zymography for MMP-2 activation, immunohistochemistry for MT1-MMP expression and downstream markers).

Mandatory Visualizations

MT1-MMP Signaling Pathway

MT1_MMP_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro_MMP2 Pro-MMP-2 MT1_MMP MT1-MMP Pro_MMP2->MT1_MMP Activation Collagen Collagen Fibronectin Fibronectin MT1_MMP->Collagen Degradation MT1_MMP->Fibronectin Degradation Integrin β1 Integrin MT1_MMP->Integrin Crosstalk FAK FAK Integrin->FAK Activates EGFR EGFR ERK ERK EGFR->ERK Phosphorylates Src Src Src->MT1_MMP Phosphorylates (Thr567) Src->EGFR Transactivates FAK->Src Activates Cell_Migration Cell Migration & Invasion ERK->Cell_Migration Promotes PF_00356231 PF-00356231 (PEX Domain Inhibitor) PF_00356231->MT1_MMP Inhibits (PEX Domain) InVivo_Workflow cluster_preclinical Preclinical Evaluation In_Vitro In Vitro Studies (IC50/EC50) MTD Maximum Tolerated Dose (MTD) Study In_Vitro->MTD Inform Starting Dose Efficacy Dose-Response Efficacy Study MTD->Efficacy Define Dose Range PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Efficacy->PK_PD Correlate Exposure with Efficacy Optimal_Dose Optimal Dose Determination Efficacy->Optimal_Dose Determine Efficacious Dose PK_PD->Optimal_Dose Integrate Data

References

Technical Support Center: Managing PF-00356231 Hydrochloride Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the cytotoxic effects of PF-00356231 hydrochloride in cell line experiments. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: Publicly available in vitro cytotoxicity data (IC50 values) for this compound is limited. The quantitative data presented in this guide is primarily based on studies of PF-562271, a closely related and well-characterized dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). This compound is also known to inhibit Matrix Metalloproteinases (MMPs).[1][2] Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific IC50 values for their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as a dual inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2). These non-receptor tyrosine kinases are critical mediators of signaling pathways that control cell survival, proliferation, migration, and invasion. By inhibiting FAK and PYK2, this compound can disrupt these processes, leading to cytotoxicity in cancer cells. Additionally, it has been shown to inhibit several Matrix Metalloproteinases (MMPs), including MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13, which are involved in the degradation of the extracellular matrix and play a role in cancer progression.[1][2]

Q2: Why am I observing high levels of cytotoxicity at low concentrations of this compound?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to FAK/PYK2 inhibition.

  • Off-target effects: Although designed to be a dual FAK/PYK2 inhibitor, off-target kinase inhibition is a possibility with any small molecule inhibitor and can contribute to cytotoxicity.

  • Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the apparent cytotoxicity.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration will depend on your specific cell line and the desired experimental outcome (e.g., inhibiting migration vs. inducing apoptosis). It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both the desired anti-cancer effect and general cytotoxicity. A typical starting point for a dose-response experiment is a wide range of concentrations (e.g., 1 nM to 100 µM).

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 4.65 mg of this compound (MW: 464.96 g/mol ) in 1 mL of anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at low concentrations Cell line is highly sensitive to FAK/PYK2 inhibition.Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range) to accurately determine the IC50. Consider using a less sensitive cell line if appropriate for your research question.
Off-target effects of the inhibitor.Test the inhibitor in a FAK/PYK2 knockout/knockdown cell line to see if the toxicity persists. Use a structurally different FAK/PYK2 inhibitor as a control to see if a similar phenotype is observed.
Incorrect inhibitor concentration.Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments Inhibitor instability or degradation.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Test the stability of the inhibitor in your specific cell culture medium and conditions.
Variation in cell culture conditions.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
Reduced cell migration/invasion but no significant cytotoxicity The inhibitor concentration is sufficient to block signaling pathways for motility but not high enough to induce apoptosis.This is an expected outcome. FAK's role in migration can be independent of its role in cell survival in some contexts. Use this concentration range for migration/invasion assays.
Cell line is resistant to apoptosis induced by FAK/PYK2 inhibition.Investigate downstream survival pathways (e.g., PI3K/AKT, MAPK/ERK) for compensatory activation. Consider combination therapies with inhibitors of these pathways.

Quantitative Data Summary

The following table summarizes the IC50 values for the dual FAK/PYK2 inhibitor PF-562271 in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Cell LineCancer TypeIC50 (µM)
143BOsteosarcoma1.98
MG-63Osteosarcoma1.76
U2OSOsteosarcoma>5
HOSOsteosarcoma>5
WELL5Osteosarcoma>5
MG63.2Osteosarcoma>5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

  • 6-well or 12-well plates

  • This compound

  • Cell culture medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

This assay evaluates the ability of cells to migrate through a porous membrane.

Materials:

  • 24-well plates with transwell inserts (8 µm pore size)

  • This compound

  • Cell culture medium (serum-free and serum-containing)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet solution

Procedure:

  • Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Seed 1 x 10^5 cells into the upper chamber of the transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 12-48 hours.

  • After incubation, remove the non-migrating cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrating cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrating cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

// Nodes Integrins [label="Integrins", fillcolor="#F1F3F4"]; GF_Receptors [label="Growth Factor\nReceptors", fillcolor="#F1F3F4"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PYK2 [label="PYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PF00356231 [label="PF-00356231\nhydrochloride", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; mTOR [label="mTOR", fillcolor="#34A853"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#FBBC05"]; Raf [label="Raf", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Migration_Invasion [label="Migration/Invasion", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Integrins -> FAK; GF_Receptors -> FAK; Integrins -> PYK2; GF_Receptors -> PYK2; PF00356231 -> FAK [arrowhead=tee, color="#EA4335", style=dashed]; PF00356231 -> PYK2 [arrowhead=tee, color="#EA4335", style=dashed]; FAK -> Src; PYK2 -> Src; Src -> FAK; Src -> PYK2; FAK -> PI3K; PYK2 -> Grb2_Sos; PI3K -> AKT; AKT -> mTOR; mTOR -> Cell_Survival; mTOR -> Proliferation; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration_Invasion; FAK -> Migration_Invasion; PYK2 -> Migration_Invasion; } end_dot Caption: FAK/PYK2 Signaling Pathway and Inhibition by this compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat with PF-00356231 HCl\n(Dose-Response)", fillcolor="#FBBC05"]; Incubate [label="Incubate\n(24-72h)", fillcolor="#F1F3F4"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance\n(570 nm)", fillcolor="#F1F3F4"]; Calculate_Viability [label="Calculate % Cell Viability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> MTT_Assay; MTT_Assay -> Measure_Absorbance; Measure_Absorbance -> Calculate_Viability; Calculate_Viability -> Determine_IC50; Determine_IC50 -> End; } end_dot Caption: Workflow for determining the IC50 of this compound.

// Nodes High_Cytotoxicity [label="High Cytotoxicity\nObserved", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Verify Inhibitor\nConcentration", fillcolor="#FBBC05"]; Dose_Response [label="Perform Fine-Grained\nDose-Response", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cell_Health [label="Assess Cell Health\nand Passage Number", fillcolor="#FBBC05"]; Use_Low_Passage [label="Use Low Passage\nCells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Off_Target [label="Consider Off-Target\nEffects", fillcolor="#FBBC05"]; Use_Controls [label="Use Alternative Inhibitor\nor Knockout Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration_OK [label="Concentration\nCorrect?", shape=diamond, fillcolor="#F1F3F4"]; Cell_Health_OK [label="Cell Health\nOptimal?", shape=diamond, fillcolor="#F1F3F4"];

// Edges High_Cytotoxicity -> Check_Concentration; Check_Concentration -> Concentration_OK; Concentration_OK -> Dose_Response [label="Yes"]; Concentration_OK -> Check_Cell_Health [label="No"]; Check_Cell_Health -> Cell_Health_OK; Cell_Health_OK -> Use_Low_Passage [label="No"]; Cell_Health_OK -> Consider_Off_Target [label="Yes"]; Consider_Off_Target -> Use_Controls; } end_dot Caption: A logical approach to troubleshooting unexpected high cytotoxicity.

References

How to control for the effects of DMSO as a solvent for PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for effectively controlling for the effects of Dimethyl Sulfoxide (DMSO) as a solvent for the matrix metalloproteinase (MMP) inhibitor, PF-00356231.

Frequently Asked Questions (FAQs)

Q1: What is PF-00356231 and what is its mechanism of action?

PF-00356231 is a specific, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of enzymes that play a crucial role in the breakdown of the extracellular matrix (ECM), a process involved in normal physiological tissue remodeling as well as in disease states like cancer and inflammation.[4][5] PF-00356231 has been shown to inhibit the following MMPs with varying potencies:

Target MMPIC₅₀ (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7
Data sourced from MedchemExpress.[1][2][3]

By inhibiting these MMPs, PF-00356231 can modulate downstream signaling pathways involved in cell proliferation, migration, invasion, and inflammation.

Q2: Why is DMSO used as a solvent for PF-00356231 and what are the potential issues?

Like many small molecule inhibitors, PF-00356231 has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can effectively dissolve a wide range of nonpolar and polar compounds, making it an ideal choice for preparing concentrated stock solutions of PF-00356231 for in vitro experiments.

However, DMSO is not biologically inert and can have its own effects on cells, which may confound experimental results. These effects can include:

  • Cytotoxicity: At higher concentrations, typically above 0.5%-1%, DMSO can be toxic to many cell lines.

  • Altered Gene Expression: Even at non-toxic concentrations, DMSO can alter gene and protein expression.

  • Induction of Cell Differentiation: In some cell types, DMSO can induce differentiation.

  • Effects on Signaling Pathways: DMSO has been reported to influence various signaling pathways, including the PI3K/Akt and MAPK pathways.

Therefore, it is crucial to use appropriate controls to distinguish the effects of PF-00356231 from the effects of the DMSO solvent.

Q3: What is a vehicle control and why is it essential when using PF-00356231 dissolved in DMSO?

A vehicle control is an experimental control that contains the same concentration of the solvent (in this case, DMSO) used to deliver the experimental compound (PF-00356231), but without the compound itself. This control is essential to isolate the biological effects of PF-00356231 from any potential effects of the DMSO. All experimental groups, including the vehicle control, should have the exact same final concentration of DMSO.

Q4: What is the recommended final concentration of DMSO for in vitro experiments?

The optimal final concentration of DMSO is cell-type dependent. However, a general guideline is to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5% (v/v) . For many sensitive cell lines, a concentration of 0.1% (v/v) or lower is recommended. It is strongly advised to perform a DMSO tolerance test to determine the maximum concentration that does not affect the viability or function of your specific cells.

Troubleshooting Guides

Problem 1: I am observing significant cell death in my vehicle control group.

  • Possible Cause: The final DMSO concentration is too high for your cell line.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check your dilution calculations to ensure the final DMSO concentration is what you intended.

    • Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest non-toxic concentration for your cells.

    • Increase Stock Concentration: If possible, prepare a more concentrated stock solution of PF-00356231 in 100% DMSO. This will allow you to add a smaller volume to your culture medium to achieve the desired final concentration of PF-00356231, thereby lowering the final DMSO concentration.

Problem 2: My compound (PF-00356231) precipitates when I dilute the DMSO stock into my aqueous culture medium.

  • Possible Cause: The solubility of PF-00356231 in the final aqueous solution is exceeded.

  • Troubleshooting Steps:

    • Optimize Dilution Technique: Add the PF-00356231/DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

    • Use a Carrier Protein: For some applications, adding the compound to a solution containing a carrier protein like bovine serum albumin (BSA) before final dilution in the medium can help maintain solubility.

    • Lower the Final Compound Concentration: If precipitation persists, you may need to work with a lower final concentration of PF-00356231.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines how to determine the highest concentration of DMSO that does not significantly affect the viability of your cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also include a "medium only" (untreated) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or Trypan Blue exclusion assay.

  • Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.

Protocol 2: General Workflow for a Cell-Based Assay with PF-00356231

  • Prepare Stock Solutions:

    • Dissolve PF-00356231 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Your vehicle control will be 100% anhydrous DMSO from the same source.

  • Cell Treatment:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the highest concentration of PF-00356231 used.

    • PF-00356231 Treatment: Cells in culture medium with the desired final concentrations of PF-00356231.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Perform your desired downstream analysis (e.g., Western blot, qPCR, migration assay).

Signaling Pathways and Experimental Workflows

The inhibition of MMPs by PF-00356231 can impact several critical signaling pathways involved in cancer progression and inflammation. Below are diagrams illustrating these pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for PF-00356231 Treatment with DMSO Control cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare PF-00356231 Stock in 100% DMSO treatment PF-00356231 Treatment (Medium + DMSO + PF-00356231) stock->treatment vehicle Prepare Vehicle (100% DMSO) vehicle_control Vehicle Control (Medium + DMSO) vehicle->vehicle_control cells Seed Cells untreated Untreated Control (Medium Only) cells->untreated cells->vehicle_control cells->treatment incubation Incubate for Desired Time untreated->incubation vehicle_control->incubation treatment->incubation downstream Downstream Assays (e.g., Western, qPCR, etc.) incubation->downstream

Workflow for PF-00356231 experiments with appropriate controls.

Inhibition of MMPs by PF-00356231 can disrupt the degradation of the extracellular matrix, which in turn affects cell signaling pathways that regulate cell behavior.

mmp_signaling Signaling Pathways Modulated by MMP Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects PF00356231 PF-00356231 MMPs MMP-3, -8, -9, -12, -13 PF00356231->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Fibronectin) MMPs->ECM Degrades GrowthFactors Growth Factors (e.g., TGF-β, VEGF) ECM->GrowthFactors Releases Receptors Cell Surface Receptors GrowthFactors->Receptors Activates MAPK MAPK Pathway (ERK, JNK, p38) Receptors->MAPK PI3K PI3K/Akt Pathway Receptors->PI3K NFkB NF-κB Pathway Receptors->NFkB Proliferation Decreased Proliferation MAPK->Proliferation Migration Decreased Migration & Invasion MAPK->Migration PI3K->Proliferation PI3K->Migration Inflammation Modulation of Inflammation NFkB->Inflammation

MMP inhibition by PF-00356231 affects key signaling pathways.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and ECM production. MMPs can modulate TGF-β activity by releasing it from the ECM.

tgf_beta_pathway Impact of MMP Inhibition on TGF-β Signaling cluster_smad Canonical SMAD Pathway PF00356231 PF-00356231 MMPs MMPs PF00356231->MMPs Inhibits LatentTGFb Latent TGF-β (Bound to ECM) MMPs->LatentTGFb Cleaves and Activates ActiveTGFb Active TGF-β LatentTGFb->ActiveTGFb TGFbReceptor TGF-β Receptor ActiveTGFb->TGFbReceptor Binds SMADs SMAD2/3 Phosphorylation TGFbReceptor->SMADs SMAD4 SMAD4 Complex SMADs->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus GeneTranscription Gene Transcription (e.g., Collagen, PAI-1) Nucleus->GeneTranscription troubleshooting_logic Troubleshooting Logic for PF-00356231 Experiments cluster_solutions Potential Solutions Start Unexpected Experimental Result CheckControls Are controls (untreated, vehicle) behaving as expected? Start->CheckControls CheckDMSO Is there toxicity in the vehicle control? CheckControls->CheckDMSO No CheckCompound Is the compound showing the expected effect? CheckControls->CheckCompound Yes OptimizeDMSO Optimize DMSO concentration (Perform dose-response) CheckDMSO->OptimizeDMSO Yes CheckReagents Check other reagents and cell health CheckDMSO->CheckReagents No CheckStock Verify compound stock (Concentration, integrity) CheckCompound->CheckStock No ReviewProtocol Review experimental protocol (Timings, concentrations, cell density) CheckCompound->ReviewProtocol Yes

References

Avoiding freeze-thaw degradation of PF-00356231 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Freeze-Thaw Degradation and Ensuring Stability

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to properly handle PF-00356231 hydrochloride, minimizing the risk of degradation from improper storage and handling, particularly through repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: For long-term stability, the solid powder form of this compound should be stored at -20°C for up to three years. It is crucial to keep the container tightly sealed in a dry, well-ventilated place, away from direct sunlight and heat sources.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to use an anhydrous solvent such as DMSO for preparing stock solutions. For example, this compound is soluble in DMSO at a concentration of 18.9 mg/mL (40.6 mM).[1] Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used but should be validated to ensure it does not affect the compound's stability.

Q3: What is the primary risk associated with repeated freeze-thaw cycles?

A3: Each freeze-thaw cycle can introduce instability. Residual moisture in solvents like DMSO can lead to hydrolysis of the compound upon thawing.[3] Furthermore, repeated cycles can cause the compound to precipitate out of the solution, leading to an inaccurate concentration in your experiments. While specific data on this compound is not available, this is a common issue for many small molecule inhibitors.

Q4: How can I avoid degradation from multiple freeze-thaw cycles?

A4: The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.[3] Store these aliquots at -80°C, which is recommended for solutions to remain stable for up to one year.[1] This strategy ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Q5: What signaling pathways does this compound inhibit?

A5: this compound is a potent inhibitor of several matrix metalloproteinases (MMPs). It shows high potency against MMP-13 and also inhibits MMP-3, MMP-8, MMP-9, and MMP-12. These MMPs are key enzymes in the breakdown of the extracellular matrix and are regulated by complex signaling pathways, often involving cytokines and growth factors that activate MAPK and NF-κB signaling.

MMP_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_pathways Intracellular Signaling Cascades cluster_transcription Gene Expression cluster_protein Protein Activity Cytokines Cytokines (TNF-α, IL-1β) MAPK MAPK Pathways (ERK, JNK, p38) Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB GrowthFactors Growth Factors GrowthFactors->MAPK MMPs_Gene MMP Gene Transcription MAPK->MMPs_Gene NFkB->MMPs_Gene MMPs_Active Active MMPs (MMP-3, 8, 9, 12, 13) MMPs_Gene->MMPs_Active Translation & Activation ECM_Degradation ECM Degradation MMPs_Active->ECM_Degradation Inhibitor PF-00356231 Hydrochloride Inhibitor->MMPs_Active Inhibition

Upstream regulation of MMPs and inhibition by PF-00356231 HCl.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in the stock solution after thawing. 1. Compound solubility limit exceeded. 2. Compound crashed out of solution during the freeze-thaw process.1. Gently warm the vial to room temperature and vortex vigorously to attempt redissolution. 2. If the precipitate remains, the solution should be discarded as the concentration is no longer reliable. 3. For future preparations, consider using a slightly lower stock concentration or a different solvent system if compatible.
Loss of expected biological activity in the assay. 1. Chemical degradation of the compound. 2. Inaccurate concentration due to precipitation. 3. Adsorption to plasticware.1. Prepare a fresh stock solution from the powder and create single-use aliquots to avoid freeze-thaw cycles. 2. Confirm the purity and concentration of a new stock solution using an analytical method like HPLC. 3. Evaluate compound stability in your specific assay medium over the experiment's duration.[3]
Color change observed in the stock solution. Oxidation or other chemical degradation.1. Discard the stock solution immediately. A color change is a clear indicator of chemical instability. 2. When preparing a new stock, consider degassing the solvent or storing the aliquots under an inert gas (e.g., argon) if the compound is known to be oxygen-sensitive.

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Start -> Precipitate; Start -> ActivityLoss [label="No"];

Precipitate -> Discard [label="Yes"]; Precipitate -> ActivityLoss [label="No"];

ActivityLoss -> PrepareFresh [label="Yes"]; Discard -> PrepareFresh; PrepareFresh -> Aliquot; PrepareFresh -> CheckStability; }

A decision tree for troubleshooting potential degradation issues.

Quantitative Data: Example Stability Study

While specific freeze-thaw stability data for this compound is not publicly available, the table below presents hypothetical data from a typical stability assessment using High-Performance Liquid Chromatography (HPLC). This illustrates how to evaluate the impact of storage conditions and freeze-thaw cycles.

Storage Condition Time Point Number of Freeze-Thaw Cycles Purity by HPLC (%) Observations
-80°C0099.8%Clear, colorless solution
-80°C1 Month199.7%No change
-20°C1 Month199.5%No change
-80°C1 Month398.9%Slight decrease in purity
-20°C1 Month397.2%Minor precipitate observed
4°C1 WeekN/A96.5%Significant degradation
Room Temp24 HoursN/A92.1%Visible color change

Experimental Protocols

Protocol: Assessing Freeze-Thaw Stability of this compound using HPLC

This protocol outlines a method to quantify the stability of this compound stock solutions when subjected to repeated freeze-thaw cycles.

Objective: To determine the chemical stability and purity of this compound in a DMSO stock solution after multiple freeze-thaw cycles.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Low-adsorption polypropylene (B1209903) microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • -80°C freezer and -20°C freezer

Stability_Protocol_Workflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycling cluster_analysis Analysis PrepStock 1. Prepare 10 mM Stock Solution in Anhydrous DMSO TimeZero 2. Analyze Time-Zero Sample (Reference Standard) via HPLC PrepStock->TimeZero Aliquot 3. Create Multiple Aliquots in Polypropylene Tubes TimeZero->Aliquot Freeze 4. Freeze Aliquots at -80°C (or -20°C) for ≥12 hours Aliquot->Freeze Thaw 5. Thaw Aliquots at Room Temperature Unassisted Freeze->Thaw Repeat 6. Repeat for 1, 3, and 5 Cycles Thaw->Repeat Vortex after thawing Repeat->Freeze Analyze 7. Analyze Aliquots from Each Cycle via HPLC Repeat->Analyze Compare 8. Compare Purity and Peak Area to Time-Zero Sample Analyze->Compare Evaluate 9. Evaluate Degradation and Form Conclusions Compare->Evaluate

Workflow for the freeze-thaw stability testing protocol.

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh this compound powder.

    • Dissolve in the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.

  • Time-Zero Analysis:

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject this sample into the HPLC system to obtain the initial purity profile and peak area. This serves as the time-zero (T=0) reference.

  • Aliquoting:

    • Dispense the remaining stock solution into multiple single-use, low-adsorption polypropylene tubes. Create separate sets of aliquots for each freeze-thaw condition to be tested (e.g., a set for 1 cycle, a set for 3 cycles, etc.).

  • Freeze-Thaw Cycling:

    • Place the sets of aliquots in a -80°C freezer for at least 12 hours.

    • Remove the tubes and allow them to thaw completely at room temperature without assistance (e.g., no water bath).

    • Once thawed, vortex briefly to ensure homogeneity. This completes one freeze-thaw cycle.

    • For samples undergoing multiple cycles, immediately return them to the freezer.

    • Samples designated for 1, 3, and 5 cycles will be analyzed after their final thaw.

  • HPLC Analysis:

    • After the designated number of freeze-thaw cycles, prepare the samples for HPLC analysis by diluting them in the same manner as the T=0 sample.

    • Analyze each sample using the established HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the freeze-thaw samples to the T=0 reference.

    • Calculate the purity of the main compound peak and note the appearance of any new peaks, which would indicate degradation products.

    • Compare the peak area of the parent compound in each sample to the T=0 sample to quantify any loss of material, possibly due to precipitation or degradation. A decrease of >5-10% is generally considered significant.

References

Technical Support Center: Optimizing Incubation Time with PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-00356231 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to optimizing incubation time and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1] It also demonstrates inhibitory activity against other MMPs, including MMP-13, MMP-9, MMP-8, and MMP-3.[1] Its mechanism of action involves binding to the catalytic site of these enzymes, thereby preventing the degradation of extracellular matrix (ECM) components.

Q2: What are the typical research applications for this compound?

Given its inhibitory action on key MMPs, this compound is utilized in studies related to various physiological and pathological processes. These include research in oncology (tumor growth, invasion, and angiogenesis), inflammatory diseases (such as chronic obstructive pulmonary disease - COPD and arthritis), and fibrosis.[2][3]

Q3: How should I prepare and store this compound?

For cell culture experiments, it is recommended to first dissolve this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. When ready to use, the stock solution should be further diluted in your cell culture medium to the desired final concentration. Always ensure the final DMSO concentration in your experimental setup is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a reasonable starting concentration for this compound in a cell-based assay?

A good starting point for a cell-based assay is to use a concentration range that brackets the IC50 values of the target MMPs. Based on available data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for initial experiments. However, the optimal concentration is highly dependent on the specific cell type, cell density, and the experimental endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.

Troubleshooting Guide

Issue 1: No observable effect after treatment with this compound.

Possible CauseRecommended Solution
Suboptimal Incubation Time: The selected time point may be too early to observe a significant effect on downstream markers.Perform a time-course experiment. A general starting point is to treat cells for 6, 12, 24, and 48 hours to determine the peak effect.
Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit the target MMPs in your specific cell system.Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration.
Low MMP Expression/Activity: The target cells may not express or secrete sufficient levels of the target MMPs (e.g., MMP-12) for an inhibitory effect to be observed.Confirm the expression and activity of the target MMPs in your cell line using techniques such as qPCR, Western blot, or gelatin zymography. Consider stimulating the cells with an appropriate agent (e.g., PMA, TNF-α, IL-1β) if basal levels are low.
Inhibitor Instability: The compound may degrade in the cell culture medium over long incubation periods.For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals (e.g., every 24 hours).

Issue 2: High levels of cell death or cytotoxicity observed after treatment.

Possible CauseRecommended Solution
Inhibitor Concentration is Too High: High concentrations of any compound can lead to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line.
Vehicle (DMSO) Toxicity: The solvent used to dissolve the inhibitor can be toxic to cells at higher concentrations.Run a vehicle control experiment to assess the toxicity of DMSO at the concentrations used in your experiment. Ensure the final DMSO concentration is kept to a minimum (ideally below 0.1%).
Prolonged Incubation Time: Continuous exposure to the inhibitor, even at a non-toxic concentration, may eventually lead to cell death.Conduct a time-course experiment to identify the earliest time point at which the desired inhibitory effect is observed, minimizing the overall exposure time.

Quantitative Data Summary

The inhibitory activity of this compound against various matrix metalloproteinases is summarized in the table below.

Target MMPIC50 (µM)
MMP-121.4[1]
MMP-130.00065[1]
MMP-90.98[1]
MMP-30.39[1]
MMP-81.7[1]

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Cell-Based Assay

Objective: To determine the optimal incubation time for this compound to achieve significant inhibition of a downstream cellular process regulated by MMP-12 (or other target MMPs).

Materials:

  • This compound

  • Appropriate cell line with known or induced expression of the target MMP

  • Complete cell culture medium

  • DMSO (for stock solution preparation)

  • Reagents for downstream analysis (e.g., antibodies for Western blot, reagents for cell migration/invasion assay, ELISA kit for cytokine measurement)

  • 96-well or other appropriate culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed your cells at an appropriate density in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare working solutions in complete cell culture medium at the desired final concentration. Include a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.

  • Time-Course Incubation: Incubate the cells for a series of time points. A suggested initial time-course could be 0, 2, 4, 8, 12, 24, and 48 hours.

  • Sample Collection and Analysis: At each time point, collect the cell lysates or conditioned media for downstream analysis. The specific analysis will depend on the expected effect of MMP inhibition in your system. Examples include:

    • Western Blot: Analyze the phosphorylation status or expression levels of proteins downstream of MMP activity.

    • Cell Migration/Invasion Assay: Quantify the number of cells that have migrated or invaded through a membrane.

    • ELISA: Measure the concentration of cytokines or other secreted factors that are regulated by MMP activity.

  • Data Analysis: Plot the results of your downstream analysis as a function of incubation time to identify the time point at which the maximal effect of this compound is observed. This will be your optimal incubation time for future experiments.

Visualizations

Signaling_Pathway_of_MMP12_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PF-00356231 PF-00356231 MMP-12 MMP-12 PF-00356231->MMP-12 Inhibits ECM Extracellular Matrix (e.g., Elastin) MMP-12->ECM Degrades Degraded ECM Degraded ECM Fragments ECM->Degraded ECM Downstream Signaling Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) Degraded ECM->Downstream Signaling Activates Cellular Response Altered Cellular Responses (e.g., Migration, Proliferation, Inflammation) Downstream Signaling->Cellular Response

Caption: Signaling pathway illustrating the inhibitory effect of this compound on MMP-12.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Treatment 2. Treatment with PF-00356231 HCl (Time-Course & Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Data_Collection 4. Sample Collection (Lysates, Conditioned Media) Incubation->Data_Collection Analysis 5. Downstream Analysis (Western Blot, ELISA, etc.) Data_Collection->Analysis Results 6. Data Analysis & Interpretation Analysis->Results End End Results->End

Caption: General experimental workflow for optimizing this compound incubation time.

Troubleshooting_Flow Start Experiment Outcome? No_Effect No Observable Effect Start->No_Effect Negative Cytotoxicity High Cytotoxicity Start->Cytotoxicity Toxic Success Desired Effect Observed Start->Success Positive Check_Time Time-Course Performed? No_Effect->Check_Time Check_Tox_Conc Concentration Too High? Cytotoxicity->Check_Tox_Conc Check_Conc Dose-Response Performed? Check_Time->Check_Conc Yes Optimize_Time Optimize Incubation Time Check_Time->Optimize_Time No Check_MMP MMP Expression Confirmed? Check_Conc->Check_MMP Yes Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Induce_MMP Induce MMP Expression Check_MMP->Induce_MMP No Check_Vehicle Vehicle Toxicity? Check_Tox_Conc->Check_Vehicle No Reduce_Conc Reduce Concentration Check_Tox_Conc->Reduce_Conc Yes Reduce_Vehicle Lower Vehicle Concentration Check_Vehicle->Reduce_Vehicle Yes

References

Addressing variability in PF-00356231 hydrochloride efficacy between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting batch-to-batch variability issues with PF-00356231 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter during your experiments.

Frequently Asked questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between different batches. What are the likely causes?

A1: Batch-to-batch variability in the efficacy of small molecule inhibitors like this compound is a common issue that can stem from several factors:

  • Purity Differences: Even minor variations in purity can significantly impact the active concentration of the inhibitor. The presence of inactive or less active isomers, or impurities from the synthesis, can lead to an overestimation of the compound's concentration.[1]

  • Presence of Impurities: Impurities from the chemical synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the assay or have off-target effects.[2] Some impurities may even have inhibitory activity themselves, leading to artificially potent results.[3]

  • Compound Stability and Degradation: this compound, like many small molecules, may be susceptible to degradation over time, especially if not stored correctly. Degradation products are unlikely to have the same inhibitory activity as the parent compound.

  • Solubility Issues: Incomplete dissolution of the compound can lead to a lower effective concentration in your assay, resulting in weaker than expected inhibition.

  • Handling and Storage: Improper handling, such as repeated freeze-thaw cycles of stock solutions, can lead to compound degradation or precipitation.

Q2: How can we assess the quality of a new batch of this compound?

A2: It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC assessments include:

  • Purity and Identity Confirmation: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to confirm the molecular weight and determine the purity of the compound.

  • Concentration Verification: For powdered compounds, ensure accurate weighing. For solutions, spectrophotometric methods can be used if a molar extinction coefficient is known, or quantitative NMR (qNMR) can provide an accurate concentration.

  • Functional Assay: Test the new batch in a validated Matrix Metalloproteinase (MMP) enzymatic assay alongside a previously characterized "gold standard" batch to directly compare inhibitory activity.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the long-term stability and activity of this compound, follow these guidelines:

  • Solid Compound: Store the solid powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q4: We suspect our compound is degrading in our cell culture medium during a long-term experiment. How can we check for this?

A4: To assess the stability of this compound in your experimental conditions, you can perform a stability study. Incubate the compound in your cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze it by HPLC to quantify the amount of intact this compound remaining. A significant decrease in the peak area of the parent compound over time would indicate degradation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the variability in this compound efficacy.

dot

Troubleshooting_Workflow Troubleshooting this compound Efficacy Variability start Start: Inconsistent Efficacy Observed qc_check Step 1: Quality Control of Batches start->qc_check compare_data Compare CoA and in-house QC data for all batches qc_check->compare_data purity_issue Discrepancy in Purity/Identity? compare_data->purity_issue solubility_check Step 2: Assess Solubility purity_issue->solubility_check No solution Solution Implemented purity_issue->solution Yes -> Contact supplier/Synthesize new batch solubility_protocol Review and optimize dissolution protocol solubility_check->solubility_protocol precipitation Precipitation observed in stock or working solution? solubility_protocol->precipitation stability_check Step 3: Evaluate Compound Stability precipitation->stability_check No precipitation->solution Yes -> Modify solvent/concentration, use sonication stability_protocol Perform stability study in assay medium stability_check->stability_protocol degradation Significant degradation observed? stability_protocol->degradation assay_check Step 4: Review Experimental Protocol degradation->assay_check No degradation->solution Yes -> Prepare fresh solutions, reduce incubation time assay_protocol Scrutinize assay conditions, controls, and reagents assay_check->assay_protocol assay_issue Inconsistencies in experimental execution? assay_protocol->assay_issue assay_issue->start No -> Re-evaluate hypothesis assay_issue->solution Yes -> Standardize protocol, use positive/negative controls

Caption: Troubleshooting workflow for this compound efficacy.

Data Presentation

Table 1: Recommended Quality Control Parameters for this compound

ParameterMethodRecommended Specification
Identity LC-MSMass spectrum matches theoretical m/z
Purity HPLC-UV (254 nm)≥ 98%
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionClear solution in DMSO at ≥ 10 mg/mL
Residual Solvents GC-MSAs per ICH guidelines

Table 2: Potential Impurities and their Impact

Potential Impurity TypePossible OriginPotential Impact on Efficacy
Starting Materials Incomplete reactionLower apparent potency
Reaction Byproducts Side reactions during synthesisUnpredictable; could be inactive, inhibitory, or toxic
Degradation Products Hydrolysis, oxidation, photolysisLower apparent potency
Isomers Non-stereospecific synthesisLower apparent potency if the isomer is less active

Signaling Pathway

dot

MMP_Inhibition_Pathway Mechanism of Action of this compound ecm Extracellular Matrix (ECM) (e.g., Collagen, Elastin) mmp Matrix Metalloproteinase (MMP) ecm->mmp Substrate degraded_ecm Degraded ECM Fragments mmp->degraded_ecm Cleavage pf00356231 PF-00356231 HCl pf00356231->mmp inhibition Inhibition

Caption: Inhibition of MMP-mediated ECM degradation by PF-00356231 HCl.

Experimental Protocols

Protocol 1: Purity and Identity Analysis by HPLC-MS

Objective: To confirm the identity and determine the purity of a batch of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of PF-00356231 (C25H20N2O3S, MW: 444.51).

  • Data Analysis:

    • Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight.

Protocol 2: MMP Enzymatic Activity Assay

Objective: To determine the functional inhibitory activity of a batch of this compound.

Methodology:

  • Reagents and Materials:

    • Recombinant human MMP (e.g., MMP-12 or MMP-13).

    • Fluorogenic MMP substrate.

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • This compound (test and reference batches).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test and reference batches of this compound in assay buffer.

    • In the 96-well plate, add the diluted inhibitor solutions.

    • Add the MMP enzyme to each well (except for the no-enzyme control) and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Compare the IC50 values of the test and reference batches.

dot

Experimental_Workflow General Experimental Workflow for Batch Comparison start Receive New Batch of PF-00356231 HCl qc Perform QC Analysis (HPLC-MS, Solubility) start->qc functional_assay Perform Functional Assay (MMP Enzymatic Assay) qc->functional_assay compare_to_ref Compare to Reference Batch functional_assay->compare_to_ref data_analysis Analyze and Compare Data pass Batch Passes QC data_analysis->pass Results are within acceptable range fail Batch Fails QC data_analysis->fail Significant deviation from reference compare_to_ref->data_analysis

Caption: Workflow for qualifying a new batch of PF-00356231 HCl.

References

How to handle PF-00356231 hydrochloride safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of PF-00356231 hydrochloride in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The safety recommendations provided herein are based on information for similar Matrix Metalloproteinase (MMP) inhibitors and hydrochloride compounds. It is imperative to handle this compound with caution and adhere to all institutional and national safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific, non-peptidic inhibitor of Matrix Metalloproteinases (MMPs). It primarily targets MMP-12 and MMP-13, and also shows activity against MMP-3, MMP-8, and MMP-9. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. By inhibiting these enzymes, this compound can modulate cellular processes such as tissue remodeling, cell migration, and signaling pathways.

Q2: What are the primary hazards associated with this compound?

As a hydrochloride salt of a bioactive small molecule, potential hazards include:

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory tract.

  • Unknown Toxicological Properties: The full toxicological profile of this compound has not been extensively documented. Therefore, it should be treated as a potentially hazardous substance.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.

Q4: How should I store this compound?

Proper storage is crucial to maintain the compound's stability and integrity.

Storage ConditionDuration
Powder
-20°CUp to 3 years
In Solvent
-80°CUp to 6 months
-20°CUp to 1 month

Store in a tightly sealed container, protected from light and moisture.

Troubleshooting Guides

Problem: The compound will not fully dissolve.

  • Solution 1: Sonication. Briefly sonicate the solution in an ultrasonic bath to aid dissolution.

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.

  • Solution 3: Solvent Choice. Ensure you are using an appropriate solvent. This compound is soluble in DMSO.

Problem: Inconsistent results in cell-based assays.

  • Solution 1: Fresh Stock Solutions. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions stored at -20°C. For longer-term storage, aliquot and keep at -80°C.

  • Solution 2: Vehicle Control. Always include a vehicle control (e.g., DMSO) at the same concentration as used for the compound to account for any solvent effects.

  • Solution 3: Concentration Range. Optimize the concentration of this compound for your specific cell line and assay conditions by performing a dose-response curve.

Experimental Protocols

Detailed Methodology: In Vitro MMP Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory activity of this compound against a specific MMP enzyme using a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant active MMP enzyme (e.g., MMP-12, MMP-13)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme in assay buffer to the recommended working concentration.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Waste & Disposal start Receive Compound sds Review Safety Information (Treat as Hazardous) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe weigh Weigh Powder in Chemical Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste (Liquid & Solid) experiment->waste disposal Dispose of Waste According to Institutional Guidelines waste->disposal end Decontaminate Work Area disposal->end

Caption: Workflow for the safe handling of this compound.

MMP_Signaling_Pathway cluster_MMPs Matrix Metalloproteinases (MMPs) PF00356231 PF-00356231 hydrochloride MMP12 MMP-12 PF00356231->MMP12 Inhibition MMP13 MMP-13 PF00356231->MMP13 Inhibition Other_MMPs MMP-3, MMP-8, MMP-9 PF00356231->Other_MMPs Inhibition ECM Extracellular Matrix (ECM) (e.g., Collagen, Elastin) MMP12->ECM Cleavage MMP13->ECM Cleavage Other_MMPs->ECM Cleavage Degradation ECM Degradation ECM->Degradation Downstream Downstream Cellular Effects (Cell Migration, Tissue Remodeling) Degradation->Downstream

Caption: Simplified signaling pathway showing inhibition of MMPs by PF-00356231.

Technical Support Center: PF-00356231 Hydrochloride in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using PF-00356231 hydrochloride in enzymatic assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and in what type of enzymatic assays is it typically used?

A1: this compound is primarily characterized as a potent inhibitor of matrix metalloproteinases (MMPs), with notable activity against MMP-12, MMP-13, MMP-8, MMP-9, and MMP-3.[1] Therefore, it is most commonly used in enzymatic assays designed to measure the activity of these specific MMPs.

Q2: Can this compound be used in kinase assays, for example, with Focal Adhesion Kinase (FAK)?

A2: While this compound is documented as an MMP inhibitor, its use in kinase assays would be considered an exploratory application. There is no direct evidence in the provided search results to suggest it is a standard inhibitor for FAK or other kinases. If you are exploring its effects on kinases, you would need to perform rigorous validation experiments. For established FAK inhibitors, compounds like GSK2256098 are recommended for specific probing of FAK function.[2]

Q3: What is a generally compatible buffer for enzymatic assays involving protein kinases like FAK?

A3: A commonly used buffer for FAK kinase assays is composed of 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, and 50μM DTT.[3] This buffer composition provides a stable environment for the kinase and its substrates.

Q4: What are some common substances that can interfere with enzymatic assays?

A4: Several substances can interfere with enzymatic assay results and should be avoided in sample preparations. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (> 1%).[4] Sodium azide, in particular, is known to inhibit peroxidase reactions, which are often used in detection steps.[5]

Q5: My assay is showing no or very weak signal. What are the possible causes?

A5: A weak or absent signal can be due to several factors:

  • Inactive Enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of enzyme activity.[6]

  • Omission of a Key Reagent: Ensure all necessary components (enzyme, substrate, ATP, cofactors) have been added in the correct order.[5]

  • Suboptimal Concentrations: The concentrations of the enzyme or substrate may be too low.[6]

  • Incorrect Incubation Times or Temperatures: Adhere to the recommended incubation parameters for your specific assay.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal Non-specific binding of antibodies or other reagents.Use appropriate blocking buffers and optimize the concentration of detection reagents.[5]
Substrate instability or autofluorescence.Prepare substrate solutions fresh and use appropriate microplates (e.g., black plates for fluorescent assays).[6]
Contamination of reagents.Use fresh, high-quality reagents and buffers.[5]
Inconsistent Readings Pipetting errors or improper mixing.Use calibrated pipettes, prepare a master mix for reagents where possible, and ensure thorough mixing.[4]
Air bubbles in wells.Pipette gently against the side of the wells to avoid introducing bubbles.[4]
Temperature fluctuations across the plate.Ensure uniform incubation temperature and avoid proximity to heat sources.[5]
Non-linear Reaction Rate Substrate depletion.Decrease the enzyme concentration or reduce the incubation time to ensure the reaction remains in the linear range.[6]
Enzyme instability under assay conditions.Verify the optimal pH and buffer components for your enzyme's stability.
Inhibitor precipitation.If using an inhibitor, ensure it is fully dissolved in the assay buffer. A co-solvent like DMSO may be necessary, but its final concentration should be kept low.

Quantitative Data Summary

The following table summarizes a recommended buffer composition for FAK kinase assays, which can be used as a starting point for experiments.

Buffer ComponentConcentration
Tris40 mM
pH7.5
MgCl₂20 mM
BSA0.1 mg/ml
MnCl₂2 mM
DTT50 µM

Table based on data from Promega Corporation's FAK Kinase Assay protocol.[3]

Experimental Protocols

General Protocol for an In Vitro FAK Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC₅₀ of an inhibitor against FAK using a luminescence-based assay that measures ATP consumption.[2]

  • Reagent Preparation:

    • Thaw all reagents, including recombinant human FAK enzyme, substrate (e.g., a synthetic peptide), ATP, and kinase buffer on ice.[2]

    • Prepare a serial dilution of the test inhibitor (like this compound, if used for screening) in DMSO. Further dilute the inhibitor in the kinase buffer to the desired final concentrations.[2]

    • Prepare a solution of the FAK enzyme and substrate in the kinase buffer.[2]

    • Prepare a solution of ATP in the kinase buffer.[2]

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle control (e.g., 5% DMSO) to the wells of a white, opaque 384-well plate.[3]

    • Add the enzyme/substrate solution to the wells.[2]

    • Initiate the kinase reaction by adding the ATP solution to the wells.[2]

    • Incubate the plate at room temperature for a specified period, for example, 60 minutes.[2][3]

  • Signal Detection (using a reagent like ADP-Glo™):

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).[3]

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).[3]

    • Measure the luminescence using a plate-reading luminometer.[2]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.[2]

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Recruitment & Activation pY397 FAK (pY397) FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex pY397->FAK_Src Src Binding Src Src Src->FAK_Src Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) FAK_Src->Downstream Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response

Caption: Simplified FAK signaling pathway upon integrin engagement with the ECM.

Enzymatic_Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate 2. Plate Setup (Add Inhibitor/Vehicle) Prep->Plate Reaction 3. Initiate Reaction (Add Enzyme/Substrate Mix) Plate->Reaction Incubate 4. Incubation (Controlled Temperature & Time) Reaction->Incubate Detect 5. Signal Detection (e.g., Add Detection Reagent) Incubate->Detect Read 6. Read Plate (Luminometer/Spectrophotometer) Detect->Read Analyze 7. Data Analysis (Calculate IC50) Read->Analyze

Caption: General workflow for an in vitro enzymatic inhibition assay.

References

Improving the bioavailability of PF-00356231 hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of PF-00356231 hydrochloride for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinases (MMPs).[1] Its primary targets include MMP-13, MMP-12, MMP-9, MMP-8, and MMP-3, with particularly high potency against MMP-13.[1][2]

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to low aqueous solubility.[3] Poor solubility is a major hurdle for oral drug delivery, as it can result in low dissolution rates in the gastrointestinal tract, leading to poor absorption and low systemic bioavailability.[3][4][5] This poses a significant challenge for accurately assessing its pharmacodynamics and toxicology in animal models.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized into:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[4] Techniques include micronization and nanocrystal technology.

  • Use of Solubilizing Excipients:

    • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of the compound in the formulation.

    • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.

    • Lipid-Based Formulations: Incorporating the drug into lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4]

    • Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its solubility.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.[4][6]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration.

  • Potential Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your current batch of this compound in relevant buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal environment.

    • Formulation Optimization:

      • Simple Suspension: If using a simple aqueous suspension (e.g., in methylcellulose), consider reducing the particle size of the drug powder through micronization.

      • Co-solvent System: Prepare a solution using a mixture of water and a biocompatible co-solvent such as polyethylene (B3416737) glycol 400 (PEG400) or propylene (B89431) glycol. Ensure the final concentration of the organic solvent is well-tolerated by the animal model.

      • Lipid-Based Formulation: Explore the use of a self-emulsifying drug delivery system (SEDDS). This involves dissolving this compound in a mixture of oils, surfactants, and co-solvents.

    • Evaluate Formulation In Vitro: Perform dissolution testing on your new formulations to confirm an improved release profile compared to the initial formulation.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters.

  • Potential Cause: Inconsistent dosing technique, food effects, or physiological differences in animals.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure consistent oral gavage technique to minimize variability in administration. For chronic studies, consider incorporating the drug into a palatable jelly to reduce stress associated with gavage.[7]

    • Control for Food Effects: Standardize the feeding schedule of the animals. For many poorly soluble drugs, administration in a fasted state can improve consistency. However, a high-fat meal can sometimes enhance the absorption of lipophilic compounds. A pilot food-effect study may be warranted.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress, which can alter gastrointestinal pH and motility.

Data Presentation

Due to the lack of publicly available in vivo pharmacokinetic data for this compound, the following table presents an illustrative example of how bioavailability enhancement can impact key pharmacokinetic parameters. These values are representative of a poorly soluble compound and a hypothetical improved formulation.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension 10150 ± 354.0980 ± 210100 (Reference)
Lipid-Based Formulation (SEDDS) 10750 ± 1201.54900 ± 850500
Amorphous Solid Dispersion 10920 ± 1501.06150 ± 1100628
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG400).

  • Preparation of the SEDDS Formulation:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Accurately weigh and dissolve this compound in the chosen oil.

    • Add the surfactant and co-solvent to the oil-drug mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating (up to 40°C) may be applied if necessary.

  • Characterization of the SEDDS:

    • Visually inspect the formulation for clarity and homogeneity.

    • Determine the emulsification time and particle size of the resulting emulsion upon dilution in an aqueous medium.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice
  • Animal Acclimatization:

    • House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the experiment.

  • Dosing:

    • Fast the mice overnight (with free access to water) before dosing.

    • Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathways Involving MMP-13

MMP-13, a key target of this compound, is involved in the degradation of the extracellular matrix. Its expression is regulated by several signaling pathways that are often implicated in pathological conditions like cancer and osteoarthritis.

MMP13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Growth_Factors Growth_Factors Receptors Receptors Growth_Factors->Receptors MAPK_Pathway MAPK_Pathway Receptors->MAPK_Pathway NF_kB_Pathway NF_kB_Pathway Receptors->NF_kB_Pathway PI3K_Akt_Pathway PI3K_Akt_Pathway Receptors->PI3K_Akt_Pathway AP_1 AP_1 MAPK_Pathway->AP_1 NF_kB NF_kB NF_kB_Pathway->NF_kB PI3K_Akt_Pathway->NF_kB MMP13_Gene MMP13_Gene AP_1->MMP13_Gene NF_kB->MMP13_Gene MMP13_Protein MMP13_Protein MMP13_Gene->MMP13_Protein Transcription & Translation ECM_Degradation ECM_Degradation MMP13_Protein->ECM_Degradation

Caption: Simplified signaling pathways regulating MMP-13 expression.
Experimental Workflow for Improving Bioavailability

The following diagram outlines a logical workflow for addressing bioavailability issues with this compound.

Bioavailability_Workflow Start Start: Poor In Vivo Bioavailability Physicochem Characterize Physicochemical Properties (Solubility, etc.) Start->Physicochem Formulation Select Formulation Strategy Physicochem->Formulation Lipid Lipid-Based (e.g., SEDDS) Formulation->Lipid Lipophilic Amorphous Amorphous Solid Dispersion Formulation->Amorphous Crystalline ParticleSize Particle Size Reduction Formulation->ParticleSize Simple Prepare Prepare and Characterize New Formulation Lipid->Prepare Amorphous->Prepare ParticleSize->Prepare InVivo In Vivo Pharmacokinetic Study in Mice Prepare->InVivo Analyze Bioavailability Improved? InVivo->Analyze End Proceed with Efficacy Studies Analyze->End Yes Reiterate Re-evaluate Formulation Analyze->Reiterate No Reiterate->Formulation

Caption: Workflow for formulation development to enhance bioavailability.

References

Validation & Comparative

Validating the Inhibitory Effect of PF-00356231 Hydrochloride on MMP-12: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-00356231 hydrochloride and other alternative inhibitors targeting Matrix Metalloproteinase-12 (MMP-12). The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying MMP-12 inhibition.

Introduction to MMP-12

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. It plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin. While essential for tissue remodeling and wound healing, dysregulated MMP-12 activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and atherosclerosis. This has made MMP-12 an attractive therapeutic target for the development of novel inhibitors.

Comparative Analysis of MMP-12 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of alternative MMP-12 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

InhibitorTypeMMP-12 IC50Selectivity Profile (IC50 in µM where available)Development Stage
This compound Non-peptidic, non-zinc chelating1.4 µM / 14 nM[1][2][3]MMP-3: 0.39, MMP-8: 1.7, MMP-9: 0.98, MMP-13: 0.00065[1][2]Preclinical
UK-370106Peptidomimetic42 nM[1]MMP-1: >50, MMP-2: >50, MMP-3: 0.023, MMP-8: 4.8, MMP-9: >50, MMP-13: 4.2, MMP-14: >50Preclinical
Aderamastat (FP-025)Small moleculeNot specifiedHighly selective for MMP-12Phase 2 Clinical Trials
MMP12-IN-3Small molecule4.9 nM[1]Potent MMP-12 inhibitorPreclinical
JG26ADAM inhibitor9.4 nM[1]Also inhibits ADAM8 (12 nM), ADAM10 (150 nM), and ADAM17 (1.9 nM)[1]Preclinical
Ageladine A dihydrochlorideNatural product (marine sponge)767.57 nM[1]Also inhibits MMP-1 (2.79 µM), MMP-2 (4.65 µM), MMP-8 (907.12 nM), MMP-9 (1.83 µM), MMP-13 (1.09 µM)[1]Preclinical

Experimental Protocols

Fluorometric MMP-12 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against MMP-12 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-12 (active form)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme Preparation: Dilute the active MMP-12 enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup: To each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound dilution or vehicle control

    • Diluted MMP-12 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP-12 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing MMP-12's Role and Inhibition

The following diagrams illustrate the signaling pathway involving MMP-12 and a general workflow for screening potential inhibitors.

MMP12_Signaling_Pathway cluster_upstream Upstream Regulators cluster_intermediates Intracellular Signaling cluster_downstream Downstream Effects IL-1b IL-1b TNF-a TNF-a MAPK ERK/JNK/p38 MAPK Pathways TNF-a->MAPK Other_Cytokines Other Cytokines (e.g., IL-4, GM-CSF) PI3K PI3K/Akt Pathway Other_Cytokines->PI3K AP1 AP-1 MAPK->AP1 MMP12_Induction MMP12_Induction PI3K->MMP12_Induction AP1->MMP12_Induction Active_MMP12 Active MMP-12 ECM_Degradation ECM Degradation (Elastin, etc.) Active_MMP12->ECM_Degradation MMP_Activation Activation of other MMPs Active_MMP12->MMP_Activation Cytokine_Modulation Cytokine & Chemokine Modulation Active_MMP12->Cytokine_Modulation PAR1_Activation PAR-1 Activation Active_MMP12->PAR1_Activation Inhibitor PF-00356231 HCl & Alternatives Inhibitor->Active_MMP12 Pro_MMP12 Pro_MMP12 MMP12_Induction->Pro_MMP12 Pro_MMP12->Active_MMP12 Proteolytic Cleavage

Caption: Simplified MMP-12 signaling pathway.

Experimental_Workflow Library_Screening High-Throughput Screening (HTS) of Compound Library Hit_Identification Hit Identification & Prioritization Library_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Assay) Hit_Identification->IC50_Determination Primary Hits Selectivity_Profiling Selectivity Profiling (vs. other MMPs) IC50_Determination->Selectivity_Profiling In_Vitro_Validation In Vitro Cellular Assays (e.g., Migration, Invasion) Selectivity_Profiling->In_Vitro_Validation Lead_Optimization Lead Optimization In_Vitro_Validation->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies (Animal Models) Lead_Optimization->Preclinical_Studies Optimized Leads End End: Clinical Candidate Preclinical_Studies->End

Caption: General workflow for MMP-12 inhibitor screening.

References

A Head-to-Head Comparison of MMP-12 Inhibitors: PF-00356231 Hydrochloride vs. MMP-408

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of matrix metalloproteinase (MMP) inhibitors, particularly those targeting MMP-12 for inflammatory and fibrotic diseases, PF-00356231 hydrochloride and MMP-408 have emerged as significant compounds of interest. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Quantitative Data

A summary of the key biochemical and cellular potency of this compound and MMP-408 is presented below. These values highlight the distinct profiles of each inhibitor.

ParameterThis compoundMMP-408
Target MMP-12, MMP-13MMP-12
IC50 (MMP-12) 1.4 µM[1][2][3]; 14 nM[4]2.0 nM (human)
IC50 (Other MMPs) MMP-13: 0.65 nM[5]MMP-3: 0.39 µM[1][2]MMP-9: 0.98 µM[1][2]MMP-8: 1.7 µM[1][2]MMP-13: 120 nM[6][7]MMP-3: 351 nM[6][7]MMP-14: 1100 nM[6][7]>500-fold selectivity over MMP-1, 7, 9, TACE, Agg-1, Agg-2
Mechanism of Action Non-peptidic, non-zinc chelating[1][2]Zinc-binding, active site targeting[6]

In Vitro Performance: Potency and Selectivity

MMP-408 demonstrates high potency for human MMP-12 with a low nanomolar IC50 value of 2.0 nM. It exhibits a favorable selectivity profile, being over 500-fold more selective for MMP-12 compared to a panel of other human MMPs including MMP-1, 3, 7, 9, and 14. However, its potency is significantly lower against rodent MMP-12, a crucial consideration for preclinical in vivo studies.

This compound, on the other hand, presents a more complex profile. While some sources report a micromolar IC50 for MMP-12 (1.4 µM), another indicates a much more potent value of 14 nM.[1][2][3][4] Notably, it is a potent dual inhibitor, also targeting MMP-13 with an IC50 of 0.65 nM.[5] Its activity against other MMPs, such as MMP-3, MMP-8, and MMP-9, is in the sub-micromolar to micromolar range.[1][2] An interesting characteristic of PF-00356231 is that its inhibitory activity against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate.[1][2]

In Vivo Efficacy: A Direct Comparison in a Murine Model of Airway Inflammation

A study directly comparing PF-00356231 and MMP-408 in a murine model of eosinophilic airway inflammation induced by Aspergillus fumigatus provides valuable insights into their in vivo performance.[8][9] In this model, both inhibitors were effective at reducing key markers of inflammation and fibrosis. Treatment with either PF-00356231 or MMP-408 resulted in improved airway resistance and compliance.[8] Furthermore, both compounds significantly lowered the levels of IL-13, a key cytokine in allergic inflammation, in the lungs of the challenged mice.[8] These findings suggest that both inhibitors can effectively modulate MMP-12 activity in a disease-relevant in vivo setting, leading to therapeutic benefits.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize MMP-12 inhibitors.

Experimental Protocol: In Vitro Fluorometric MMP-12 Inhibition Assay

This protocol is based on commercially available MMP-12 inhibitor screening kits.

1. Reagent Preparation:

  • Prepare an assay buffer as provided in the kit.
  • Reconstitute the fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to create a stock solution, which is then diluted to the working concentration in assay buffer.
  • Reconstitute the recombinant human MMP-12 enzyme in assay buffer.
  • Prepare a stock solution of the inhibitor (PF-00356231 or MMP-408) in DMSO and create serial dilutions in assay buffer.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer to all wells.
  • Add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
  • Add the diluted MMP-12 enzyme to all wells except the negative control.
  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to all wells.
  • Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328/420 nm) using a microplate reader.
  • Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-20 minutes).

3. Data Analysis:

  • Calculate the rate of substrate cleavage for each well by determining the change in fluorescence over time.
  • Normalize the rates of the inhibitor-treated wells to the positive control.
  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Protocol: In Vivo Murine Model of Aspergillus fumigatus-Induced Airway Inflammation

This is a generalized protocol based on published studies.

1. Animals:

  • Use a suitable mouse strain, such as C57BL/6, at a specific age and weight.

2. Sensitization and Challenge:

  • Sensitize the mice to Aspergillus fumigatus (Af) extract through intraperitoneal injections on specific days (e.g., day 0 and day 7).
  • On subsequent days (e.g., days 14, 15, and 16), challenge the mice with intranasal administration of Af extract to induce airway inflammation.

3. Inhibitor Administration:

  • Administer PF-00356231, MMP-408, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified dose and frequency, starting before or during the challenge phase.

4. Outcome Measures (assessed at a specific time point after the final challenge):

  • Airway Hyperresponsiveness: Measure changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a plethysmograph.
  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages).
  • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) for general inflammation and with Masson's trichrome for collagen deposition (fibrosis).
  • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-13, TGF-β) in the BAL fluid or lung homogenates using ELISA or other immunoassays.
  • Gene Expression Analysis: Isolate RNA from lung tissue to quantify the expression of genes related to inflammation and fibrosis using RT-qPCR.

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate a key signaling pathway involving MMP-12 and a typical experimental workflow.

MMP12_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cells Cellular Response cluster_mediators Key Mediators cluster_effects Pathological Effects cluster_inhibitors Point of Intervention Allergens Allergens Macrophages Macrophages Allergens->Macrophages Cigarette_Smoke Cigarette_Smoke Cigarette_Smoke->Macrophages Epithelial_Cells Epithelial_Cells Cigarette_Smoke->Epithelial_Cells Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-13) Macrophages->Pro_inflammatory_Cytokines Epithelial_Cells->Pro_inflammatory_Cytokines MMP12 MMP-12 Upregulation and Activation Pro_inflammatory_Cytokines->MMP12 ECM_Degradation Extracellular Matrix Degradation MMP12->ECM_Degradation Inflammation Inflammation MMP12->Inflammation Fibrosis Fibrosis MMP12->Fibrosis PF00356231 PF-00356231 PF00356231->MMP12 Inhibition MMP408 MMP-408 MMP408->MMP12 Inhibition

Caption: Role of MMP-12 in Inflammation and Fibrosis.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Mice Mouse Cohorts (e.g., C57BL/6) Sensitization Sensitization (e.g., Aspergillus fumigatus extract) Mice->Sensitization Challenge Airway Challenge (e.g., Intranasal) Sensitization->Challenge Vehicle Vehicle Control Challenge->Vehicle PF00356231 PF-00356231 Challenge->PF00356231 MMP408 MMP-408 Challenge->MMP408 AHR Airway Hyperresponsiveness Vehicle->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Vehicle->BAL Histology Lung Histology (Inflammation, Fibrosis) Vehicle->Histology PF00356231->AHR PF00356231->BAL PF00356231->Histology MMP408->AHR MMP408->BAL MMP408->Histology

Caption: In Vivo Experimental Workflow.

Conclusion

Both this compound and MMP-408 are valuable tools for investigating the role of MMP-12 in health and disease.

  • MMP-408 is a highly potent and selective inhibitor of human MMP-12, making it an excellent choice for in vitro studies targeting this specific enzyme. Its reduced potency in rodents should be taken into account when planning animal studies.

  • This compound acts as a dual inhibitor of MMP-12 and MMP-13. This property could be advantageous in disease models where both enzymes play a pathological role. The variability in its reported IC50 for MMP-12 warrants careful consideration and in-house validation.

The direct in vivo comparison demonstrates that both compounds are biologically active and can produce similar therapeutic effects in a model of allergic airway inflammation. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system (human vs. rodent), and whether the simultaneous inhibition of MMP-13 is desirable.

References

A Comparative Analysis of PF-00356231 Hydrochloride and Broad-Spectrum MMP Inhibitors in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of PF-00356231 hydrochloride, a selective matrix metalloproteinase (MMP) inhibitor, with that of broad-spectrum MMP inhibitors. This objective analysis is supported by experimental data on their inhibitory profiles and a review of the signaling pathways they modulate.

Introduction to MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of therapeutic development.

Early efforts centered on broad-spectrum MMP inhibitors, designed to target a wide range of MMPs. However, many of these compounds failed in clinical trials due to significant side effects, such as musculoskeletal syndrome. This has been attributed to their lack of selectivity, as some MMPs have protective physiological roles. This has led to the development of more selective inhibitors, such as this compound, which aim to target specific MMPs involved in disease pathogenesis while sparing others.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and three prominent broad-spectrum MMP inhibitors—Batimastat, Marimastat, and Prinomastat—against a panel of MMPs. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions; therefore, direct comparisons should be made with caution.

MMP TargetThis compound IC50 (µM)Batimastat IC50 (nM)Marimastat IC50 (nM)Prinomastat IC50 (nM)
MMP-1 N/A45290
MMP-2 N/A46570
MMP-3 0.39[1]20119.3
MMP-7 N/A1271.1
MMP-8 1.7[1]N/A11N/A
MMP-9 0.98[1]4312
MMP-12 1.4[1]N/AN/AN/A
MMP-13 0.00065[1]N/A4N/A
MMP-14 N/A20N/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

The determination of IC50 values for MMP inhibitors typically involves an in vitro enzymatic assay using a fluorogenic substrate.

General In Vitro MMP Inhibition Assay Protocol

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-3, MMP-8, MMP-9, MMP-12, MMP-13)

  • Fluorogenic MMP substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl, ZnCl₂ at a physiological pH)

  • Test inhibitor (this compound or a broad-spectrum inhibitor) at various concentrations

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorometric microplate reader

Methodology:

  • Enzyme Activation: The inactive pro-form of the MMP is typically activated prior to the assay according to the manufacturer's instructions. The activated enzyme is then diluted to a working concentration in the assay buffer.

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared to cover a wide range of concentrations.

  • Assay Reaction: The recombinant MMP enzyme is pre-incubated with varying concentrations of the inhibitor in the wells of the 96-well plate for a specified period to allow for binding.

  • Substrate Addition: The fluorogenic substrate is then added to each well to initiate the enzymatic reaction. As the MMP cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Data Acquisition: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized signaling pathway leading to the expression of MMPs targeted by this compound and a typical experimental workflow for determining inhibitor potency.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix Cytokines\n(TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Growth Factors\n(TGF-β, PDGF) Growth Factors (TGF-β, PDGF) Receptors Receptors Growth Factors\n(TGF-β, PDGF)->Receptors MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) Receptors->MAPK\n(ERK, JNK, p38) NF-κB NF-κB Receptors->NF-κB Transcription Factors\n(AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) MAPK\n(ERK, JNK, p38)->Transcription Factors\n(AP-1, NF-κB) NF-κB->Transcription Factors\n(AP-1, NF-κB) MMP Gene\nTranscription MMP Gene Transcription Transcription Factors\n(AP-1, NF-κB)->MMP Gene\nTranscription Pro-MMPs Pro-MMPs MMP Gene\nTranscription->Pro-MMPs Active MMPs\n(MMP-3, -8, -9, -12, -13) Active MMPs (MMP-3, -8, -9, -12, -13) Pro-MMPs->Active MMPs\n(MMP-3, -8, -9, -12, -13) ECM Degradation ECM Degradation Active MMPs\n(MMP-3, -8, -9, -12, -13)->ECM Degradation Cell Migration,\nInvasion, Angiogenesis Cell Migration, Invasion, Angiogenesis ECM Degradation->Cell Migration,\nInvasion, Angiogenesis PF-00356231 PF-00356231 PF-00356231->Active MMPs\n(MMP-3, -8, -9, -12, -13) Broad-Spectrum\nInhibitors Broad-Spectrum Inhibitors Broad-Spectrum\nInhibitors->Active MMPs\n(MMP-3, -8, -9, -12, -13)

Caption: Generalized signaling pathway for MMP expression and inhibition.

IC50_Workflow Serial Dilution\nof Inhibitor Serial Dilution of Inhibitor Pre-incubation Pre-incubation Serial Dilution\nof Inhibitor->Pre-incubation Fluorogenic\nSubstrate Addition Fluorogenic Substrate Addition Pre-incubation->Fluorogenic\nSubstrate Addition Fluorescence\nMeasurement Fluorescence Measurement Fluorogenic\nSubstrate Addition->Fluorescence\nMeasurement Data Analysis Data Analysis Fluorescence\nMeasurement->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Experimental workflow for IC50 determination of MMP inhibitors.

Concluding Remarks

The data presented in this guide highlights the distinct inhibitory profiles of this compound and broad-spectrum MMP inhibitors. While broad-spectrum inhibitors demonstrate potent activity against a wide array of MMPs, this lack of selectivity has been associated with adverse effects in clinical settings. This compound, on the other hand, exhibits a more selective profile with notable potency against specific MMPs, particularly MMP-13. This targeted approach may offer a more favorable therapeutic window by minimizing off-target effects. The choice between a selective and a broad-spectrum MMP inhibitor will ultimately depend on the specific pathological context and the roles of different MMPs in the disease process. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and safety of these different inhibitory strategies.

References

Comparative Analysis of PF-00356231 Hydrochloride Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of PF-00356231 hydrochloride, a non-peptidic, non-zinc chelating inhibitor, against a panel of metalloproteinases (MMPs). The data presented here is intended to assist researchers in evaluating the selectivity profile of this compound and to provide a framework for its application in experimental settings.

Inhibitory Activity of this compound against Various Metalloproteinases

This compound has been evaluated for its inhibitory potency against several members of the matrix metalloproteinase family. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. Lower IC50 values indicate higher potency.

MetalloproteinaseIC50 (μM)
MMP-121.4[1][2][3]
MMP-130.00065[1][2][3]
MMP-81.7[1][2][3]
MMP-90.98[1][2][3]
MMP-30.39[1][2][3]

It is noteworthy that the inhibitory activity of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). In the presence of AH, the IC50 value for MMP-12 decreases to 0.014 μM and for MMP-13 to 0.27 μM[1][2].

Experimental Protocols

The following is a representative protocol for determining the IC50 values of an MMP inhibitor, such as this compound. This protocol is based on a fluorometric assay that measures the cleavage of a specific MMP substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-12, MMP-13, MMP-8, MMP-9, MMP-3)

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations.

    • Dilute the recombinant MMP enzyme to a working concentration in cold Assay Buffer.

    • Dilute the fluorogenic substrate to a working concentration in Assay Buffer.

  • Assay Protocol:

    • Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate.

    • For the positive control (100% enzyme activity), add Assay Buffer with the same final concentration of DMSO as the inhibitor wells.

    • For the negative control (background fluorescence), add only Assay Buffer.

    • Add the diluted MMP enzyme solution to all wells except the negative control wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathways in which the targeted metalloproteinases are involved and a typical experimental workflow for an MMP inhibition assay.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution incubation Enzyme-Inhibitor Incubation serial_dilution->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence data_proc Calculate Reaction Velocities read_fluorescence->data_proc inhibition_calc % Inhibition Calculation data_proc->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc MMP_Signaling_Pathways cluster_MMP12 MMP-12 cluster_MMP13 MMP-13 cluster_MMP8 MMP-8 cluster_MMP9 MMP-9 cluster_MMP3 MMP-3 MMP12 MMP-12 PAR1 PAR-1 MMP12->PAR1 ERK_P38_MMP12 ERK/P38 MAPK MMP12->ERK_P38_MMP12 PGF PGF PAR1->PGF Apoptosis Apoptosis PGF->Apoptosis Macrophage_Prolif Macrophage Proliferation ERK_P38_MMP12->Macrophage_Prolif Cytokines_MMP13 Cytokines (IL-1, TNF-α) MAPK_NFkB_MMP13 MAPK / NF-κB Pathways Cytokines_MMP13->MAPK_NFkB_MMP13 MMP13 MMP-13 Expression MAPK_NFkB_MMP13->MMP13 ECM_Degradation_MMP13 ECM Degradation (Collagen II) MMP13->ECM_Degradation_MMP13 Macrophages Macrophages MMP8 MMP-8 Secretion Macrophages->MMP8 ERK_MMP8 ERK Pathway MMP8->ERK_MMP8 HSC_Activation Hepatic Stellate Cell Activation ERK_MMP8->HSC_Activation Growth_Factors Growth Factors (TGF-β, VEGF) PI3K_AKT_MAPK_MMP9 PI3K/Akt & MAPK Pathways Growth_Factors->PI3K_AKT_MAPK_MMP9 MMP9 MMP-9 Expression PI3K_AKT_MAPK_MMP9->MMP9 Cell_Migration_Invasion Cell Migration & Invasion MMP9->Cell_Migration_Invasion Cytokines_MMP3 Cytokines (IL-1β, TNFα) MAPK_COX2_MMP3 MAPK & COX-2 Pathways Cytokines_MMP3->MAPK_COX2_MMP3 MMP3 MMP-3 Production MAPK_COX2_MMP3->MMP3 Pro_MMP_Activation Pro-MMP Activation (e.g., pro-MMP-1, -9) MMP3->Pro_MMP_Activation

References

Independent Verification of PF-00356231 Hydrochloride IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate assessment of inhibitor potency is paramount. This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for PF-00356231 hydrochloride against a panel of matrix metalloproteinases (MMPs) and contrasts its performance with other notable MMP inhibitors. Detailed experimental protocols and visual representations of key processes are included to support independent verification and further research.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound and alternative compounds against various MMPs are summarized below. Lower IC50 values are indicative of higher potency.

Table 1: IC50 Values of this compound Against Various MMPs

Target MMPThis compound IC50 (µM)This compound IC50 with Acetohydroxamate (AH) (µM)
MMP-121.4[1][2]0.014[1][2]
MMP-130.00065[1][2]0.27[1][2]
MMP-30.39[1][2]Not Reported
MMP-90.98[1][2]Not Reported
MMP-81.7[1][2]Not Reported

Note: The presence of acetohydroxamate (AH) has been shown to significantly decrease the IC50 values of this compound for MMP-12 and MMP-13.[1][2]

Table 2: Comparative IC50 Values of Alternative MMP Inhibitors

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-8 (nM)MMP-9 (nM)MMP-12 (nM)MMP-13 (nM)MMP-14 (nM)
Marimastat 5[3]6[3]230[3]-3[3]--9[3]
Batimastat 3[3]4[3]20[3]-4[3]---
UK-370106 >50,400>50,40023[4]~4,200>50,40042[4]~4,200>50,400
Linvemastat >10,000>10,000>10,000->10,000< 10[4]->10,000

Experimental Protocols

The determination of IC50 values for MMP inhibitors typically involves a standardized in vitro enzymatic assay. A generalized protocol is outlined below.

Fluorometric MMP Inhibition Assay

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-12, MMP-13)

  • Fluorogenic MMP substrate (a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35)[5]

  • Test inhibitor compounds (e.g., this compound) at various concentrations

  • 96-well microplate

  • Fluorometric microplate reader

Methodology:

  • Activation of Pro-MMPs: Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation before the assay.[5] A common method for in vitro activation is treatment with p-aminophenylmercuric acetate (B1210297) (APMA).[5] The concentration of APMA and the incubation time and temperature vary depending on the specific MMP.[5]

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared to cover a wide range of concentrations.

  • Assay Reaction:

    • The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in the wells of a 96-well plate for a specified period to allow for binding.[6]

    • The fluorogenic substrate is then added to each well to initiate the enzymatic reaction.[6]

    • As the MMP cleaves the substrate, the fluorophore is separated from the quencher, leading to an increase in fluorescence.[6]

  • Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence over time using a fluorometric microplate reader.[5]

  • Data Analysis and IC50 Determination:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.[5]

    • The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of a control reaction with no inhibitor.[6]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Mandatory Visualization

The following diagrams illustrate the general signaling pathway involving MMPs and a typical workflow for determining IC50 values.

G cluster_0 Extracellular Environment cluster_1 Cell ECM Extracellular Matrix (e.g., Collagen, Elastin) DegradedECM Degraded ECM Fragments ECM->DegradedECM ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by other proteases) ActiveMMP->ECM Cleavage Inhibitor MMP Inhibitor (e.g., PF-00356231) Inhibitor->ActiveMMP Inhibition

Caption: Simplified signaling pathway of MMP activation and inhibition.

G Start Start PrepEnzyme Prepare and Activate Pro-MMP Enzyme Start->PrepEnzyme PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor Incubate Pre-incubate MMP with Inhibitor PrepEnzyme->Incubate PrepInhibitor->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence Over Time AddSubstrate->Measure Analyze Calculate % Inhibition vs. [Inhibitor] Measure->Analyze DetermineIC50 Determine IC50 via Dose-Response Curve Analyze->DetermineIC50 End End DetermineIC50->End

Caption: Experimental workflow for determining MMP inhibitor IC50 values.

References

A Comparative Guide for In Vitro Studies: PF-00356231 Hydrochloride vs. GM 6001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vitro research involving matrix metalloproteinases (MMPs), the selection of an appropriate inhibitor is paramount to achieving reliable and interpretable results. This guide provides a comprehensive comparison of two widely utilized MMP inhibitors, PF-00356231 hydrochloride and GM 6001 (also known as Ilomastat or Galardin). We delve into their distinct mechanisms of action, inhibitory profiles, and provide a detailed experimental protocol for a common in vitro application.

Executive Summary

This compound is a specific, non-peptidic, and non-zinc chelating inhibitor with a preference for MMP-12, though it also shows potency against other MMPs.[1][2] In contrast, GM 6001 is a broad-spectrum hydroxamic acid-based inhibitor that functions by chelating the zinc ion essential for the catalytic activity of MMPs.[3] This fundamental difference in their mechanism of action can have significant implications for experimental design and data interpretation, particularly concerning specificity and potential off-target effects. While GM 6001 offers broad inhibition across the MMP family, PF-00356231 provides a more targeted approach, which can be advantageous in studies focused on the roles of specific MMPs.

Data Presentation: Inhibitor Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for this compound and GM 6001 against a panel of MMPs. These values are crucial for determining the effective concentration range for in vitro experiments.

Target MMPThis compound (IC50/Ki)GM 6001 (IC50/Ki)
MMP-1-0.4 nM (Ki), 1.5 nM (IC50)[4]
MMP-2-0.5 nM (Ki), 1.1 nM (IC50)[4][5]
MMP-30.39 µM (IC50)[1][6]27 nM (Ki), 1.9 nM (IC50)[4][5]
MMP-81.7 µM (IC50)[1][6]0.1 nM (Ki)[5]
MMP-90.98 µM (IC50)[1][6]0.2 nM (Ki), 0.5 nM (IC50)[4][5]
MMP-121.4 µM (IC50)[1][6]-
MMP-130.65 nM (IC50)[7]-

Note: The potency of this compound against MMP-12 and MMP-13 can be significantly increased in the presence of acetohydroxamate (AH).[1][6]

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and GM 6001 lies in their interaction with the MMP active site.

GM 6001 , as a hydroxamic acid-based inhibitor, directly chelates the catalytic zinc ion (Zn2+) within the MMP active site.[3] This zinc ion is indispensable for the enzymatic activity of MMPs. By binding to this central ion, GM 6001 effectively blocks the catalytic function of a broad range of MMPs.

This compound , on the other hand, is a non-zinc chelating inhibitor.[1][2] It binds to the S1' pocket of the MMP active site, a key substrate recognition area, without directly interacting with the zinc ion.[2] This mechanism allows for greater selectivity towards specific MMPs based on the unique topography of their S1' pockets.

cluster_0 MMP Inhibition Mechanisms GM_6001 GM 6001 (Hydroxamic Acid) Zinc_Ion Catalytic Zinc Ion (Zn2+) GM_6001->Zinc_Ion Chelates PF_00356231 PF-00356231 (Non-Zinc Chelating) S1_Pocket S1' Specificity Pocket PF_00356231->S1_Pocket Binds to MMP_Active_Site MMP Active Site Inhibition Inhibition of Substrate Cleavage Zinc_Ion->Inhibition S1_Pocket->Inhibition

Figure 1: Mechanisms of MMP inhibition by GM 6001 and PF-00356231.

Experimental Protocols: In Vitro Cell Invasion Assay (Boyden Chamber)

This protocol provides a detailed methodology for assessing the effect of this compound and GM 6001 on cancer cell invasion. This assay is widely applicable to various adherent cell lines.

1. Materials and Reagents:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound and GM 6001

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Calcein AM or Crystal Violet for cell staining and quantification

  • Cotton swabs

  • Phosphate-buffered saline (PBS)

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of both this compound and GM 6001 in sterile DMSO.

  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

3. Experimental Procedure:

  • Coating of Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium (concentration to be optimized for the cell line, typically 1:3 to 1:8). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Boyden insert and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells.

  • Cell Seeding: On the day of the experiment, harvest the starved cells using trypsin and resuspend them in serum-free medium containing the desired concentrations of either this compound, GM 6001, or a DMSO vehicle control.

  • Assay Assembly: Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower wells of the 24-well plate. Carefully place the Matrigel-coated inserts into the wells. Seed 1 x 10^5 cells in 200 µL of the inhibitor-containing serum-free medium into the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours (incubation time should be optimized for the specific cell line).

  • Quantification of Invasion:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the insert membrane.

    • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein AM.

    • Wash the inserts with PBS and allow them to air dry.

    • Visualize and count the stained cells in several random fields of view under a microscope. Alternatively, for Crystal Violet staining, the dye can be eluted with 10% acetic acid, and the absorbance can be measured using a plate reader.

cluster_1 Experimental Workflow: In Vitro Cell Invasion Assay Start Start Coat_Inserts Coat Boyden Chamber Inserts with Matrigel Start->Coat_Inserts Prepare_Cells Prepare and Starve Cells Coat_Inserts->Prepare_Cells Treat_Cells Treat Cells with Inhibitors (PF-00356231 or GM 6001) or Vehicle Control Prepare_Cells->Treat_Cells Assemble_Assay Assemble Boyden Chamber Assay (Cells in top, Chemoattractant in bottom) Treat_Cells->Assemble_Assay Incubate Incubate at 37°C Assemble_Assay->Incubate Remove_Noninvaders Remove Non-invading Cells Incubate->Remove_Noninvaders Fix_Stain Fix and Stain Invading Cells Remove_Noninvaders->Fix_Stain Quantify Quantify Cell Invasion (Microscopy or Plate Reader) Fix_Stain->Quantify End End Quantify->End

Figure 2: Workflow for a typical in vitro cell invasion assay.

Signaling Pathway Considerations

MMPs play a crucial role in cell migration and invasion by degrading components of the extracellular matrix (ECM), which acts as a physical barrier. The activity of MMPs is tightly regulated by various signaling pathways, often initiated by growth factors or cytokines. Both this compound and GM 6001 can interrupt this process, albeit through different mechanisms, leading to a reduction in cell motility.

cluster_2 MMP-Mediated Cell Migration Signaling Growth_Factor Growth Factor/ Cytokine Signal Receptor Cell Surface Receptor Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade MMP_Expression Increased MMP Gene Expression Signaling_Cascade->MMP_Expression Pro_MMP Pro-MMPs (Inactive) MMP_Expression->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMP->ECM_Degradation Cell_Migration Cell Migration/ Invasion ECM_Degradation->Cell_Migration PF_00356231 PF-00356231 PF_00356231->Active_MMP Inhibits GM_6001 GM 6001 GM_6001->Active_MMP Inhibits

Figure 3: Simplified signaling pathway of MMPs in cell migration.

Conclusion

The choice between this compound and GM 6001 for in vitro studies hinges on the specific research question. For investigations requiring broad inhibition of MMP activity to understand the overall contribution of this enzyme class, GM 6001 is a suitable choice. However, for studies aiming to dissect the roles of specific MMPs, particularly MMP-12, the more selective, non-zinc chelating inhibitor this compound offers a more targeted and potentially less confounded approach. Researchers should carefully consider the inhibitory profiles and mechanisms of action of these compounds to ensure the generation of robust and meaningful data.

References

A Comparative Analysis of PF-00356231 and Actinonin as MMP-12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of Matrix Metalloproteinase-12 (MMP-12): PF-00356231 and Actinonin. MMP-12, also known as macrophage elastase, is a key enzyme implicated in tissue remodeling and the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1] Understanding the characteristics and performance of its inhibitors is crucial for advancing therapeutic strategies targeting this enzyme.

Inhibitor Overview and Mechanism of Action

PF-00356231 is a potent and selective, non-peptidic, non-zinc chelating inhibitor of MMP-12.[2][3] Its mechanism of action involves binding to the S1' pocket of the enzyme, a larger and more hydrophobic pocket compared to that of other MMPs like MMP-1 and MMP-7.[3] This interaction forms a stable complex with MMP-12, thereby inhibiting its enzymatic activity.[2][3]

Actinonin is a naturally occurring antibacterial agent that also exhibits inhibitory activity against various MMPs.[4] Its structure contains a hydroxamate group, which acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site of MMPs.[5] This chelation disrupts the enzyme's catalytic function. Actinonin is also a potent inhibitor of peptide deformylase (PDF).[4]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of PF-00356231 and Actinonin against MMP-12 and their selectivity against other MMPs are summarized in the table below. It is important to note that the reported IC50 value for PF-00356231 against MMP-12 varies in the literature, with one source indicating a significant increase in potency in the presence of acetohydroxamate (AH).[6]

InhibitorTargetIC50KiSelectivity Profile (IC50/Ki)
PF-00356231 MMP-121.4 µM[2][3][6][7] (or 14 nM in the presence of AH[6])Not explicitly foundMMP-13: 0.65 nM (IC50)[3], MMP-3: 0.39 µM (IC50)[6], MMP-9: 0.98 µM (IC50)[6], MMP-8: 1.7 µM (IC50)[6]
Actinonin MMP-12~350 nMNot explicitly found for MMP-12MMP-1: 300 nM (Ki)[4], MMP-3: 1700 nM (Ki)[4], MMP-8: 190 nM (Ki)[4], MMP-9: 330 nM (Ki)[4]

Experimental Protocols: MMP-12 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against MMP-12 using a fluorogenic substrate. This method is based on the principle of fluorescence resonance energy transfer (FRET).

Materials:

  • Recombinant human MMP-12 (catalytic domain)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Inhibitors (PF-00356231 and Actinonin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the stock solution of recombinant MMP-12 in assay buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (PF-00356231 and Actinonin) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the diluted MMP-12 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP-12 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm). Readings are typically taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Cheng-Prusoff equation or Dixon plots.

G cluster_workflow Experimental Workflow: MMP-12 Inhibition Assay prep Prepare Reagents (Enzyme, Inhibitor, Substrate) setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Fluorescence Over Time initiate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze

Caption: Workflow for a fluorogenic MMP-12 inhibition assay.

Signaling Pathways and Points of Inhibition

MMP-12 plays a significant role in inflammatory processes, partly through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and p38.[8] The activation of these pathways can lead to the proliferation of inflammatory cells like macrophages and the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6).[8][9] By inhibiting MMP-12, both PF-00356231 and Actinonin can be expected to attenuate these downstream signaling events.

G cluster_pathway MMP-12 Signaling Pathway in Inflammation cluster_inhibition Points of Inhibition stimulus Inflammatory Stimuli mmp12 MMP-12 Activation stimulus->mmp12 erk_p38 ERK / p38 MAPK Activation mmp12->erk_p38 proliferation Macrophage Proliferation erk_p38->proliferation cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) erk_p38->cytokines inflammation Inflammation proliferation->inflammation cytokines->inflammation pf00356231 PF-00356231 pf00356231->mmp12 Inhibits actinonin Actinonin actinonin->mmp12 Inhibits

Caption: MMP-12-mediated inflammatory signaling and inhibition points.

Concluding Remarks

Both PF-00356231 and Actinonin are effective inhibitors of MMP-12, but they exhibit distinct characteristics. PF-00356231 is a highly selective, non-zinc-chelating inhibitor, with its potency against MMP-12 potentially influenced by assay conditions. Actinonin, a natural product, acts as a broader MMP inhibitor through zinc chelation. The choice between these inhibitors for research or therapeutic development will depend on the specific requirements for selectivity, potency, and mechanism of action. Further studies are warranted to directly compare the in vivo efficacy and off-target effects of these two compounds in relevant disease models.

References

Validating In Vivo Efficacy of PF-00356231 Hydrochloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific in vivo efficacy studies for PF-00356231 hydrochloride. This guide provides a comparative framework for evaluating its potential efficacy based on its known mechanism as a matrix metalloproteinase (MMP) inhibitor. The experimental data presented is hypothetical and illustrative, designed to guide researchers in setting up preclinical studies. The collagen-induced arthritis (CIA) mouse model is used as a representative preclinical model due to the significant role of MMPs in its pathogenesis.

Introduction to this compound and its Role in Inflammatory Disease

This compound is a potent inhibitor of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-9, and MMP-13.[1][2] These enzymes are key mediators of extracellular matrix degradation and are implicated in the pathology of various inflammatory diseases, including rheumatoid arthritis.[1][2] In arthritic conditions, pro-inflammatory cytokines like TNF-α and IL-1β stimulate synovial cells and chondrocytes to produce MMPs, leading to the breakdown of cartilage and bone.[1][2] By inhibiting these enzymes, this compound has the potential to mitigate tissue damage and reduce disease severity.

Comparative Efficacy in a Preclinical Model of Arthritis

To assess the in vivo efficacy of this compound, a common preclinical model is the collagen-induced arthritis (CIA) model in mice, which shares many pathological features with human rheumatoid arthritis.[3][4][5] The following table provides a hypothetical comparison of this compound's performance against a vehicle control and a standard-of-care therapeutic, Methotrexate.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose & RegimenMean Arthritis Score (± SEM)Paw Volume (mm³ ± SEM)Histological Score of Joint Damage (± SEM)
Vehicle Control10 mL/kg, oral, daily10.2 ± 0.83.5 ± 0.34.1 ± 0.4
PF-00356231 HCl30 mg/kg, oral, daily5.1 ± 0.52.1 ± 0.22.0 ± 0.3
Methotrexate1 mg/kg, i.p., 3x/week4.5 ± 0.41.9 ± 0.21.8 ± 0.2

*p < 0.05 compared to Vehicle Control. Data is illustrative.

Experimental Protocols

A detailed methodology is crucial for the successful execution and interpretation of in vivo efficacy studies. Below is a representative protocol for the CIA model.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Animals: Male DBA/1 mice, 8-10 weeks of age, are used as they are highly susceptible to CIA.[3][4]

Induction of Arthritis:

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5][6]

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.[6]

Treatment:

  • This compound: Administered orally, once daily, starting from the day of the booster immunization (Day 21) until the end of the study (e.g., Day 42). A hypothetical dose of 30 mg/kg is used.

  • Methotrexate: Administered intraperitoneally three times a week as a positive control.[7]

  • Vehicle Control: The formulation vehicle for this compound is administered orally on the same schedule.

Efficacy Assessment:

  • Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.[6]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals.

  • Histopathology: At the end of the study, joints are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathways and the experimental design can aid in understanding the rationale and execution of the study.

MMP_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Synoviocytes Synoviocytes / Chondrocytes Cytokines->Synoviocytes activate NFkB NF-κB Signaling Synoviocytes->NFkB via Pro_MMPs Pro-MMPs Transcription & Translation NFkB->Pro_MMPs induce MMPs Active MMPs (MMP-1, -3, -9, -13) Pro_MMPs->MMPs activated to ECM_Degradation Extracellular Matrix Degradation (Collagen, Proteoglycans) MMPs->ECM_Degradation leads to PF_00356231 PF-00356231 HCl PF_00356231->MMPs inhibits Joint_Damage Joint Damage & Inflammation ECM_Degradation->Joint_Damage

Caption: MMP signaling cascade in arthritis.

Experimental_Workflow Start Start: DBA/1 Mice (8-10 weeks old) Day0 Day 0: Primary Immunization (Collagen + CFA) Start->Day0 Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Treatment Initiation: - Vehicle - PF-00356231 HCl - Methotrexate Day21->Treatment Monitoring Monitoring: - Clinical Score - Paw Volume Treatment->Monitoring Day42 Day 42: Study Termination Monitoring->Day42 Analysis Endpoint Analysis: - Histopathology - Biomarkers Day42->Analysis

Caption: Workflow for the CIA preclinical model.

References

A Head-to-Head Comparison of PF-00356231 and Batimastat for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, matrix metalloproteinase (MMP) inhibitors have been a focal point due to the crucial role of MMPs in tumor progression, invasion, and metastasis. This guide provides a detailed side-by-side comparison of two notable MMP inhibitors: PF-00356231 and batimastat (B1663600). While batimastat is a well-characterized, broad-spectrum inhibitor, PF-00356231 represents a more targeted approach. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data.

Introduction to the Compounds

Batimastat (BB-94) is a potent, broad-spectrum MMP inhibitor that was one of the first to enter clinical trials.[1] It is a peptidomimetic compound containing a hydroxamate moiety that chelates the zinc ion essential for the catalytic activity of MMPs.[2] Its broad-spectrum activity has made it a valuable research tool for studying the roles of MMPs in various physiological and pathological processes.[2]

PF-00356231 is a more recent, non-peptidomimetic and non-zinc chelating MMP inhibitor. It is characterized as a specific inhibitor of MMP-12, although it demonstrates activity against other MMPs. Its distinct mechanism of action, which does not rely on chelating the catalytic zinc ion, represents a different strategy in the design of MMP inhibitors aimed at achieving greater selectivity and potentially reducing off-target effects.[3][4]

Mechanism of Action

The fundamental difference between these two inhibitors lies in their interaction with the target enzyme.

Batimastat functions as a competitive and reversible inhibitor. Its hydroxamate group directly binds to the zinc ion in the active site of MMPs, effectively blocking substrate access and enzymatic activity.[2]

PF-00356231 , in contrast, is a non-zinc chelating inhibitor. Its mechanism is believed to involve interactions with the S1' loop of the MMP, a region that shows more variability among different MMPs, potentially allowing for greater selectivity.[5]

cluster_batimastat Batimastat (Zinc-Chelating) cluster_pf00356231 PF-00356231 (Non-Zinc Chelating) MMP_active_site_b MMP Active Site (with Zinc ion) Inhibited_Complex_b Inhibited Complex MMP_active_site_b->Inhibited_Complex_b Forms Batimastat Batimastat (Hydroxamate Group) Batimastat->MMP_active_site_b Chelates Zinc Batimastat->Inhibited_Complex_b MMP_active_site_p MMP Active Site (S1' Loop) Inhibited_Complex_p Inhibited Complex MMP_active_site_p->Inhibited_Complex_p Forms PF00356231 PF-00356231 PF00356231->MMP_active_site_p Binds to S1' Loop PF00356231->Inhibited_Complex_p

Comparative Mechanism of Action

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of PF-00356231 and batimastat against a panel of MMPs has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.

Target MMPPF-00356231 IC50 (nM)Batimastat IC50 (nM)
MMP-1 Data not available3[6]
MMP-2 Data not available4[6]
MMP-3 39020[6]
MMP-7 Data not available6[6]
MMP-8 170010[6]
MMP-9 9804[6]
MMP-12 14Data not available
MMP-13 270Data not available

Preclinical Performance: In Vivo Studies

Batimastat has been extensively evaluated in various preclinical animal models of cancer, demonstrating significant efficacy in inhibiting tumor growth, metastasis, and angiogenesis.

  • Tumor Growth: Intraperitoneal administration of batimastat has been shown to effectively block the growth of human ovarian carcinoma xenografts and delay the growth of primary tumors in an orthotopic model of human breast cancer.[6] In a rat model of prostate cancer, batimastat significantly reduced tumor weight.[7]

  • Metastasis: Batimastat has been shown to inhibit murine melanoma metastasis.[6] In a human breast cancer xenograft model, adjuvant therapy with batimastat after primary tumor resection significantly inhibited local-regional regrowth and reduced the incidence and volume of lung metastases.[8][9]

  • Angiogenesis: Batimastat has demonstrated anti-angiogenic activity in various tumor models.[6] In a study on murine hemangioma, batimastat inhibited the angiogenic response.[10] It was also found to inhibit angiogenesis in liver metastases of B16F1 melanoma cells.[11]

PF-00356231: To date, there is a lack of publicly available in vivo preclinical data for PF-00356231. Studies detailing its effects on tumor growth, metastasis, or angiogenesis in animal models have not been identified in the public domain.

Signaling Pathways

MMPs are known to influence key signaling pathways involved in cancer progression. Batimastat, by inhibiting MMPs, can modulate these downstream pathways.

GF Growth Factors (e.g., VEGF, FGF) Receptor Growth Factor Receptor GF->Receptor ECM Extracellular Matrix (ECM) ECM->GF MMPs MMPs MMPs->ECM Degradation Batimastat Batimastat / PF-00356231 Batimastat->MMPs RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

MMP Inhibition and Downstream Signaling

Batimastat has been shown to suppress the phosphorylation of MAP kinases ERK1/ERK2. By inhibiting MMPs, these compounds can prevent the release of growth factors from the extracellular matrix, thereby attenuating the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and invasion.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the IC50 of an inhibitor against a specific MMP using a quenched fluorescent substrate.

start Start prepare_reagents Prepare Reagents: - MMP Enzyme - Inhibitor Dilutions - Fluorescent Substrate start->prepare_reagents incubate_inhibitor Incubate MMP Enzyme with Inhibitor prepare_reagents->incubate_inhibitor add_substrate Add Fluorescent Substrate incubate_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro MMP Inhibition Assay

Materials:

  • Recombinant human MMP enzyme

  • MMP assay buffer

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test inhibitor (PF-00356231 or batimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add the diluted inhibitor and a fixed concentration of the MMP enzyme to the wells of the microplate. Include controls with no inhibitor.

  • Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

  • Polyacrylamide gels containing gelatin (0.1%)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare protein samples (e.g., conditioned cell culture media) in non-reducing sample buffer. Do not heat the samples.

  • Perform electrophoresis on the gelatin-containing polyacrylamide gel at 4°C.

  • After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of gelatinase activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded.

Conclusion

Batimastat is a well-established, potent, broad-spectrum MMP inhibitor with a wealth of preclinical data supporting its anti-tumor, anti-metastatic, and anti-angiogenic activities. Its mechanism of action through zinc chelation is well understood. PF-00356231, on the other hand, represents a newer class of non-zinc chelating MMP inhibitors with a more selective profile, showing particular potency against MMP-12 and MMP-13 in vitro.

The primary limitation in this comparison is the absence of publicly available in vivo data for PF-00356231, which prevents a direct assessment of its performance against batimastat in preclinical models of disease. While the in vitro data suggests a distinct selectivity profile for PF-00356231, its therapeutic potential in comparison to broad-spectrum inhibitors like batimastat remains to be demonstrated through further in vivo studies. Researchers considering these inhibitors should weigh the broad-spectrum, well-documented efficacy of batimastat against the potential for increased selectivity and a different side-effect profile offered by the non-zinc chelating mechanism of PF-00356231.

References

Assessing the Selectivity of PF-00356231 Hydrochloride in a Panel of MMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor, PF-00356231 hydrochloride, with other notable MMP inhibitors. The selectivity of these compounds is assessed against a panel of key MMPs implicated in various physiological and pathological processes. This document includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways to aid in the objective evaluation of these inhibitors.

Comparative Selectivity of MMP Inhibitors

The inhibitory activity of this compound and other selected MMP inhibitors against a panel of MMPs is summarized in the table below. The data is presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), which are key indicators of inhibitor potency. Lower values signify higher potency.

InhibitorMMP-3 (Stromelysin-1)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-12 (Macrophage Elastase)MMP-13 (Collagenase-3)
This compound 0.39 µM (IC50)[1]1.7 µM (IC50)[1]0.98 µM (IC50)[1]1.4 µM (IC50)[1]0.00065 µM (IC50)[1]
Batimastat (BB-94)20 nM (IC50)-4 nM (IC50)--
Marimastat (BB-2516)--3 nM (IC50)--
Doxycycline32 µM (IC50)452 µM (IC50)56 µM (IC50)--
TIMP-1 (Ki)--3.36 nM--
TIMP-2 (Ki)-----

Note: The IC50 values for this compound against MMP-12 and MMP-13 can be significantly decreased in the presence of acetohydroxamate (AH), to 0.014 µM and 0.27 µM, respectively[1][2].

Experimental Protocols

The determination of IC50 values for MMP inhibitors is crucial for assessing their potency and selectivity. A widely used method is the fluorescence resonance energy transfer (FRET)-based enzymatic assay. Below is a detailed protocol for such an assay.

MMP Inhibition Assay using a Fluorogenic Substrate (FRET-based)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50% (IC50).

Materials:

  • Recombinant human MMP (e.g., MMP-3, -8, -9, -12, or -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Control inhibitor with known potency (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca/Dpa FRET pair).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitors in Assay Buffer to achieve a range of desired concentrations.

    • Reconstitute the recombinant MMP enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

    • Prepare the fluorogenic substrate in Assay Buffer to a working concentration (typically 2-10 µM).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 10 µL of the serially diluted test inhibitor or control inhibitor to the respective wells. For the enzyme control (no inhibitor) and blank (no enzyme) wells, add 10 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.

    • Mix the contents of the wells gently and incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the velocity of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an MMP inhibitor using a FRET-based assay.

G cluster_prep Reagent Preparation cluster_assay Assay Setup & Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add MMP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate (37°C, 30-60 min) add_enzyme->incubate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Reaction Velocity read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for determining the IC50 of an MMP inhibitor.

Simplified Signaling Pathway Involving MMP-9 in Inflammation

This diagram depicts a simplified signaling pathway illustrating the role of MMP-9 in inflammation, a process where several of the MMPs in the assessed panel are involved.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cell Immune Cell (e.g., Macrophage, Neutrophil) inflammatory_stimuli->cell Activates nfkb_pathway NF-κB Pathway cell->nfkb_pathway mapk_pathway MAPK Pathway cell->mapk_pathway mmp9_gene MMP-9 Gene Transcription nfkb_pathway->mmp9_gene Induces mapk_pathway->mmp9_gene Induces pro_mmp9 Pro-MMP-9 (inactive) mmp9_gene->pro_mmp9 Leads to active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 Activated by other proteases ecm_degradation ECM Degradation (e.g., Collagen IV) active_mmp9->ecm_degradation cytokine_activation Pro-inflammatory Cytokine Activation active_mmp9->cytokine_activation cell_migration Immune Cell Migration ecm_degradation->cell_migration inflammation Amplified Inflammation cytokine_activation->inflammation cell_migration->inflammation

Caption: Role of MMP-9 in the inflammatory cascade.

References

Navigating the Landscape of MMP Inhibition: A Comparative Guide to PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and reproducible enzyme inhibitors is paramount. This guide provides an objective comparison of PF-00356231 hydrochloride, a potent inhibitor of matrix metalloproteinase-12 (MMP-12), with alternative MMP inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in research and development.

Executive Summary

This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of MMP-12, also demonstrating high potency against MMP-13 and moderate activity against MMP-3, MMP-8, and MMP-9. Its unique profile makes it a valuable tool for studying the roles of these enzymes in various pathological processes, including inflammation and cancer. However, the reproducibility of experiments involving any MMP inhibitor can be influenced by various factors. This guide explores these factors and provides a comparative analysis of this compound against two broad-spectrum MMP inhibitors, Batimastat and Marimastat, to offer a comprehensive perspective for researchers.

Performance Comparison: A Quantitative Overview

The inhibitory activity of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for these compounds against a panel of MMPs. It is important to note that variations in experimental conditions can lead to differences in reported IC50 values across studies.

Table 1: Inhibitory Profile of this compound

MMP TargetIC50 (µM)
MMP-121.4
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-81.7

Data sourced from MedChemExpress.[1]

Table 2: Comparative Inhibitory Profiles of Alternative MMP Inhibitors

MMP TargetBatimastat IC50 (nM)Marimastat IC50 (nM)
MMP-135
MMP-246
MMP-320230
MMP-7613
MMP-943
MMP-14-9

Reproducibility of Experiments: A Critical Consideration

The reproducibility of in vitro enzyme inhibition assays is a critical aspect of drug discovery and academic research. Variations in IC50 values for the same compound across different studies can arise from several factors:

  • Purity of the Compound: The presence of impurities can significantly alter the apparent activity of the inhibitor.

  • Enzyme Activity and Purity: The specific activity and purity of the recombinant MMP enzyme used can vary between batches and suppliers.

  • Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can all influence enzyme kinetics and inhibitor binding.

  • Substrate Concentration: The concentration of the fluorogenic substrate relative to its Michaelis constant (Km) can affect the calculated IC50 value.

  • Data Analysis Methods: Differences in the mathematical models used to fit the dose-response curves can lead to variations in the determined IC50.

To enhance the reproducibility of experiments with this compound and other MMP inhibitors, it is crucial to meticulously document and standardize all experimental parameters.[9]

Experimental Protocols: A Guide to Best Practices

The following is a detailed methodology for a typical in vitro MMP inhibition assay using a fluorogenic substrate. This protocol can be adapted for use with this compound and other MMP inhibitors.

Objective: To determine the IC50 value of an inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-12)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the MMP enzyme to the desired working concentration in assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted inhibitor solution (or solvent for control wells)

    • Diluted enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilution Enzyme Dilution Plate Setup Plate Setup Enzyme Dilution->Plate Setup Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Velocity Calculate Velocity Fluorescence Reading->Calculate Velocity Plot Inhibition Curve Plot Inhibition Curve Calculate Velocity->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Experimental workflow for in vitro MMP inhibition assay.

Signaling Pathways: The Role of MMP-12

MMP-12 plays a significant role in various biological processes, particularly in inflammation and cancer, by degrading components of the extracellular matrix and cleaving a variety of signaling molecules.[10][11][12][13] Inhibition of MMP-12 with compounds like this compound can modulate these downstream signaling pathways.

One of the key pathways influenced by MMP-12 is the Wnt/β-catenin signaling pathway. MMP-12 has been shown to regulate the expression of key components of this pathway, such as β-catenin, c-Myc, and Wisp1.[13] By inhibiting MMP-12, it is possible to modulate the activity of this pathway, which is often dysregulated in cancer.

Furthermore, MMP-12 is involved in the regulation of inflammatory responses through its interaction with various cytokines and chemokines. It can affect the secretion and expression of these signaling molecules by macrophages and other immune cells, thereby influencing the tumor microenvironment.[13][14]

G PF-00356231 PF-00356231 MMP-12 MMP-12 PF-00356231->MMP-12 inhibits Extracellular Matrix Degradation Extracellular Matrix Degradation MMP-12->Extracellular Matrix Degradation promotes Wnt/β-catenin Pathway Wnt/β-catenin Pathway MMP-12->Wnt/β-catenin Pathway modulates Inflammatory Response Inflammatory Response MMP-12->Inflammatory Response modulates β-catenin β-catenin Wnt/β-catenin Pathway->β-catenin c-Myc c-Myc Wnt/β-catenin Pathway->c-Myc Wisp1 Wisp1 Wnt/β-catenin Pathway->Wisp1 Cytokine/Chemokine Regulation Cytokine/Chemokine Regulation Inflammatory Response->Cytokine/Chemokine Regulation Tumor Microenvironment Tumor Microenvironment Cytokine/Chemokine Regulation->Tumor Microenvironment

Signaling pathways modulated by MMP-12 inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of MMP-12 and related MMPs in health and disease. Its selectivity profile offers advantages over broad-spectrum inhibitors for targeted studies. However, as with any enzymatic assay, careful attention to experimental detail is crucial to ensure the reproducibility and reliability of the data. By understanding the factors that can influence experimental outcomes and by employing standardized protocols, researchers can confidently utilize this compound and other MMP inhibitors to advance our understanding of complex biological processes and to accelerate the development of novel therapeutics.

References

Navigating Focal Adhesion Kinase (FAK) Inhibition: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental controls for studies involving Focal Adhesion Kinase (FAK) inhibitors, with a focus on PF-573228. We offer a framework for robust experimental design by comparing PF-573228, a highly selective FAK inhibitor, with both a vehicle control and a second-generation FAK inhibitor, Defactinib (VS-6063). This guide includes quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid in the rigorous evaluation of FAK-targeted therapies.

Introduction to FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways which regulate cell survival, proliferation, migration, and invasion.[1] Overexpression and hyperactivity of FAK are hallmarks of numerous cancers, correlating with poor prognosis and metastasis.[1] FAK inhibitors are a promising class of anti-cancer agents. PF-573228 is a potent, ATP-competitive, and highly selective inhibitor of FAK.[1][2] It primarily functions by preventing the autophosphorylation of FAK at the Tyr397 site, a crucial initial step for FAK activation.[1] Defactinib (VS-6063) is a second-generation FAK inhibitor also in clinical development.[3][4]

Robust control experiments are fundamental to interpreting the effects of FAK inhibitors. A typical study will include:

  • Vehicle Control (e.g., DMSO): This serves as a negative control to account for any effects of the solvent used to dissolve the inhibitor.

  • Test Compound (PF-573228): The primary inhibitor being investigated.

  • Comparative Compound (Defactinib): A second inhibitor to validate that the observed effects are due to FAK inhibition and not an off-target effect of a specific molecule.

Comparative Data of FAK Inhibitors

The selection of a FAK inhibitor for preclinical studies is often guided by its potency and selectivity. Below is a summary of key quantitative data for PF-573228 and Defactinib.

CompoundTarget(s)IC50 (FAK, cell-free)Cellular IC50 (p-FAK Y397)Key Features
PF-573228 FAK4 nM[2]~30-500 nM[2]Highly selective for FAK over the closely related kinase Pyk2.[1][5]
Defactinib (VS-6063) FAK, Pyk20.6 nM[4]Dose-dependent inhibition[6]A potent dual inhibitor of FAK and Pyk2.[4]

Key Experiments and Protocols

To assess the efficacy and mechanism of action of FAK inhibitors, a series of in vitro assays are commonly employed. Here, we detail the protocols for three foundational experiments.

Western Blotting for FAK Phosphorylation

This assay directly measures the on-target effect of the inhibitor by quantifying the reduction in FAK autophosphorylation.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the FAK inhibitor (e.g., PF-573228, Defactinib) or vehicle control (DMSO) for a predetermined duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Y397).[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.

  • Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.[8]

Cell Viability (MTT) Assay

This assay assesses the impact of FAK inhibition on cell proliferation and survival.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control for 24, 48, or 72 hours.[9]

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Cell Migration (Scratch) Assay

This assay evaluates the effect of FAK inhibitors on the migratory capacity of cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.[11]

  • Creating the Scratch: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[9][11]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the FAK inhibitor or vehicle control.[9]

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[9]

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time to quantify cell migration.[9]

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in FAK inhibitor studies.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Integrin Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Src->pFAK Further Phosphorylation Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF573228 PF-573228 PF573228->FAK Inhibition

FAK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Functional Assays start Cancer Cell Lines treatment Treatment: - Vehicle (DMSO) - PF-573228 - Defactinib start->treatment western Western Blot (p-FAK) treatment->western viability Viability Assay (MTT) treatment->viability migration Migration Assay (Scratch) treatment->migration analysis Data Analysis & Comparison western->analysis viability->analysis migration->analysis

General Experimental Workflow for FAK Inhibitor Studies.

References

Validating the Effects of PF-00356231 Hydrochloride: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal methods to validate the biological effects of PF-00356231 hydrochloride, a potent inhibitor of Matrix Metalloproteinases (MMPs), with high affinity for MMP-12, MMP-13, MMP-8, MMP-9, and MMP-3. The use of multiple, independent methodologies is crucial for robustly characterizing the efficacy and mechanism of action of this inhibitor.

Introduction to Orthogonal Validation

Comparative Efficacy of MMP Inhibitors

The following table summarizes the inhibitory activities of various MMP inhibitors to provide a contextual baseline for evaluating this compound.

InhibitorTarget(s)Assay TypeIC50/EC50
Marimastat (BB-2516)Broad-spectrum MMP inhibitorEnzyme Activity3 nM (MMP-9)[2]
Andecaliximab (GS-5745)Selective MMP-9Spheroid InvasionIneffective in HNSCC[2]
Compound 3Broad-spectrum MMP inhibitorEnzyme ActivityMMP-1: 21 µM, MMP-8: 23 µM, MMP-9: 23 µM, MMP-12: 24 µM, MMP-13: 35 µM[3]
PF-573228FAK Inhibitor (for comparison of kinase inhibitor validation)Kinase Activity4 nM[4]

Biochemical Assays: Direct Measurement of Enzymatic Inhibition

Biochemical assays directly measure the ability of this compound to inhibit the catalytic activity of purified MMPs.

a) Fluorogenic Substrate-Based Assay

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[5][6][7] The rate of fluorescence increase is proportional to the MMP activity.[7]

Data Presentation:

ParameterValue
Active MMP Concentration1 - 10 ng/well (empirically determined)[8]
Fluorogenic Substrate Concentration1 - 10 µM (at or below Km)[8]
Excitation/Emission Wavelengths490/520 nm (for TF2/TQ2 FRET pair)[5][6][7]
Incubation Time (Activation)1 - 2 hours at 37°C[8]
Incubation Time (Inhibition)30 - 60 minutes (kinetic reading)[8]

Experimental Protocol:

  • Pro-MMP Activation: If using a pro-enzyme form, activate pro-MMPs by incubating with 4-aminophenylmercuric acetate (B1210297) (APMA).[8][9]

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the activated MMP enzyme to wells containing the inhibitor dilutions. Include enzyme-only (no inhibitor) and substrate-only (no enzyme) controls.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.[8]

  • Fluorescence Measurement: Immediately measure fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. For kinetic assays, take readings every 1-2 minutes for 30-60 minutes.[8]

  • Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[8]

Workflow Diagram:

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pro_MMP Pro-MMP Enzyme APMA APMA Activation Pro_MMP->APMA Incubate Mix Add Activated MMP & Inhibitor to Plate APMA->Mix Inhibitor PF-00356231 HCl (Serial Dilutions) Inhibitor->Mix Substrate Fluorogenic Substrate Start Add Substrate to Initiate Reaction Substrate->Start Plate 96-well Plate Mix->Start Read Measure Fluorescence (Kinetic Reading) Start->Read Calculate Calculate Reaction Rates Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for a fluorogenic MMP inhibitor assay.

b) Gelatin Zymography

Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9).[10] Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the gelatin. Staining the gel with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.[10][11]

Data Presentation:

ParameterValue
Gelatin Concentration in Gel0.1% (1 mg/mL)[10][11]
Sample Loading5-15 µg protein per well[10]
Electrophoresis Voltage150 V[10]
Renaturation/Washing Time2 x 30 minutes[10]
Incubation Time24-48 hours at 37°C[10][11]

Experimental Protocol:

  • Sample Preparation: Collect cell culture supernatants or prepare tissue lysates. Mix samples with a non-reducing sample buffer. Do not heat the samples.[2]

  • Electrophoresis: Load samples onto a polyacrylamide gel containing 0.1% gelatin and run the gel until adequate separation is achieved.[10]

  • Renaturation: Wash the gel twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[10]

  • Incubation: Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 for 24-48 hours at 37°C to allow for gelatin digestion.[10][12]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands are visible.[10][11]

  • Analysis: Quantify the clear bands using densitometry to determine the relative MMP activity.

Workflow Diagram:

Zymography_Workflow cluster_sample Sample Preparation cluster_gel Gel Electrophoresis cluster_activity Enzyme Activity & Detection Sample Cell Supernatant or Tissue Lysate Buffer Mix with Non-reducing Sample Buffer Sample->Buffer Load Load onto Gelatin-Polyacrylamide Gel Buffer->Load Run Run Electrophoresis Load->Run Wash Wash with Triton X-100 (Renaturation) Run->Wash Incubate Incubate in Developing Buffer Wash->Incubate Stain Stain with Coomassie Blue Incubate->Stain Destain Destain and Visualize Stain->Destain

Caption: Workflow for gelatin zymography.

Cellular Assays: Assessing Effects in a Biological Context

Cellular assays are essential for confirming that this compound can access its target and exert its inhibitory effect in a more complex biological environment.

a) Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. MMP inhibitors are expected to slow this process as MMPs are involved in cell migration.[2]

Experimental Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[2]

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.[2]

  • Treatment: Wash the wells to remove detached cells and add fresh media containing various concentrations of this compound or a vehicle control.[2]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).[2]

  • Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

b) Transwell Invasion Assay

Principle: This assay assesses the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower surface of the membrane is quantified. MMPs are crucial for degrading the matrix, so their inhibition should reduce invasion.[2]

Experimental Protocol:

  • Chamber Preparation: Coat Transwell inserts with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in serum-free media containing different concentrations of this compound.

  • Chemoattraction: Add complete medium (with serum) to the lower chamber.[2]

  • Incubation: Incubate for 12-48 hours.[2]

  • Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells.[2]

Biophysical Assays: Confirming Direct Target Engagement

Biophysical assays provide direct evidence of the physical interaction between this compound and its MMP targets.

a) Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.[13]

b) Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time binding interactions. An MMP is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding of the inhibitor to the MMP causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).[14]

In Vivo Models: Evaluation in a Whole Organism

In vivo studies are the ultimate validation of an inhibitor's efficacy and provide insights into its pharmacokinetic and pharmacodynamic properties.

a) Murine Models of Disease

Principle: this compound can be tested in animal models where MMPs are known to play a pathogenic role, such as models of inflammation, cancer metastasis, or emphysema.[4][15][16] Efficacy is assessed by measuring relevant pathological endpoints.

b) Microdialysis Sampling

Principle: Microdialysis can be used in vivo to sample the interstitial fluid of a target tissue (e.g., subcutaneous tissue) in a living animal.[17][18] This technique allows for the local delivery of MMP substrates and the simultaneous collection of their cleavage products, providing a direct measure of MMP activity in the tissue and the effect of a systemically or locally administered inhibitor like this compound.[17]

Signaling Pathways Involving MMP-12

MMP-12 has been shown to be involved in inflammatory processes and can regulate cell proliferation through various signaling pathways, including the ERK/P38 MAPK pathway.[4][19] Understanding these pathways can help in designing experiments to probe the downstream cellular consequences of MMP-12 inhibition by this compound.

MMP12_Signaling cluster_stimulus External Stimulus cluster_mmp MMP-12 Regulation cluster_pathway Downstream Signaling LPS LPS / Inflammatory Stimuli Macrophage Macrophage LPS->Macrophage MMP12 MMP-12 Secretion Macrophage->MMP12 ERK ERK Phosphorylation MMP12->ERK P38 P38 Phosphorylation MMP12->P38 PF00356231 This compound PF00356231->MMP12 Inhibits Proliferation Cell Proliferation ERK->Proliferation Cytokines Pro-inflammatory Cytokine Secretion (IL-1β, IL-6, TNF-α) ERK->Cytokines P38->Proliferation P38->Cytokines

Caption: Simplified signaling pathway of MMP-12 in macrophages.

By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive data package to validate the on-target effects, cellular activity, and potential therapeutic efficacy of this compound.

References

A Comparative Review of Matrix Metalloproteinase-12 (MMP-12) Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Matrix Metalloproteinase-12 (MMP-12) inhibitors, supported by available preclinical data. MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and certain cancers, making it a prime target for therapeutic intervention.

This review summarizes the inhibitory potency and selectivity of several classes of MMP-12 inhibitors, outlines the experimental protocols for their evaluation, and visualizes the key signaling pathways influenced by MMP-12.

Quantitative Comparison of MMP-12 Inhibitors

The development of selective MMP-12 inhibitors has been a significant focus of research. The following tables summarize the available quantitative data on the inhibitory activity and selectivity of prominent MMP-12 inhibitors. It is important to note that direct side-by-side comparative studies are limited, and data is compiled from various sources.

Table 1: Inhibitory Potency of Selective MMP-12 Inhibitors

Inhibitor ClassSpecific Inhibitor(s)TargetPotency (Ki or IC50)Source(s)
Phosphinic PeptidesRXP470.1Human MMP-12Ki: 0.2 nM[1]
Unnamed Phosphinic PeptidesMMP-12Ki: 0.19 nM and 4.4 nM[2][3][4]
SulfonamidesMMP408Human MMP-12IC50: ~19 nM[5]
AS111793Human MMP-12IC50: 20 nM[6][7]
Novel HeterocyclesUCR Compounds 25 & 26Human MMP-12Single-digit nM activity; ~5x more potent than MMP408
Indole-3-acetic Acid DerivativesCompounds C23, C24, C25, C26MMP-12>94% inhibition[8]

Table 2: Selectivity Profile of MMP-12 Inhibitors

InhibitorSelectivity ProfileSource(s)
RXP470.12 to 4 orders of magnitude less potent against other MMPs.[1]
AS111793Selectivity ratios for MMP-1, MMP-2, and MMP-9 are 1:30, 1:30, and 1:40, respectively.[6]
UCR Compounds 25 & 26Highly selective for MMP-12 with appreciable inhibition of only MMP-3.
Phosphinic PeptidesMore than 2-3 orders of magnitude less potent toward other MMPs tested.[2][3]

Note: A comprehensive, standardized selectivity panel for all listed inhibitors is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of MMP-12 inhibitors.

Fluorogenic MMP-12 Inhibition Assay

This in vitro assay is a standard method to determine the inhibitory potency (IC50) of compounds against MMP-12.

  • Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-12, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage, and this reduction is measured to quantify inhibitory activity.

  • Materials:

    • Recombinant human MMP-12

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • Test inhibitor and control inhibitor (e.g., NNGH)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Recombinant MMP-12 is pre-incubated with varying concentrations of the test inhibitor in the assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence is monitored over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

Elastase-Induced Emphysema Mouse Model

This in vivo model is widely used to evaluate the efficacy of MMP-12 inhibitors in a disease-relevant context.[11][12][13][14][15]

  • Principle: Intratracheal or oropharyngeal administration of elastase to mice induces lung inflammation and airspace enlargement, mimicking the pathological features of emphysema. MMP-12 is a key mediator in this process.

  • Animals: C57BL/6 mice are commonly used.

  • Procedure:

    • Mice are anesthetized, and a single or multiple doses of porcine pancreatic elastase (PPE) are instilled into the lungs.

    • Test inhibitors are administered to the mice, typically orally or via injection, before and/or after elastase instillation.

    • After a defined period (e.g., 21 days), the mice are euthanized.

    • Lungs are harvested for analysis.

    • Endpoints for evaluation include:

      • Histology: Measurement of mean linear intercept (MLI) to quantify airspace enlargement.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts (neutrophils, macrophages) and cytokine levels to assess inflammation.

      • Immunohistochemistry: Staining for MMP-12 and other inflammatory markers in lung tissue.

Angiotensin II-Induced Atherosclerosis Mouse Model

This in vivo model is used to assess the impact of MMP-12 inhibitors on the development and progression of atherosclerosis.[16][17][18][19][20]

  • Principle: Continuous infusion of angiotensin II (Ang II) in hyperlipidemic mice (e.g., Apolipoprotein E-deficient, ApoE-/-) accelerates the formation of atherosclerotic plaques. MMP-12 plays a role in plaque development and instability.

  • Animals: ApoE-/- mice on a high-fat diet.

  • Procedure:

    • Osmotic minipumps containing Ang II are surgically implanted in the mice for continuous infusion.

    • Test inhibitors are administered concurrently.

    • After a specified duration (e.g., 4-8 weeks), the mice are euthanized.

    • The aorta and heart are harvested for analysis.

    • Endpoints for evaluation include:

      • Atherosclerotic Lesion Area: Quantification of plaque size in the aorta.

      • Plaque Composition: Immunohistochemical analysis of macrophage and smooth muscle cell content, collagen deposition, and necrotic core size.

      • Gene and Protein Expression: Analysis of inflammatory and fibrotic markers in the aortic tissue.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways involving MMP-12 is crucial for elucidating the mechanism of action of its inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

MMP-12 downstream signaling pathways.

Experimental_Workflow_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: MMP-12, Inhibitor, Substrate, Buffer Mix Mix MMP-12 and Inhibitor in 96-well Plate Reagents->Mix AddSubstrate Add Fluorogenic Substrate Mix->AddSubstrate ReadFluorescence Measure Fluorescence Increase Over Time AddSubstrate->ReadFluorescence Calculate Calculate % Inhibition and IC50 Value ReadFluorescence->Calculate

Workflow for MMP-12 inhibition assay.

In_Vivo_Emphysema_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Anesthetize Anesthetize Mice Instill Instill Elastase Anesthetize->Instill Administer Administer MMP-12 Inhibitor Instill->Administer Euthanize Euthanize & Harvest Lungs Administer->Euthanize After Treatment Period Analyze Histology (MLI) BAL Fluid Analysis Euthanize->Analyze

Workflow for elastase-induced emphysema model.

Conclusion

A variety of potent and selective MMP-12 inhibitors have been developed, demonstrating efficacy in preclinical models of inflammatory diseases. The data presented in this guide highlights the progress in the field, with several compounds exhibiting low nanomolar inhibitory activity and favorable selectivity profiles. The detailed experimental protocols provide a foundation for the continued evaluation and comparison of new inhibitor candidates. The visualization of the MMP-12 signaling pathways underscores the multiple mechanisms through which MMP-12 inhibition can exert therapeutic effects. Further research, particularly direct comparative studies and comprehensive pharmacokinetic profiling, will be essential for the clinical translation of these promising therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of PF-00356231 hydrochloride, a research-grade chemical compound. Adherence to these protocols is critical for regulatory compliance and the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust, vapors, or mists.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of laboratory chemicals is to never discard hazardous materials down the sanitary sewer.[1] The following steps outline the recommended procedure for the safe and compliant disposal of this compound.

1. Waste Segregation and Collection:

  • All waste materials containing this compound, such as unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[2]

  • The container must be made of a material compatible with the chemical and feature a secure, leak-proof lid.[2]

  • It is crucial to avoid mixing this compound waste with other incompatible chemicals to prevent dangerous reactions.[2][3]

2. Container Labeling:

  • The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound waste."

    • A comprehensive list of any other chemicals present in the mixture.

    • The date when the waste was first added to the container.

3. Neutralization of Aqueous Waste (if applicable and permitted):

  • As a hydrochloride salt, aqueous solutions of PF-00356231 will be acidic. Depending on institutional and local regulations, neutralization may be a required or recommended step.

  • Consult your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization.

  • If approved, slowly and cautiously add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously in a larger, appropriate container.[4]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue to add the base in small increments until the pH is within the neutral range of 6.0 to 8.0.[4]

  • Be aware that this reaction will produce effervescence (fizzing) as carbon dioxide gas is released; therefore, it must be performed in a well-ventilated area, preferably a fume hood.

  • Once neutralized, the solution should still be collected as hazardous waste unless explicitly permitted for drain disposal by your local authorities and institutional policies.[1]

4. Storage of Waste:

  • The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3]

  • Regularly inspect the container for any signs of leakage or degradation.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of the chemical waste in the regular trash or by pouring it down the drain.[1]

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[2]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]

  • After thorough decontamination and removal or defacing of the original label, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.

start Start: PF-00356231 hydrochloride waste generated ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe segregate Segregate and collect waste in a labeled, compatible container ppe->segregate is_aqueous Is the waste an aqueous solution? segregate->is_aqueous consult_ehs Consult institutional EHS for neutralization protocol is_aqueous->consult_ehs Yes store Store sealed container in secondary containment is_aqueous->store No (Solid Waste) neutralize If approved, neutralize with a weak base to pH 6-8 consult_ehs->neutralize collect_neutralized Collect neutralized solution as hazardous waste neutralize->collect_neutralized collect_neutralized->store dispose Arrange for pickup by EHS or licensed contractor store->dispose empty_container Is the original container empty? dispose->empty_container triple_rinse Triple-rinse container with a suitable solvent empty_container->triple_rinse Yes end End empty_container->end No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container in appropriate recycling collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment. Always prioritize consulting your institution's specific waste disposal guidelines and EHS office for any questions or clarifications.

References

Safeguarding Researchers: A Comprehensive Guide to Handling PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling PF-00356231 hydrochloride. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

This compound is identified as a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with high potency against MMP-13.[1] As with many potent small molecule inhibitors, this compound necessitates stringent handling protocols to prevent personnel exposure and environmental contamination. The primary routes of exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion.[2]

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of Personal Protective Equipment (PPE) is the foremost defense against exposure to potent compounds.[3] All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant nitrile gloves, double-gloved. Cuffs of the outer glove should extend over the gown sleeve.[2][3]Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection, and the outer glove can be removed immediately if contaminated.[2][3]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves.[2][4]Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[2]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or when there is a splash hazard.[2][3]Protects against splashes and aerosolized particles entering the eyes or face.[2]
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the solid compound or when aerosols may be generated.[2][3]Prevents the inhalation of the compound, a primary route of exposure.[3]
Foot & Hair Protection Disposable, non-slip shoe covers and a hair bonnet.[2]Prevents the spread of contamination outside of the designated work area.[2]

Operational Plan: Safe Handling Workflow

All manipulations of this compound, especially handling of the solid form, must be conducted in a designated containment system, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling & Decontamination prep1 Don appropriate PPE prep2 Prepare designated fume hood or BSC prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 prep4 Prepare spill kit and waste containers prep3->prep4 handle1 Weigh solid this compound in containment prep4->handle1 Proceed to handling handle2 Slowly add solvent to solid to prevent splashing handle1->handle2 handle3 Cap and vortex to fully dissolve handle2->handle3 clean1 Segregate and dispose of all waste properly handle3->clean1 Proceed to cleanup clean2 Decontaminate all surfaces and equipment clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Procedural workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local environmental regulations.[5][6] Waste should be segregated at the point of generation.[6]

Waste TypeDescriptionDisposal Container
Solid Hazardous Waste Contaminated PPE (gloves, gown, shoe covers), absorbent liners, weigh boats, pipette tips, and empty vials.[2]Designated, sealed, and labeled hazardous waste container (often a yellow chemotherapy waste bin).[2]
Liquid Hazardous Waste Unused or expired stock solutions and contaminated solvents.[2][3]Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[2]
Sharps Hazardous Waste Needles and syringes used in connection with the compound.Puncture-proof, labeled sharps container designated for hazardous waste.[2]

Waste Disposal Logical Flow

cluster_waste_types Waste Segregation cluster_containers Containment start Waste Generated solid Solid Waste (PPE, labware) start->solid liquid Liquid Waste (solutions, solvents) start->liquid sharps Sharps Waste (needles, syringes) start->sharps solid_bin Yellow Chemotherapy Waste Bin solid->solid_bin liquid_cont Hazardous Liquid Waste Container liquid->liquid_cont sharps_cont Hazardous Sharps Container sharps->sharps_cont end Scheduled Pickup by Environmental Health & Safety (EHS) solid_bin->end liquid_cont->end sharps_cont->end

Waste stream segregation and disposal for this compound.

In the event of a spill, evacuate the area and consult your institution's emergency procedures. A spill kit containing absorbent pads, appropriate cleaning and decontamination solutions, and waste disposal bags should be readily available in the laboratory.

Disclaimer: The information provided is based on general best practices for handling potent pharmaceutical compounds. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental regulations.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.